p-MPPF
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4O2/c1-32-23-7-3-2-6-22(23)29-17-14-28(15-18-29)16-19-30(24-8-4-5-13-27-24)25(31)20-9-11-21(26)12-10-20/h2-13H,14-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZYDPRMWYWYCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424966 | |
| Record name | 4-Fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155204-26-5 | |
| Record name | 4-Fluoro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155204-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-2-pyridinylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155204265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-FLUORO-N-(2-(4-(2-METHOXYPHENYL)-1-PIPERAZINYL)ETHYL)-N-2-PYRIDINYLBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81KHI46E5L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of p-MPPF
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-fluorobenzamido]ethylpiperazine (p-MPPF), a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor. This document details the binding affinity and selectivity profile of this compound, its functional antagonism of 5-HT1A receptor activation, and its impact on downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to support a thorough understanding of its pharmacological properties.
Introduction
This compound is a widely utilized research tool in the field of neuropharmacology, primarily for its high affinity and selectivity as an antagonist for the 5-HT1A receptor. Its tritiated ([³H]this compound) and fluorinated ([¹⁸F]this compound) radioisomers serve as invaluable radioligands for in vitro and in vivo studies, including positron emission tomography (PET) imaging of 5-HT1A receptors in the central nervous system. Understanding the precise mechanism of action of this compound is crucial for the interpretation of these studies and for its potential application in drug development.
Binding Affinity and Selectivity
This compound exhibits high affinity for the 5-HT1A receptor. Radioligand binding assays have been employed to determine its binding characteristics.
Quantitative Binding Data
| Receptor | Radioligand | Tissue/Cell Line | Kd (nM) | Ki (nM) | Bmax (fmol/mg protein) | Reference |
| 5-HT1A | [³H]this compound | Rat hippocampal membrane homogenates | 0.34 ± 0.12 | - | 145 ± 35 | [1] |
| 5-HT1A | - | Rat hippocampal membrane homogenates | - | 3.3 | - |
Experimental Protocol: [³H]this compound Radioligand Binding Assay
A standard protocol for determining the binding affinity of this compound using [³H]this compound in rat hippocampal membranes is as follows:
-
Membrane Preparation:
-
Rat hippocampi are dissected and homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in fresh buffer.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
For saturation binding, increasing concentrations of [³H]this compound are incubated with a fixed amount of membrane protein (e.g., 50-150 µg).
-
For competition binding, a fixed concentration of [³H]this compound is co-incubated with increasing concentrations of the unlabeled test compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled 5-HT1A ligand (e.g., 10 µM serotonin or WAY-100635).
-
The incubation is carried out at a specified temperature (e.g., room temperature or 37°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
Saturation binding data are analyzed using non-linear regression to determine the Kd and Bmax values.
-
Competition binding data are analyzed to determine the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
Functional Antagonism
This compound acts as a functional antagonist at the 5-HT1A receptor, effectively blocking the intracellular signaling cascade initiated by agonist binding. This has been demonstrated in various in vivo and in vitro models by observing the attenuation of the effects of the potent 5-HT1A agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT).
Antagonism of 8-OH-DPAT-induced Hypothermia
Activation of 5-HT1A receptors by 8-OH-DPAT induces a characteristic hypothermic response in rodents. This compound has been shown to dose-dependently antagonize this effect.[2]
Experimental Protocol: 8-OH-DPAT-induced Hypothermia in Rats
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used. They are housed under standard laboratory conditions with a controlled light-dark cycle and temperature.
-
Drug Administration:
-
Animals are habituated to the experimental procedures.
-
This compound or vehicle is administered intraperitoneally (i.p.) or subcutaneously (s.c.) at various doses.
-
After a pretreatment interval (e.g., 30 minutes), 8-OH-DPAT (e.g., 0.1-1 mg/kg, s.c.) or vehicle is administered.
-
-
Temperature Measurement:
-
Rectal temperature is measured at baseline and at regular intervals (e.g., every 15-30 minutes) for a period of at least 90-120 minutes post-8-OH-DPAT injection using a digital thermometer.
-
-
Data Analysis:
-
The change in body temperature from baseline is calculated for each time point.
-
The area under the curve (AUC) for the temperature change is often calculated to represent the overall hypothermic response.
-
The ability of this compound to reverse the 8-OH-DPAT-induced hypothermia is assessed by comparing the temperature changes in the this compound pretreated groups to the vehicle-pretreated group.
-
Antagonism of 8-OH-DPAT-induced Changes in Locomotor Activity
8-OH-DPAT can modulate locomotor activity in rodents. This compound can be used to investigate the 5-HT1A receptor-mediated component of these behavioral changes.
Experimental Protocol: Open Field Test in Rats
-
Apparatus: A square or circular open field arena equipped with automated photobeam detectors or video tracking software to measure horizontal and vertical activity.
-
Procedure:
-
Rats are individually placed in the center of the open field arena and their activity is recorded for a set duration (e.g., 30-60 minutes).
-
Drug administration follows a similar protocol as described for the hypothermia studies, with this compound or vehicle given prior to 8-OH-DPAT.
-
-
Behavioral Parameters Measured:
-
Horizontal activity: Total distance traveled, number of line crossings.
-
Vertical activity: Number of rearing events.
-
Thigmotaxis: Time spent in the center versus the periphery of the arena.
-
-
Data Analysis:
-
The behavioral parameters are compared between the different treatment groups to determine the effect of this compound on 8-OH-DPAT-induced changes in motor activity.
-
Downstream Signaling Pathways
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Activation of the 5-HT1A receptor by an agonist like serotonin or 8-OH-DPAT leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks these downstream effects by preventing agonist binding.
References
The Discovery and Development of p-MPPF: A Technical Guide
An In-depth Exploration of a Key 5-HT1A Receptor Antagonist for Neuroimaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and development of p-MPPF (4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine), a selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor. This compound, particularly in its radiolabeled form ([18F]this compound), has emerged as a critical tool in neuroscience research, enabling the in vivo visualization and quantification of 5-HT1A receptors through Positron Emission Tomography (PET). This document details the synthesis, pharmacological properties, and key experimental methodologies related to this compound, offering a valuable resource for professionals in drug discovery and neuroimaging.
Introduction: The Significance of 5-HT1A Receptors and the Need for Selective Antagonists
The 5-HT1A receptor, a subtype of the serotonin receptor family, is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. It plays a crucial role in modulating mood, anxiety, and cognition.[1] Consequently, the 5-HT1A receptor is a major target for the development of therapeutics for various psychiatric and neurological disorders. The development of selective antagonists for this receptor is paramount for both understanding its physiological function and for the development of novel therapeutic agents. The journey to develop such a tool led to the synthesis and characterization of this compound.
The Genesis of this compound: A Historical Perspective
The development of this compound is rooted in the broader effort to create potent and selective ligands for the 5-HT1A receptor suitable for in vivo imaging. Early research in this area led to the development of a series of arylpiperazine-benzamido derivatives. A key precursor in this lineage was p-MPPI (4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-iodobenzamido]ethyl]piperazine), an iodinated analog that demonstrated selective binding to 5-HT1A receptors.[2][3][4]
Recognizing the potential for a fluorinated analog for PET imaging, which offers advantages in terms of half-life and imaging properties, researchers synthesized this compound. This fluoro analog displayed high binding affinity for 5-HT1A receptors and acted as a receptor antagonist in vivo.[5] The successful radiolabeling of this compound with fluorine-18 (B77423) ([18F]this compound) marked a significant milestone, providing a valuable radioligand for PET studies in humans.[5][6]
Physicochemical Properties and Pharmacological Profile
This compound is a selective 5-HT1A receptor antagonist.[7] Its chemical formula is C25H27FN4O2, with a molecular weight of 434.51 g/mol .[7] The hydrochloride salt is a common form used in research.
Binding Affinity and Selectivity
This compound exhibits high affinity and selectivity for the 5-HT1A receptor. In vitro binding assays using rat hippocampal membrane homogenates have demonstrated a dissociation constant (Kd) of 0.34 ± 0.12 nM and a maximum binding capacity (Bmax) of 145 ± 35 fmol/mg protein for the tritiated form, [3H]this compound.[8] The binding is not sensitive to Gpp(NH)p, a characteristic of antagonists.[8]
| Ligand | Receptor | Species | Tissue | K_d (nM) | B_max (fmol/mg protein) | Reference |
| [3H]this compound | 5-HT1A | Rat | Hippocampal Membranes | 0.34 ± 0.12 | 145 ± 35 | [8] |
| [18F]this compound | 5-HT1A | - | - | - | - | [9] |
| Ligand | Receptor | Species | Tissue | K_i (nM) | Reference |
| This compound | 5-HT1A | Rat | Hippocampal Membranes | 3.3 | [9] |
Synthesis of this compound and its Radiosynthesis
The synthesis of this compound and its radiolabeled counterpart, [18F]this compound, are crucial for its application in research.
Synthesis of this compound Precursor (p-MPPNO2)
The synthesis of the non-radiolabeled this compound and its nitro precursor, 4-(2'-methoxyphenyl)-1-[2'-(N-2''-pyridinyl)-p-nitrobenzamido]ethylpiperazine (p-MPPNO2), is a multi-step process. While a detailed, consolidated protocol is not available in a single source, the synthesis generally involves the coupling of key intermediates. The synthesis of related compounds suggests that it likely involves the reaction of a piperazine (B1678402) derivative with a benzamido moiety.[2][3][4][10]
Radiosynthesis of [18F]this compound
The radiosynthesis of [18F]this compound is typically achieved through a nucleophilic substitution reaction on the corresponding nitro precursor (p-MPPNO2).[5][11]
Experimental Protocol: Radiosynthesis of [18F]this compound
-
[18F]Fluoride Production: [18F]Fluoride is produced via the 18O(p,n)18F nuclear reaction on an enriched water target.[5]
-
[18F]Fluoride Activation: The aqueous [18F]fluoride is trapped on an anion exchange resin and eluted with a solution of potassium carbonate and Kryptofix 2.2.2. The mixture is then dried by azeotropic distillation with acetonitrile.
-
Nucleophilic Substitution: The dried K[18F]/Kryptofix 2.2.2 complex is reacted with the nitro precursor, p-MPPNO2, dissolved in dimethyl sulfoxide (B87167) (DMSO). The reaction is typically heated to around 140°C for 20 minutes.[5] Microwave heating (e.g., 3 minutes at 500 W) can also be employed to accelerate the reaction.[11]
-
Purification: The reaction mixture is purified to separate [18F]this compound from the unreacted nitro precursor and other impurities. This is commonly achieved using high-performance liquid chromatography (HPLC) with a C18 column.[5][11]
-
Formulation: The purified [18F]this compound is then formulated in a physiologically compatible solution for injection. This often involves a solid-phase extraction step using a C18 Sep-Pak cartridge.[11]
This process typically yields [18F]this compound with a radiochemical yield of around 25% (end of synthesis) and a specific activity of 1-5 Ci/µmol.[11]
Key Experimental Methodologies
In Vitro Radioligand Binding Assay
Radioligand binding assays are essential for determining the affinity of this compound for the 5-HT1A receptor.
Experimental Protocol: 5-HT1A Receptor Radioligand Binding Assay
-
Membrane Preparation: Membranes are prepared from tissues or cells expressing 5-HT1A receptors (e.g., rat hippocampus). The tissue is homogenized in a cold buffer and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.[12]
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, the radioligand (e.g., [3H]this compound), and either a buffer (for total binding) or a high concentration of a competing non-radiolabeled ligand (for non-specific binding). For competition assays, varying concentrations of the test compound (this compound) are added.[1][12]
-
Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.[12]
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the unbound. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.[12]
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. For saturation binding experiments, the Kd and Bmax values are determined by non-linear regression analysis of the specific binding data. For competition assays, the IC50 value is determined and then converted to a Ki value using the Cheng-Prusoff equation.[12]
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters and other molecules in the brain of a living animal, providing insights into the neurochemical effects of drugs like this compound.
Experimental Protocol: In Vivo Microdialysis for Serotonin Receptor Ligands
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., hippocampus, prefrontal cortex) of an anesthetized animal (e.g., rat). The cannula is fixed to the skull with dental cement. The animal is allowed to recover for several days.[13][14][15]
-
Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[13]
-
Stabilization and Baseline Collection: A stabilization period of 1-2 hours is allowed for the tissue to equilibrate after probe insertion. Following stabilization, several baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).[14]
-
Drug Administration: this compound is administered to the animal (e.g., via intraperitoneal injection or through the microdialysis probe via reverse dialysis).
-
Sample Collection: Dialysate samples are collected continuously for a set period after drug administration. The samples are collected in vials, often containing an antioxidant to prevent the degradation of neurotransmitters like serotonin.[14]
-
Neurochemical Analysis: The concentration of serotonin and its metabolites in the dialysate samples is quantified using a highly sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[14]
-
Data Analysis: The neurotransmitter concentrations are typically expressed as a percentage of the baseline levels to determine the effect of the drug treatment.
Visualizing the Core Concepts
5-HT1A Receptor Signaling Pathway
This compound, as a 5-HT1A receptor antagonist, blocks the downstream signaling cascade initiated by the binding of serotonin to this receptor. The 5-HT1A receptor is primarily coupled to inhibitory Gi/o proteins.
Caption: 5-HT1A receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow: Radiosynthesis of [18F]this compound
The following diagram illustrates the key stages in the production of [18F]this compound for PET imaging studies.
Caption: Workflow for the radiosynthesis of [18F]this compound.
Experimental Workflow: In Vivo PET Imaging with [18F]this compound
This diagram outlines the typical workflow for conducting a PET imaging study in a research subject using [18F]this compound.
Caption: Workflow for an in vivo PET imaging study using [18F]this compound.
Conclusion
This compound has established itself as a cornerstone in the study of the 5-HT1A receptor. Its development, from the initial synthesis of its precursors to its successful application as a PET radioligand, represents a significant advancement in neuropharmacology and molecular imaging. This technical guide has provided a detailed overview of its history, synthesis, pharmacological properties, and key experimental methodologies. For researchers and drug development professionals, a thorough understanding of these aspects is crucial for leveraging this compound to its full potential in elucidating the role of the 5-HT1A receptor in health and disease, and in the ongoing quest for novel therapeutics targeting this important receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and evaluation of 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- iodobenzamido]ethyl]piperazine (p-MPPI): a new iodinated 5-HT1A ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-(2´-Methoxyphenyl)-1-[2´-(N-2´´-pyridinyl)-p-[18F]fluorobenzamido]ethylpiperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. [(18)F]this compound: aA radiolabeled antagonist for the study of 5-HT(1A) receptors with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. New 5-HT1A receptor antagonist: [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Radiochemical synthesis and tissue distribution of p-[18F]DMPPF, a new 5-HT1A ligand for PET, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-yield radiosynthesis and preliminary in vivo evaluation of p-[18F]MPPF, a fluoro analog of WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to p-MPPF: A Selective 5-HT1A Receptor Antagonist
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological characteristics of p-MPPF (4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)benzamide), a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.
Chemical Structure and Properties
This compound, also known as 2'-methoxyphenyl-(N-2'-pyridinyl)-p-fluoro-benzamidoethylpiperazine, is a synthetic organic compound that has become a valuable tool in the study of the serotonergic system.[1] Its high affinity and selectivity for the 5-HT1A receptor have led to its widespread use in both in vitro and in vivo research, particularly in the form of its radiolabeled analog, [¹⁸F]this compound, for positron emission tomography (PET) imaging.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)benzamide | [1][2] |
| Molecular Formula | C₂₅H₂₇FN₄O₂ | [1][3][4][5][6] |
| Molecular Weight | 434.51 g/mol | [1][3][5][6] |
| CAS Number | 155204-26-5 | [1] |
| Solubility | Slightly soluble in methanol (B129727) and water.[4] Soluble in DMSO. | [4] |
| Form | Available as the free base, hydrochloride, and dihydrochloride (B599025) salts.[4][5] | [4][5] |
Pharmacological Profile
This compound is a selective antagonist of the 5-HT1A serotonin receptor.[5][7] This receptor is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gi/Go heterotrimeric G-protein. Activation of the 5-HT1A receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). As an antagonist, this compound binds to the 5-HT1A receptor but does not elicit this intracellular response; instead, it blocks the binding and subsequent action of endogenous serotonin and synthetic 5-HT1A agonists like 8-OH-DPAT.
Signaling Pathway
The antagonistic action of this compound on the 5-HT1A receptor prevents the downstream signaling cascade initiated by agonist binding. This includes the inhibition of adenylyl cyclase and the modulation of other effector systems such as inwardly rectifying potassium channels and mitogen-activated protein kinase (MAPK) pathways.
References
- 1. This compound | Selective 5-HT antagonists | TargetMol [targetmol.com]
- 2. [18F]MPPF as a tool for the in vivo imaging of 5-HT1A receptors in animal and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-yield radiosynthesis and preliminary in vivo evaluation of p-[18F]MPPF, a fluoro analog of WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo characterization of p-[(18)F]MPPF, a fluoro analog of WAY-100635 for visualization of 5-HT(1a) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New 5-HT1A receptor antagonist: [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo quantification of 5-HT1A-[18F]MPPF interactions in rats using the YAP-(S)PET scanner and a beta-microprobe - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Binding Affinity of p-MPPF for Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-fluorobenzamido]ethyl]piperazine, commonly known as p-MPPF, is a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor. Its high affinity and selectivity have established it as a critical tool in neuroscience research, particularly for studying the role of the 5-HT1A receptor in various physiological and pathological processes. This technical guide provides an in-depth overview of the binding characteristics of this compound to serotonin receptors, detailed experimental protocols for its use in radioligand binding assays, and a summary of the downstream signaling pathways it modulates.
Quantitative Binding Affinity of this compound
This compound exhibits a high affinity for the 5-HT1A receptor, with reported dissociation constant (Kd) and inhibition constant (Ki) values in the low nanomolar and sub-nanomolar range. The following table summarizes the available quantitative data on the binding affinity of this compound for the human 5-HT1A receptor and provides context by comparing it with the well-characterized antagonist, WAY-100635.
| Receptor Subtype | Ligand | Affinity (Ki in nM) | Radioligand Used | Tissue/Cell Line | Reference |
| 5-HT1A | This compound | ~3.3 | [18F]this compound | Rat Hippocampal Homogenates | [1] |
| 5-HT1A | This compound (Kd) | ~0.34 | [3H]this compound | Rat Hippocampal Membranes | [2] |
| 5-HT1A | WAY-100635 | ~0.39 | [3H]8-OH-DPAT | Rat Hippocampal Membranes | [3] |
| Dopamine D2L | WAY-100635 | 940 | Not Specified | HEK 293 Cells | [3] |
| Dopamine D3 | WAY-100635 | 370 | Not Specified | HEK 293 Cells | [3] |
| Dopamine D4.2 | WAY-100635 | 16 | [3H]WAY-100635 | HEK 293 Cells | [3] |
| α1-adrenergic | WAY-100635 | pIC50 = 6.6 | Not Specified | Not Specified | [3] |
Experimental Protocols
[3H]this compound Radioligand Competition Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of a test compound for the 5-HT1A receptor using [3H]this compound as the radioligand in rat hippocampal membranes.
Materials:
-
[3H]this compound (specific activity ~70-90 Ci/mmol)
-
Membrane Preparation: Rat hippocampal tissue homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 2 mM MgCl2.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Non-specific Binding Determiner: 10 µM of a high-affinity 5-HT1A ligand (e.g., WAY-100635 or unlabeled this compound).
-
Test Compounds: Serial dilutions of the compounds of interest.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail.
-
96-well plates, liquid scintillation counter, and cell harvester.
Procedure:
-
Membrane Preparation:
-
Dissect and homogenize rat hippocampi in 20 volumes of ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]this compound (final concentration ~0.5 nM), and 100 µL of membrane preparation (50-100 µg of protein).
-
Non-specific Binding (NSB): Add 50 µL of the non-specific binding determiner (e.g., 10 µM WAY-100635), 50 µL of [3H]this compound, and 100 µL of membrane preparation.
-
Competition Binding: Add 50 µL of the test compound at various concentrations, 50 µL of [3H]this compound, and 100 µL of membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature (~25°C) for 60 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of [3H]this compound) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Signaling Pathways and Visualization
As an antagonist, this compound blocks the downstream signaling initiated by the activation of the 5-HT1A receptor by endogenous serotonin or agonist drugs. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.
5-HT1A Receptor Downstream Signaling Pathway
Activation of the 5-HT1A receptor by an agonist leads to the dissociation of the Gi/o protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA). The Gβγ subunit can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition. Furthermore, 5-HT1A receptor activation can modulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and differentiation. As an antagonist, this compound binds to the 5-HT1A receptor and prevents these signaling cascades from being initiated by agonists.
Radioligand Binding Assay Workflow
The following diagram illustrates the typical workflow for a competitive radioligand binding assay, as detailed in the protocol above.
Conclusion
This compound is a valuable research tool characterized by its high affinity and selectivity for the 5-HT1A receptor. Its utility as a radioligand in binding assays allows for the precise quantification of 5-HT1A receptor interactions with novel chemical entities. Understanding its role as an antagonist in the context of 5-HT1A receptor-mediated signaling pathways is crucial for interpreting experimental results and for the development of new therapeutics targeting the serotonergic system. This guide provides a foundational understanding for researchers and drug development professionals working with this important pharmacological agent.
References
In Vitro Characterization of p-MPPF: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-fluorobenzamido]ethyl-piperazine (p-MPPF) is a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1][2][3] As a derivative of the well-characterized 5-HT1A antagonist WAY-100635, this compound serves as a critical tool in neuropharmacological research, particularly in the study of serotonergic systems and their roles in various neurological and psychiatric disorders.[4][5] This document provides a comprehensive in vitro characterization of this compound, including its binding affinity, functional antagonism, and the experimental protocols required for its study.
Core Properties of this compound
This compound is recognized for its high affinity and selectivity for the 5-HT1A receptor, acting as a silent antagonist with no reported intrinsic agonist activity.[4][6] Its utility is further extended through its radiolabeled variants, [3H]this compound and [18F]this compound, which are invaluable for in vitro and in vivo receptor binding studies, including positron emission tomography (PET) imaging.[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the in vitro pharmacological profile of this compound.
Table 1: 5-HT1A Receptor Binding Affinity of this compound
| Parameter | Radioligand | Tissue/Cell Line | Value | Reference |
| Kd | [3H]this compound | Rat Hippocampal Homogenates | 0.34 ± 0.12 nM | [7] |
| Bmax | [3H]this compound | Rat Hippocampal Homogenates | 145 ± 35 fmol/mg protein | [7] |
Table 2: Comparative Antagonist Potency at the 5-HT1A Receptor
| Compound | Assay Type | Potency Rank | Reference |
| WAY-100635 | Electrophysiology (Dorsal Raphe Neurons) | 1 | [4] |
| p-DMPPF | Electrophysiology (Dorsal Raphe Neurons) | 2 | [4] |
| This compound | Electrophysiology (Dorsal Raphe Neurons) | 2 (similar to p-DMPPF) | [4] |
Signaling Pathways and Experimental Workflows
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Upon activation by an agonist, a conformational change in the receptor leads to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels. As an antagonist, this compound binds to the 5-HT1A receptor and prevents these downstream signaling events from occurring in the presence of an agonist.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are fundamental to determining the affinity of a compound for a specific receptor. A typical competitive binding assay involves incubating a source of the receptor (e.g., cell membranes) with a fixed concentration of a radiolabeled ligand (e.g., [3H]this compound) and varying concentrations of an unlabeled competitor (the compound of interest). The amount of radioligand bound to the receptor is then measured, and the data is used to calculate the inhibitory constant (Ki) of the competitor.
Detailed Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor
This protocol is adapted from standard methodologies for determining the binding affinity of compounds at the 5-HT1A receptor.
1. Materials:
-
Receptor Source: Membranes from rat hippocampus or from a cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]this compound or [3H]8-OH-DPAT.
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.
-
Test Compound: this compound or other compounds of interest, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known 5-HT1A ligand, such as unlabeled WAY-100635 or 5-HT.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B), presoaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Counter and Cocktail.
2. Procedure:
-
Prepare the cell membranes by homogenization and centrifugation. Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
Test compound at various concentrations.
-
For total binding wells, add vehicle.
-
For non-specific binding wells, add the non-specific binding control.
-
Radioligand at a final concentration close to its Kd (e.g., 0.5 nM [3H]this compound).
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the glass fiber filters using the cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity in each vial using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation Assay
This assay measures the ability of a compound to antagonize the agonist-induced inhibition of cAMP production.
1. Materials:
-
Cell Line: A cell line stably expressing the 5-HT1A receptor and a reporter system for cAMP (e.g., CRE-luciferase) or a commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Agonist: A known 5-HT1A agonist, such as 8-OH-DPAT.
-
Stimulating Agent: Forskolin (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).
-
Test Compound: this compound or other potential antagonists.
-
Cell Culture Medium and Reagents.
-
Lysis Buffer.
-
cAMP Detection Reagents.
-
Plate Reader compatible with the chosen detection method.
2. Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with varying concentrations of the antagonist (this compound) for a defined period.
-
Add the agonist (e.g., 8-OH-DPAT at its EC80 concentration) in the presence of forskolin.
-
Incubate for a time sufficient to allow for changes in cAMP levels.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using the chosen detection method.
3. Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.
-
The antagonist potency can also be expressed as a pA2 value, which requires a Schild analysis. This involves generating full agonist dose-response curves in the presence of several fixed concentrations of the antagonist. The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is then calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the log of the antagonist concentration should yield a straight line with a slope of 1 for a competitive antagonist. The x-intercept of this line is the pA2 value, which is the negative logarithm of the antagonist's dissociation constant (Kb).
Conclusion
This compound is a valuable pharmacological tool characterized by its high affinity and selective antagonism at the 5-HT1A receptor. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of this compound and other novel compounds targeting this important receptor. The quantitative data and methodologies presented here are intended to support further research into the role of the 5-HT1A receptor in health and disease and to aid in the development of novel therapeutics.
References
- 1. [(18)F]this compound: aA radiolabeled antagonist for the study of 5-HT(1A) receptors with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. Characterization of 4-(2-hydroxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-DMPPF) as a new potent 5-HT1A antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WAY-100635 antagonist-induced plasticity of 5-HT receptors: regulatory differences between a stable cell line and an in vivo native system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New 5-HT1A receptor antagonist: [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Comparison of p-MPPF and WAY-100635 for 5-HT1A Receptor Imaging
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
The serotonin (B10506) 1A (5-HT1A) receptor, a key modulator of serotonergic neurotransmission, is a critical target in the study and treatment of numerous psychiatric and neurological disorders, including depression and anxiety.[1] Positron Emission Tomography (PET) provides a powerful non-invasive method to quantify these receptors in the living brain. Among the available PET radioligands, the antagonists [¹¹C]WAY-100635 and its fluorinated analog, [¹⁸F]p-MPPF, are the most widely characterized. [¹¹C]WAY-100635 is often considered the gold standard due to its high affinity and excellent signal-to-noise ratio.[2][3][4] However, the logistical challenges imposed by the short half-life of carbon-11 (B1219553) have driven the development and use of [¹⁸F]this compound.
This technical guide provides a comprehensive comparison of these two vital research tools, detailing their binding characteristics, in vivo kinetics, and the experimental protocols for their use. The choice between them is not trivial and depends critically on the research question, available infrastructure, and the specific balance desired between signal strength, logistical feasibility, and sensitivity to endogenous neurotransmitter levels.
The 5-HT1A Receptor and its Signaling Pathways
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that functions as both a presynaptic autoreceptor on serotonergic neurons in the raphe nuclei and as a postsynaptic heteroreceptor in various brain regions, including the hippocampus, cortex, and limbic system.[5][6] Its activation generally leads to neuronal hyperpolarization and reduced excitability. This is achieved through two primary signaling cascades initiated by the coupling to inhibitory G-proteins (Gi/o).[5][6]
-
Canonical Gi/o Pathway: The Gαi subunit, upon activation, directly inhibits the enzyme adenylyl cyclase (AC). This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and a subsequent reduction in the activity of Protein Kinase A (PKA).[5][7][8]
-
Gβγ Subunit-Mediated Pathway: The dissociated Gβγ subunit complex directly interacts with ion channels. It activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing an efflux of K⁺ ions and hyperpolarization of the cell membrane.[6][7] Simultaneously, it can inhibit voltage-gated Ca²⁺ channels, reducing calcium influx.[7]
Beyond these primary pathways, 5-HT1A receptor activation has also been linked to other signaling cascades, such as the Extracellular signal-Regulated Kinase (ERK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which are involved in neuroplasticity and cell survival.[6][9]
Comparative Profiles of Radioligands
Both this compound and WAY-100635 are selective antagonists for the 5-HT1A receptor.[10][11] this compound (4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridyl)-p-fluorobenzamido]ethyl-piperazine) is a fluorinated derivative of WAY-100635 (N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide).[10][11][12] This structural difference, particularly the choice of radionuclide, is the primary source of their distinct imaging characteristics.
[¹¹C]WAY-100635
Labeled with carbon-11 (t½ ≈ 20.4 min), [¹¹C]WAY-100635 is a potent and silent antagonist with very high affinity for the 5-HT1A receptor.[11][13][14] Its high affinity allows it to bind to both G-protein-coupled and uncoupled states of the receptor, which may result in a higher measured receptor density (Bmax) compared to agonist radiotracers.[15] While highly selective for the 5-HT1A receptor, it has been shown to also act as an agonist at dopamine (B1211576) D4 receptors, a factor to consider in study design.[16][17]
[¹⁸F]this compound
Labeled with fluorine-18 (B77423) (t½ ≈ 109.8 min), [¹⁸F]this compound also behaves as a selective 5-HT1A antagonist.[1][10] Crucially, its binding affinity is lower than that of WAY-100635 and is more comparable to that of endogenous serotonin itself.[18][19] This property suggests that [¹⁸F]this compound binding may be more susceptible to competition from, and thus more sensitive to, fluctuations in synaptic serotonin levels.[19]
Quantitative Data Comparison
The fundamental differences in the properties of these two radioligands are best illustrated by their quantitative binding and kinetic parameters.
Table 1: In Vitro Binding Characteristics
| Parameter | [³H]this compound | [³H]WAY-100635 | Reference(s) |
| Binding Affinity (Kd) | 0.34 nM | 0.10 nM | [10][15] |
| Binding Affinity (Ki) | 3.3 nM | 0.39 - 0.84 nM | [16][17][18][19] |
| Selectivity | High | >100-fold vs. other receptors | [11][13] |
| Pharmacology | Silent Antagonist | Silent Antagonist | [11][20] |
Table 2: In Vivo PET Imaging & Kinetic Properties
| Parameter | [¹⁸F]this compound | [¹¹C]WAY-100635 | Reference(s) |
| Radionuclide | Fluorine-18 | Carbon-11 | |
| Half-life (t½) | ~110 min | ~20 min | [14][18] |
| Binding Potential (BP_ND) | Lower | Higher (2 to 6-fold > this compound) | [21][22][23] |
| Hippocampus/Cerebellum Ratio | ~4.3 (in cat) | ~16 (in rat) | [12][24] |
| Sensitivity to Endogenous 5-HT | Potentially Higher | Lower | [14][19] |
Experimental Protocols
While specific parameters may vary between centers, the general methodologies for using these tracers in preclinical and clinical research follow a standard framework.
Radiosynthesis
-
[¹¹C]WAY-100635: Typically synthesized via a one-pot procedure where the des-carbonyl precursor is reacted with cyclotron-produced [¹¹C]CO₂.[14]
-
[¹⁸F]this compound: Synthesized via nucleophilic substitution, where a suitable leaving group on the benzamide (B126) precursor is displaced by [¹⁸F]fluoride.
In Vitro Autoradiography
This technique is used to visualize receptor distribution in post-mortem tissue sections.
-
Tissue Preparation: Brain tissue is sectioned on a cryostat (e.g., 20 µm slices).
-
Incubation: Slides are incubated with the radioligand (e.g., 1 nM [³H]WAY-100635) in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.6) for approximately 60 minutes at room temperature.[25]
-
Non-Specific Binding: A parallel set of slides is co-incubated with an excess of unlabeled ligand (e.g., 10 µM WAY-100635) to determine non-specific binding.[25]
-
Washing: Slides are washed in ice-cold buffer to remove unbound radioligand.[25]
-
Imaging: Dried slides are apposed to phosphor imaging plates or autoradiographic film for a set duration, after which the plates are scanned to generate a digital image of receptor density.
In Vivo PET Imaging Workflow
The following workflow is representative of a human or non-human primate PET study.
References
- 1. [18F]MPPF as a tool for the in vivo imaging of 5-HT1A receptors in animal and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. direct.mit.edu [direct.mit.edu]
- 3. biorxiv.org [biorxiv.org]
- 4. PET Imaging of the Serotonin 1A Receptor in Major Depressive Disorder: Hierarchical Multivariate Analysis of [11C]WAY100635 Overcomes Outcome Measure Discrepancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 10. New 5-HT1A receptor antagonist: [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo characterization of p-[(18)F]MPPF, a fluoro analog of WAY-100635 for visualization of 5-HT(1a) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WAY-100635 maleate, 5-HT1A receptor antagonist (CAS 634908-75-1) | Abcam [abcam.com]
- 14. [Carbonyl-11C]N-(2-(1-(4-(2-Methoxyphenyl)-piperazinyl)ethyl)-N-pyridinyl)cyclohexanecarboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. WAY 100635 maleate | 5-HT1A Receptors | Tocris Bioscience [tocris.com]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. 5-HT1A gene promoter polymorphism and [18F]MPPF binding potential in healthy subjects: a PET study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound | Selective 5-HT antagonists | TargetMol [targetmol.com]
- 21. In Vivo Kinetics of [F-18]MEFWAY: A comparison with [C-11]WAY100635 and [F-18]MPPF in the nonhuman primate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vivo kinetics of [F-18]MEFWAY: a comparison with [C-11]WAY100635 and [F-18]MPPF in the nonhuman primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vivo delineation of 5-HT1A receptors in human brain with [18F]MPPF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [11C]WAY 100635: a radioligand for imaging 5-HT1A receptors with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. [18F]Mefway: Imaging Serotonin 5HT1A Receptors in Human Postmortem Alzheimer’s and Parkinson’s Disease Anterior Cingulate. Potential Applications to Human Positron Emission Tomography Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Role of p-MPPF in Neuroscience Research: A Technical Guide
An In-depth Examination of 4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-MPPF) as a Key Tool for Interrogating the Serotonergic System
Introduction
In the landscape of neuroscience research, the serotonergic system, particularly the 5-HT1A receptor, is a critical target for understanding the pathophysiology of numerous psychiatric and neurological disorders, including depression, anxiety, and Alzheimer's disease.[1][2][3] The development of selective ligands to probe these receptors has been paramount to advancing our knowledge. Among these, this compound (4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine) has emerged as a potent and selective antagonist for the 5-HT1A receptor.[4][5] This technical guide provides a comprehensive overview of the role of this compound in neuroscience research, detailing its mechanism of action, experimental applications, and quantitative data, with a focus on its use as a radioligand for Positron Emission Tomography (PET) imaging.
Mechanism of Action and Receptor Binding
This compound is a high-affinity, selective antagonist of the 5-HT1A receptor.[4] Its mechanism of action lies in its ability to bind to these receptors without initiating the intracellular signaling cascade typically triggered by the endogenous agonist, serotonin (B10506). 5-HT1A receptors are G protein-coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase and modulate other second messenger systems.[3] As an antagonist, this compound blocks the binding of serotonin and other agonists, thereby preventing the downstream effects of receptor activation. This "silent" antagonist property makes it an invaluable tool for quantifying receptor density and occupancy without confounding physiological effects.[6]
The 5-HT1A receptor exists in both presynaptic and postsynaptic locations. Presynaptic autoreceptors are located on serotonergic neurons in the raphe nuclei and their stimulation inhibits serotonin release.[3] Postsynaptic receptors are found in various brain regions, including the hippocampus, cortex, and amygdala, where they modulate neuronal activity.[3] this compound's utility extends to studying both populations of these receptors.
5-HT1A Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the 5-HT1A receptor and the inhibitory action of this compound.
References
- 1. [18F]MPPF as a tool for the in vivo imaging of 5-HT1A receptors in animal and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A distinct [18F]MPPF PET profile in amnestic mild cognitive impairment compared to mild Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. New 5-HT1A receptor antagonist: [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. WAY 100635 maleate | 5-HT1A Receptors | Tocris Bioscience [tocris.com]
A Technical Guide to Preclinical Studies Involving p-MPPF
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Introduction to p-MPPF
4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridyl)-p-fluorobenzamido]ethyl-piperazine, commonly known as this compound, is a potent and selective antagonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] Due to its high affinity and specificity, this compound has become an invaluable tool in neuroscience research. When labeled with radionuclides such as Tritium ([³H]) or Fluorine-18 ([¹⁸F]), it serves as a powerful radioligand for in vitro autoradiography and in vivo Positron Emission Tomography (PET) imaging, respectively.[3][4] These techniques allow for the quantitative analysis and visualization of 5-HT1A receptors in the central nervous system, which are implicated in the pathophysiology of numerous psychiatric and neurological disorders like depression, anxiety, and epilepsy.[4] This guide provides a comprehensive overview of the preclinical data, experimental protocols, and key workflows associated with the use of this compound.
Pharmacology and Mechanism of Action
This compound functions as a competitive antagonist at the 5-HT1A receptor, a G-protein coupled receptor (GPCR).[5] By blocking the binding of the endogenous agonist serotonin (5-HT), this compound inhibits the receptor's downstream signaling cascade. In preclinical models, it has been shown to dose-dependently antagonize the physiological and biochemical effects induced by 5-HT1A agonists like 8-OH-DPAT, such as hypothermia and the reduction of phosphorylated Erk1/2 levels in the hippocampus.[5][6]
In Vitro Binding Affinity
The affinity of this compound for the 5-HT1A receptor has been characterized in various preclinical studies. The data highlights its high affinity and selectivity, making it a suitable radioligand for receptor mapping.
| Radioligand | Preparation | Binding Constant | Bmax | Reference |
| [³H]this compound | Rat Hippocampal Membranes | Kd: 0.34 ± 0.12 nM | 145 ± 35 fmol/mg protein | [1] |
| p-[¹⁸F]MPPF | Rat Hippocampal Membranes | Ki: 3.3 nM | Not Applicable | [7] |
| Serotonin (5-HT) | Rat Hippocampal Membranes | Ki: 4.17 nM | Not Applicable | [7] |
| WAY-100635 | Rat Hippocampal Membranes | Ki: 0.8 nM | Not Applicable | [7] |
Table 1: Summary of in vitro binding affinity data for this compound and related compounds at the 5-HT1A receptor.
5-HT1A Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of this compound at the 5-HT1A receptor. As a Gi/o-coupled receptor, its activation by agonists like serotonin leads to the inhibition of adenylyl cyclase. This compound blocks this interaction.
Radiochemistry: Synthesis of [¹⁸F]this compound
The utility of this compound in PET imaging relies on its successful and efficient radiolabeling with Fluorine-18. The process involves a nucleophilic substitution reaction.
Experimental Protocol: Radiosynthesis
-
[¹⁸F]Fluoride Production: No-carrier-added [¹⁸F]fluoride is produced via a cyclotron and trapped on an anion-exchange resin.
-
Elution: The [¹⁸F]fluoride is eluted from the resin using a solution of Kryptofix 2.2.2 (K222) and potassium carbonate (K₂CO₃) in acetonitrile/water.
-
Azeotropic Drying: The solvent is evaporated under a stream of nitrogen with gentle heating to produce the reactive, anhydrous K[¹⁸F]/K222 complex.
-
Nucleophilic Substitution: The nitro-precursor of this compound, dissolved in a high-boiling-point solvent like dimethyl sulfoxide (B87167) (DMSO), is added to the reaction vessel.[8] The reaction is driven by heating, either conventionally (e.g., 140°C for 20 min) or via microwave irradiation (e.g., 500W for 3 min), to facilitate the displacement of the nitro group with [¹⁸F]fluoride.[8][9]
-
Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC) with a C18 column to isolate p-[¹⁸F]MPPF from the unreacted precursor and other byproducts.[9]
-
Formulation: The collected HPLC fraction containing the product is passed through a Sep-Pak C18 cartridge. The cartridge is washed with water to remove HPLC solvents, and the final product is eluted with ethanol (B145695) and diluted with sterile saline for injection.
-
Quality Control: The final product is tested for radiochemical purity, specific activity, pH, and sterility before use.
Radiosynthesis Workflow Diagram
The following diagram outlines the key steps in the production of p-[¹⁸F]MPPF for preclinical use.
Preclinical In Vivo and PET Imaging Studies
p-[¹⁸F]MPPF has been extensively validated in several animal species, demonstrating its utility for imaging 5-HT1A receptors in vivo. These studies confirm that the radiotracer's distribution in the brain correlates with the known density of these receptors.
Summary of In Vivo PET Data
The following table summarizes key quantitative findings from PET imaging studies in different animal models. The cerebellum is typically used as a reference region due to its low density of 5-HT1A receptors.
| Animal Model | Key Finding | Quantitative Data | Reference |
| Rat | High and specific uptake in 5-HT1A-rich regions. | Max Hippocampus/Cerebellum Ratio: 5.6 at 30 min. | [8] |
| Blocking with WAY 100635 reduces uptake. | Significant reduction in serotonergic regions. | [8] | |
| Cat | High accumulation in cortex and hippocampus. | Hippocampus/Cerebellum Ratio: 5.0 at 30 min. | |
| Cortex/Cerebellum Ratio: 3.8 at 30 min. | [9] | ||
| Monkey | Selective retention in the hippocampus. | Hippocampus/Cerebellum Ratio: 3.0 at 30 min. | [8] |
| Blocking with 8-OH-DPAT reduces uptake. | Ratio reduced to 1.0 post-blocking. | [8] | |
| Marmoset | High binding in hippocampus and amygdala. | Binding Potential (BP): 3.23 ± 0.22 |
Table 2: Summary of quantitative p-[¹⁸F]MPPF PET imaging data from preclinical animal studies.
Experimental Protocol: Animal PET Imaging
-
Animal Preparation: Animals (e.g., rats, cats, non-human primates) are typically fasted for a few hours before the scan. Anesthesia is induced and maintained throughout the procedure (e.g., with isoflurane (B1672236) or fluothane) to prevent movement artifacts. A tail vein catheter is placed for radiotracer injection.
-
Radiotracer Administration: A bolus of p-[¹⁸F]MPPF (e.g., 0.85 ± 0.16 mCi for a marmoset) is injected intravenously.[10]
-
PET Scan Acquisition: Dynamic scanning begins immediately after injection and continues for a set duration, typically 60 to 120 minutes.[7][10] The data is acquired in list mode and subsequently binned into a series of time frames.
-
Image Reconstruction: The acquired data is corrected for attenuation, scatter, and decay. Images are reconstructed using algorithms like filtered backprojection.[7]
-
Image Analysis:
-
Reconstructed PET images are often co-registered with an anatomical image (e.g., MRI) for accurate delineation of brain structures.
-
Regions of Interest (ROIs) are drawn on specific brain areas, such as the hippocampus, cortex, and the cerebellum (as a reference region).[10]
-
Time-activity curves (TACs) are generated for each ROI, showing the change in radioactivity concentration over time.
-
-
Quantification: The binding potential (BP), an index of receptor density and availability, is calculated. This is often done using a reference tissue model (e.g., Logan graphical analysis) that does not require arterial blood sampling.[7][10]
-
Specificity Confirmation (Blocking Studies): To confirm that the signal is specific to 5-HT1A receptors, a separate cohort of animals is pre-treated with a high dose of an unlabeled 5-HT1A ligand (like WAY-100635) before the p-[¹⁸F]MPPF injection.[8][9] A significant reduction in radiotracer binding in receptor-rich regions confirms specificity.
Preclinical PET Imaging Workflow Diagram
This diagram provides a logical overview of a typical preclinical PET imaging experiment using p-[¹⁸F]MPPF.
References
- 1. New 5-HT1A receptor antagonist: [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. [(18)F]this compound: aA radiolabeled antagonist for the study of 5-HT(1A) receptors with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [18F]MPPF as a tool for the in vivo imaging of 5-HT1A receptors in animal and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Selective 5-HT antagonists | TargetMol [targetmol.com]
- 7. 5-HT1A gene promoter polymorphism and [18F]MPPF binding potential in healthy subjects: a PET study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P-[18F]-MPPF: a potential radioligand for PET studies of 5-HT1A receptors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-yield radiosynthesis and preliminary in vivo evaluation of p-[18F]MPPF, a fluoro analog of WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
p-MPPF Hydrochloride: A Technical Guide to Solubility and Stability for the Research Professional
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-MPPF hydrochloride (4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]piperazine hydrochloride) is a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] Its utility in preclinical research, particularly in neuroscience and pharmacology, necessitates a thorough understanding of its fundamental physicochemical properties. This technical guide provides an in-depth overview of the solubility and stability of this compound hydrochloride, offering critical data and methodologies to ensure its proper handling, storage, and application in experimental settings.
Core Physicochemical Properties
A summary of the essential chemical information for this compound hydrochloride is presented below.
| Property | Value |
| Chemical Name | 4-Fluoro-N-{2-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethyl}-N-pyridin-2-yl-benzamide dihydrochloride[1] |
| Molecular Formula | C₂₅H₂₇FN₄O₂ · xHCl[3] |
| Molecular Weight | 434.51 g/mol (free base)[2] |
| CAS Number | 223699-41-0[3] |
Solubility Profile
Table 1: Qualitative Solubility of this compound Hydrochloride
| Solvent | Solubility |
| Water | Soluble[1], Slightly Soluble[3] |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Methanol | Slightly Soluble[3] |
Note: The term "soluble" and "slightly soluble" are qualitative. It is imperative for researchers to empirically determine the quantitative solubility for their specific experimental needs and buffer compositions.
Experimental Protocol for Solubility Determination
A standard method for determining the quantitative solubility of this compound hydrochloride in a specific solvent is the shake-flask method.
-
Materials: this compound hydrochloride, selected solvent (e.g., phosphate-buffered saline, pH 7.4), calibrated analytical balance, vortex mixer, thermostatically controlled shaker, centrifuge, HPLC system with a suitable column (e.g., C18) and UV detector.
-
Procedure:
-
Add an excess amount of this compound hydrochloride to a known volume of the solvent in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with the mobile phase used for HPLC analysis.
-
Quantify the concentration of this compound hydrochloride in the diluted supernatant using a pre-validated HPLC method with a standard curve.
-
Calculate the solubility in mg/mL or mM.
-
Stability Profile
The stability of this compound hydrochloride is crucial for ensuring the integrity of experimental results. Proper storage is essential to prevent degradation.
Table 2: Recommended Storage and Stability
| Form | Storage Temperature | Stability Period |
| Pure Solid | -20°C | Up to 3 years[4] |
| In Solvent | -80°C | Up to 1 year[4] |
Degradation Pathways and Forced Degradation Studies
While specific degradation products of this compound hydrochloride are not extensively documented, understanding potential degradation pathways is vital. Forced degradation studies are instrumental in identifying these pathways and developing stability-indicating analytical methods.
Common Degradation Pathways for Amine- and Amide-Containing Compounds:
-
Hydrolysis: The amide bond in the this compound molecule could be susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the molecule.
-
Oxidation: The piperazine (B1678402) and other nitrogen-containing moieties could be susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of aromatic and other light-sensitive functional groups.
Experimental Protocol for a Forced Degradation Study
This protocol is a general guideline and should be adapted based on the specific properties of this compound hydrochloride.
-
Materials: this compound hydrochloride, hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), hydrogen peroxide (H₂O₂), a photostability chamber, a temperature-controlled oven, HPLC system.
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound hydrochloride in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound hydrochloride in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of this compound hydrochloride with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid this compound hydrochloride to dry heat (e.g., 80°C) in an oven.
-
Photodegradation: Expose a solution of this compound hydrochloride to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to separate the parent compound from any degradation products. An LC-MS/MS system can be used to identify the mass of the degradation products to aid in structure elucidation.
-
Mechanism of Action: 5-HT1A Receptor Antagonism
This compound hydrochloride exerts its effects by blocking the 5-HT1A receptor. This receptor is a G-protein coupled receptor (GPCR) that, when activated by serotonin, initiates an inhibitory signaling cascade. As an antagonist, this compound prevents this activation.
Caption: Workflow of 5-HT1A receptor antagonism by this compound hydrochloride.
The binding of serotonin to the 5-HT1A receptor activates the inhibitory G-protein (Gi/o). This, in turn, inhibits adenylate cyclase, leading to decreased production of cyclic AMP (cAMP) and reduced activity of protein kinase A (PKA), resulting in an overall inhibitory cellular response.[5][6] this compound hydrochloride acts as a competitive antagonist, binding to the 5-HT1A receptor and preventing serotonin from binding and initiating this signaling cascade.[6]
Experimental Workflow for Stability-Indicating Method Development
The development of a robust analytical method is paramount for accurately assessing the stability of this compound hydrochloride.
Caption: Logical workflow for developing a stability-indicating HPLC method.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound hydrochloride. While qualitative data suggests solubility in aqueous and organic solvents, researchers should perform quantitative assessments for their specific applications. The provided stability data underscores the importance of proper storage at low temperatures to maintain the compound's integrity. The outlined experimental protocols for solubility determination and forced degradation studies offer a framework for generating robust, in-house data. A clear comprehension of these properties, coupled with an understanding of its mechanism of action, is essential for the successful application of this compound hydrochloride in scientific research.
References
A Comprehensive Review of p-MPPF for Preclinical and Clinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-MPPF) is a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] Its favorable pharmacological profile and the ability to be radiolabeled with fluorine-18 (B77423) have established this compound as a critical tool in neuroscience research, particularly for in vivo imaging of 5-HT1A receptors using positron emission tomography (PET).[3][4] This technical guide provides a comprehensive overview of the existing literature on this compound, including its synthesis, pharmacological properties, and detailed experimental protocols for its use in research, to support the preparation of grant proposals and aid in experimental design.
Pharmacological Profile
This compound is a silent antagonist, meaning it binds to the 5-HT1A receptor without eliciting an intrinsic response, thereby blocking the effects of endogenous serotonin and other agonists.[5] This property makes it an invaluable tool for studying the density and distribution of 5-HT1A receptors in the central nervous system.[4]
Binding Affinity
This compound exhibits high affinity for the 5-HT1A receptor. In vitro binding studies in rat hippocampal membranes have demonstrated a dissociation constant (Kd) of 0.34 nM.[1] The inhibition constant (Ki) for 5-HT1A receptors in rat hippocampal membrane homogenates has been reported to be 3.3 nM.[6][7]
| Parameter | Value | Species/Tissue | Reference |
| Kd | 0.34 ± 0.12 nM | Rat hippocampal membrane homogenates | [1] |
| Bmax | 145 ± 35 fmol/mg protein | Rat hippocampal membrane homogenates | [1] |
| Ki | 3.3 nM | Rat hippocampal membrane homogenates | [6][7] |
Table 1: In Vitro Binding Affinity of this compound for the 5-HT1A Receptor
Radiochemistry and Synthesis
The fluorine-18 labeled version of this compound, [18F]this compound, is widely used for PET imaging. Its synthesis is a critical aspect of its application.
Radiosynthesis of [18F]this compound
The radiosynthesis of no-carrier-added [18F]this compound is typically achieved through nucleophilic substitution of a nitro precursor.[8][9]
| Parameter | Value | Reference |
| Radiochemical Yield | 10-25% (End of Synthesis) | [8][9] |
| Synthesis Time | 70-90 minutes | [8][9] |
| Specific Activity | 1-5 Ci/µmol | [8][9] |
Table 2: Radiosynthesis Parameters for [18F]this compound
Experimental Protocols
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Kd and Bmax) of [3H]this compound for the 5-HT1A receptor.
Materials:
-
Rat hippocampal membrane homogenates
-
[3H]this compound
-
Incubation buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare rat hippocampal membrane homogenates.
-
Incubate the membrane homogenates with varying concentrations of [3H]this compound.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a competing non-labeled ligand (e.g., 8-OH-DPAT).
-
After incubation, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are analyzed using Scatchard analysis to determine the Kd and Bmax values.[1]
Radiosynthesis of [18F]this compound
Objective: To synthesize [18F]this compound for PET imaging studies.
Materials:
-
Nitro precursor (4-(2'-methoxyphenyl)-1-[2'-(N-2''-pyridinyl)-p-nitrobenzamido]ethyl]piperazine)
-
[18F]Fluoride
-
Kryptofix 2.2.2
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microwave synthesizer
-
Semi-preparative HPLC system with a C18 column
-
Sep-Pak C18 cartridge
Procedure:
-
[18F]Fluoride is produced via a cyclotron.
-
The [18F]fluoride is trapped and eluted.
-
The nitro precursor is dissolved in DMSO along with Kryptofix 2.2.2 and K2CO3.
-
The [18F]fluoride solution is added to the precursor mixture.
-
The reaction mixture is heated in a microwave synthesizer (e.g., 3 minutes at 500 W).[8]
-
The crude reaction mixture is purified using a semi-preparative HPLC system with a C18 column to separate [18F]this compound from the unreacted nitro precursor and other byproducts.[8][9]
-
The collected HPLC fraction containing [18F]this compound is reformulated using a Sep-Pak C18 cartridge to remove the HPLC solvent and provide the final product in a physiologically compatible solution.[8]
-
Quality control is performed to determine radiochemical purity, specific activity, and sterility.
In Vivo PET Imaging in Animals
Objective: To visualize and quantify 5-HT1A receptor distribution in the brain of living animals.
Materials:
-
[18F]this compound
-
PET scanner
-
Anesthesia equipment
-
Intravenous catheter
Procedure:
-
The animal is anesthetized and positioned in the PET scanner.
-
A transmission scan may be performed for attenuation correction.
-
A bolus of [18F]this compound is injected intravenously.[8]
-
Dynamic emission data are acquired for a specified duration (e.g., 60-90 minutes).[7]
-
To demonstrate specificity, a blocking study can be performed by pre-administering a non-labeled 5-HT1A receptor ligand like WAY-100635 before the [18F]this compound injection.[8]
-
Arterial blood sampling may be performed to obtain the arterial input function for quantitative modeling.[9]
-
The acquired PET data are reconstructed into a series of 3D images.
-
Regions of interest (ROIs) are drawn on the images, typically including areas with high 5-HT1A receptor density (e.g., hippocampus, cortex) and a reference region with low density (e.g., cerebellum).[8]
-
Time-activity curves are generated for each ROI.
-
Various kinetic models (e.g., Logan-Patlak analysis) can be applied to the data to calculate binding potential (BP), which is proportional to the receptor density.[10]
Visualizations
Signaling Pathway
Caption: 5-HT1A receptor signaling and the antagonistic action of this compound.
Experimental Workflow: [18F]this compound Radiosynthesis
Caption: Workflow for the radiosynthesis and quality control of [18F]this compound.
Experimental Workflow: In Vivo PET Imaging
Caption: General workflow for in vivo PET imaging with [18F]this compound in animals.
Conclusion
This compound is a well-characterized and highly valuable research tool for investigating the 5-HT1A receptor system. Its high affinity and selectivity, coupled with the availability of a reliable radiolabeling method for PET imaging, make it an ideal candidate for both preclinical and clinical studies. This guide provides a solid foundation of the key data and methodologies associated with this compound, which should prove beneficial for researchers seeking to incorporate this compound into their grant proposals and experimental designs. The provided protocols and visualizations offer a clear and concise overview of the critical steps involved in utilizing this compound for in vitro and in vivo research.
References
- 1. New 5-HT1A receptor antagonist: [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. [(18)F]this compound: aA radiolabeled antagonist for the study of 5-HT(1A) receptors with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [18F]MPPF as a tool for the in vivo imaging of 5-HT1A receptors in animal and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Silent 5-HT1A receptor antagonists: utility as research tools and therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT1A gene promoter polymorphism and [18F]MPPF binding potential in healthy subjects: a PET study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. High-yield radiosynthesis and preliminary in vivo evaluation of p-[18F]MPPF, a fluoro analog of WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P-[18F]-MPPF: a potential radioligand for PET studies of 5-HT1A receptors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo delineation of 5-HT1A receptors in human brain with [18F]MPPF - PubMed [pubmed.ncbi.nlm.nih.gov]
Future Directions for p-MPPF Research: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document outlines the current understanding of 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-MPPF) and proposes future research directions to build upon its role as a selective 5-HT1A receptor antagonist and a premier radioligand for Positron Emission Tomography (PET).
Current State of this compound Research
This compound is a highly selective antagonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1] Its primary application has been in the field of neuroscience, particularly as a radiolabeled tracer, [¹⁸F]this compound, for the in vivo quantification and mapping of 5-HT1A receptors in the brain using PET.[2][3] The 5-HT1A receptor is a key target in the pathophysiology of numerous psychiatric conditions, including depression, anxiety, and schizophrenia, making this compound a critical tool for both basic research and clinical investigation.[3]
Mechanism of Action
This compound functions as a competitive antagonist at 5-HT1A receptors. In vivo studies have demonstrated that this compound dose-dependently counteracts the physiological and biochemical effects of 5-HT1A agonists like 8-OH-DPAT.[4] For instance, this compound antagonizes the agonist-induced reduction of phosphorylated Erk1/2 levels in the hippocampus, a key downstream signaling event of 5-HT1A receptor activation.[5][6] This mechanism confirms its role in blocking the G-protein coupled signaling cascade associated with the 5-HT1A receptor.
References
- 1. scbt.com [scbt.com]
- 2. [(18)F]this compound: aA radiolabeled antagonist for the study of 5-HT(1A) receptors with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [18F]MPPF as a tool for the in vivo imaging of 5-HT1A receptors in animal and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Selective 5-HT antagonists | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for the Radiosynthesis of [18F]p-MPPF
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]p-MPPF (4-(2'-methoxyphenyl)-1-[2'-(N-2''-pyridinyl)-p-[18F]fluorobenzamido]ethylpiperazine) is a selective antagonist radioligand for the serotonin (B10506) 5-HT1A receptor, widely used in positron emission tomography (PET) to study the central nervous system.[1] Its application is crucial in neuroscience research, particularly in the investigation of psychiatric and neurodegenerative disorders. This document provides a detailed protocol for the radiolabeling synthesis of [18F]this compound, including quality control procedures and a summary of reported synthesis parameters.
Signaling Pathway
[18F]this compound is an antagonist that binds to 5-HT1A receptors. These receptors are G-protein coupled receptors that, upon activation by the endogenous ligand serotonin, inhibit adenylyl cyclase and modulate potassium and calcium channels. By blocking this receptor, [18F]this compound allows for the in vivo quantification and localization of 5-HT1A receptors using PET imaging.
References
Application Notes and Protocols for p-MPPF PET Imaging in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for conducting Positron Emission Tomography (PET) imaging studies in rodents using the radioligand p-[¹⁸F]MPPF to quantify and visualize 5-HT1A receptors.
Introduction
p-[¹⁸F]MPPF (4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine) is a selective and high-affinity antagonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] PET imaging with this radiotracer allows for the in vivo quantification and visualization of 5-HT1A receptor distribution and density in the brain. This technique is a powerful tool in neuroscience research and drug development for studying neuropsychiatric disorders where the serotonergic system is implicated, such as depression, anxiety, and epilepsy.[1]
Key Experimental Protocols
Radioligand Preparation
The synthesis of no-carrier-added p-[¹⁸F]MPPF is typically achieved through nucleophilic substitution of a nitro precursor with K[¹⁸F]/Kryptofix 2.2.2. in dimethyl sulfoxide (B87167) (DMSO).[3] The final product is then purified using high-performance liquid chromatography (HPLC).[3]
Table 1: Radiosynthesis Parameters for p-[¹⁸F]MPPF
| Parameter | Value | Reference |
| Radiochemical Yield (EOB corrected) | 10% | [4] |
| Synthesis Time | 90 minutes | [3][4] |
| Specific Activity | 62 GBq/µmol | [4] |
| Molar Activity | 37-111 GBq/µmol | [5] |
| Radiochemical Purity | > 96% | [5] |
Animal Preparation
-
Animal Model: Sprague-Dawley or Wistar rats are commonly used for p-MPPF PET imaging studies.[3][4][5][6]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light-dark cycle and ad libitum access to food and water.[5]
-
Acclimatization: Allow animals to acclimatize to the housing facility for at least one week before imaging to minimize stress.[5]
-
Anesthesia: Induce and maintain anesthesia throughout the imaging procedure. Isoflurane (e.g., 4% for induction, 2% for maintenance) in oxygen is a common choice.[5][7]
-
Catheterization: For radiotracer injection, place a catheter in the lateral tail vein.
Radiotracer Administration and PET Image Acquisition
-
Injected Dose: The average injected radioactivity of [¹⁸F]MPPF is typically in the range of 25-35 MBq in a volume of about 0.5 mL.[5]
-
Injection Method: Administer the radiotracer as a bolus injection through the tail vein catheter.
-
Uptake Period: An initial uptake period is allowed before the emission scan begins. For example, an emission scan can be acquired starting 10 minutes post-injection.[5]
-
PET Scan Duration: Dynamic scans are often performed to allow for kinetic modeling. A total scan time of 50-60 minutes is common.[5]
-
Scanning Protocol: A typical dynamic scanning sequence might be: 5 frames × 60 seconds, 3 frames × 300 seconds, and 3 frames × 600 seconds.[5]
-
Transmission Scan: A transmission scan (e.g., 15 minutes) using a rotating point source (e.g., Cobalt-57) should be performed for attenuation correction.[5]
Image Processing and Data Analysis
-
Image Reconstruction: Reconstruct the acquired PET data, correcting for attenuation, scatter, and decay.[5]
-
Image Co-registration: For anatomical localization of brain regions, co-register the PET images with a magnetic resonance imaging (MRI) template of a rat brain.[7]
-
Region of Interest (ROI) Analysis: Define regions of interest on the co-registered images for brain areas with high 5-HT1A receptor density (e.g., hippocampus, cortex) and a reference region with negligible specific binding (e.g., cerebellum).[3][5][7]
-
Kinetic Modeling: Quantify radiotracer binding using kinetic models. The Simplified Reference Tissue Model (SRTM) is frequently used to estimate the binding potential (BPnd), which is an index of receptor density.[5][6][7] This method uses the cerebellum as the reference tissue input.[5] Alternatively, graphical analysis methods like the Logan plot can be employed.[5]
Quantitative Data Summary
Table 2: Biodistribution of p-[¹⁸F]MPPF in Rat Brain
| Brain Region | Uptake (% Injected Dose/g tissue at 2 min) | Hippocampus/Cerebellum Ratio (at 30 min) | Reference |
| Brain (average) | 0.7 | - | [3] |
| Hippocampus | - | 5.6 | [3] |
| Cortex | - | - | [3] |
| Hypothalamus | - | - | [3] |
Table 3: Binding Potential (BPnd) of [¹⁸F]MPPF in Different Rat Brain Regions
| Brain Region | Binding Potential (BPnd) | Reference |
| Hippocampus | 1.2 | [7] |
| Entorhinal Cortex | 1.1 | [7] |
| Septum | 1.1 | [7] |
| Medial Prefrontal Cortex | 1.0 | [7] |
| Amygdala | 0.8 | [7] |
| Raphe Nuclei | 0.6 | [7] |
| Paraventricular Hypothalamic Nucleus | 0.5 | [7] |
| Raphe Obscurus | 0.5 | [7] |
Visualizations
Caption: Experimental workflow for this compound PET imaging in rodents.
Caption: Simplified 5-HT1A receptor signaling pathway.
References
- 1. [18F]MPPF as a tool for the in vivo imaging of 5-HT1A receptors in animal and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [(18)F]this compound: aA radiolabeled antagonist for the study of 5-HT(1A) receptors with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P-[18F]-MPPF: a potential radioligand for PET studies of 5-HT1A receptors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiochemical synthesis and tissue distribution of p-[18F]DMPPF, a new 5-HT1A ligand for PET, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [18F]MPPF and [18F]FDG μPET imaging in rats: impact of transport and restraint stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo quantification of 5-HT1A-[18F]MPPF interactions in rats using the YAP-(S)PET scanner and a beta-microprobe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MicroPET imaging of 5-HT 1A receptors in rat brain: a test-retest [18F]MPPF study - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for p-MPPF Autoradiography in Brain Sections: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-MPPF) is a potent and selective antagonist for the serotonin (B10506) 1A (5-HT1A) receptor. Its radiolabeled forms, particularly [³H]this compound and [¹⁸F]this compound, are invaluable tools for the quantitative visualization and characterization of 5-HT1A receptors in the brain. Autoradiography using this compound in brain sections allows for the precise localization and quantification of 5-HT1A receptor density in various brain regions, providing critical insights into the receptor's role in neuropsychiatric disorders and the mechanism of action of novel therapeutics. This document provides a detailed protocol for performing in-vitro this compound autoradiography on brain sections.
Data Presentation: Quantitative Binding Data for this compound
The following table summarizes the binding affinity (Kd) and receptor density (Bmax) of [³H]this compound for the 5-HT1A receptor in rat brain preparations.
| Radioligand | Preparation | Brain Region | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [³H]this compound | Membrane Homogenate | Hippocampus | 0.34 ± 0.12 | 145 ± 35 | [1] |
Experimental Protocols
This section outlines the detailed methodology for in-vitro autoradiography using both [³H]this compound and [¹⁸F]this compound on rodent brain sections.
I. Materials and Reagents
-
Radioligands:
-
[³H]this compound (specific activity ~70-90 Ci/mmol)
-
[¹⁸F]this compound (specific activity >1 Ci/µmol)
-
-
Brain Tissue: Fresh frozen rodent brains, stored at -80°C.
-
Cryostat: For sectioning frozen brain tissue.
-
Microscope Slides: Gelatin-coated or commercially available adhesive slides (e.g., Superfrost® Plus).
-
Incubation Chambers: Humidified chambers for the incubation step.
-
Wash Buffers:
-
Tris-HCl buffer (50 mM, pH 7.4)
-
-
Non-specific Binding Competitor:
-
WAY-100635 (10 µM) or Serotonin (5-HT) (10 µM)
-
-
Phosphor Imaging Screens or Autoradiography Film:
-
Tritium-sensitive screens for [³H]this compound.
-
Multipurpose or high-energy screens for [¹⁸F]this compound.
-
-
Phosphor Imager or Film Developer
-
Image Analysis Software
II. Tissue Preparation
-
Equilibrate the frozen brain to the cryostat temperature (-18°C to -20°C) for at least 30 minutes.
-
Mount the brain onto the cryostat chuck using an appropriate embedding medium.
-
Cut coronal or sagittal brain sections at a thickness of 16-20 µm.[2][3]
-
Thaw-mount the sections onto gelatin-coated or adhesive microscope slides.
-
Dry the slides rapidly on a slide warmer or under a stream of cool, dry air.
-
Store the slides in a desiccated slide box at -80°C until use.[2]
III. In-Vitro Autoradiography Protocol
A. Protocol for [³H]this compound
-
Pre-incubation:
-
Bring the slides to room temperature in a desiccator.
-
Pre-incubate the slides in 50 mM Tris-HCl buffer (pH 7.4) for 20-30 minutes at room temperature to remove endogenous serotonin.[2]
-
-
Incubation:
-
Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4) containing [³H]this compound. A typical concentration is 0.5-2.0 nM.
-
For determination of non-specific binding, add 10 µM WAY-100635 or 10 µM 5-HT to the incubation buffer for a parallel set of slides.
-
Incubate the slides in the prepared incubation buffer in a humidified chamber for 60-90 minutes at room temperature.[2]
-
-
Washing:
-
Rapidly wash the slides in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Perform two to three washes of 2-5 minutes each in fresh, ice-cold buffer to remove unbound radioligand.[2]
-
Perform a final quick rinse in ice-cold deionized water to remove buffer salts.
-
-
Drying:
-
Dry the slides rapidly under a stream of cool, dry air.
-
-
Exposure:
-
Appose the dried slides to a tritium-sensitive phosphor imaging screen or autoradiography film in a light-tight cassette.
-
Include calibrated tritium (B154650) standards for later quantification.
-
Expose for 4-8 weeks at room temperature.
-
-
Data Acquisition and Analysis:
-
Scan the phosphor imaging screen using a phosphor imager or develop the film.
-
Quantify the optical density of the autoradiograms in specific brain regions using image analysis software.
-
Convert optical density to fmol/mg tissue equivalent using the co-exposed standards.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
B. Protocol for [¹⁸F]this compound (Adaptations for Short Half-Life)
Due to the short half-life of Fluorine-18 (approximately 110 minutes), all steps must be performed efficiently and without delay.
-
Pre-incubation:
-
This step can be shortened to 10-15 minutes.
-
-
Incubation:
-
Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4) containing a suitable concentration of [¹⁸F]this compound (e.g., 0.1-1.0 nM).
-
For non-specific binding, add 10 µM WAY-100635 or 10 µM 5-HT.
-
Incubate for a shorter duration, typically 15-30 minutes, at room temperature.
-
-
Washing:
-
Perform rapid washes in ice-cold 50 mM Tris-HCl buffer.
-
Two washes of 1-2 minutes each are recommended.
-
A final quick dip in ice-cold deionized water.
-
-
Drying:
-
Dry the slides as quickly as possible.
-
-
Exposure:
-
Immediately appose the dried slides to a multipurpose or high-energy phosphor imaging screen.
-
Include calibrated 18F standards if available, or use a previously calibrated system.
-
Exposure time will be significantly shorter, typically 2-6 hours, depending on the radioactivity.
-
-
Data Acquisition and Analysis:
-
The data acquisition and analysis steps are the same as for [³H]this compound.
-
Visualizations
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi. As an antagonist, this compound blocks the binding of serotonin (5-HT) to the receptor, thereby inhibiting this signaling cascade.
Caption: 5-HT1A receptor signaling pathway and its inhibition by this compound.
Experimental Workflow for this compound Autoradiography
The following diagram illustrates the key steps in the in-vitro autoradiography protocol for this compound.
Caption: Experimental workflow for this compound in-vitro autoradiography.
References
- 1. Quantitative imaging of 5-HT(1A) receptor binding in healthy volunteers with [(18)f]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. A new method of preparing human whole brain sections for in vitro receptor autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of p-MPPF PET Data: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the quantitative analysis of Positron Emission Tomography (PET) data acquired with the radioligand p-MPPF (4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-[¹⁸F]fluorobenzamido]ethylpiperazine). This document outlines detailed protocols for data acquisition, kinetic modeling, and interpretation, enabling the robust quantification of serotonin (B10506) 5-HT1A receptors in the brain.
Introduction to this compound PET Imaging
[¹⁸F]this compound is a selective antagonist for the serotonin 5-HT1A receptor, making it a valuable tool for in-vivo imaging and quantification of these receptors using PET.[1][2] The serotonergic system, and specifically the 5-HT1A receptor, is implicated in numerous neurological and psychiatric disorders, including depression, anxiety, and epilepsy.[1] Quantitative analysis of [¹⁸F]this compound PET data allows for the measurement of receptor density and distribution, providing crucial insights for clinical research and the development of novel therapeutics.[1][3]
Experimental Protocols
Radiotracer and Subject Preparation
-
Radiotracer: No-carrier-added [¹⁸F]this compound is synthesized through nucleophilic substitution.[4] The molar activity should be in the range of 37-111 GBq/μmol with a radiochemical purity greater than 96%.[5]
-
Subject Preparation: Subjects should fast for at least 4 hours prior to the scan to minimize potential metabolic effects. A catheter is placed in an antecubital vein for radiotracer injection and another in the contralateral radial artery or a heated hand vein for arterial blood sampling.
PET Data Acquisition
-
Scanner: A high-resolution PET scanner is used for dynamic brain imaging.
-
Anatomical Reference: A T1-weighted Magnetic Resonance Imaging (MRI) scan should be acquired for each subject to provide anatomical information for co-registration and region of interest (ROI) delineation.[3]
-
Injection: A bolus injection of 153–250 MBq of [¹⁸F]this compound is administered intravenously.[6]
-
Dynamic Scanning: Dynamic PET data are acquired in list-mode over 60-90 minutes following injection.[6] The data is typically reconstructed into a series of time frames (e.g., 5 x 1 min, 3 x 5 min, 3 x 10 min).[5]
-
Corrections: All PET data must be corrected for attenuation, scatter, and decay.[5]
Arterial Blood Sampling and Metabolite Analysis
-
Arterial Sampling: Manual or automated arterial blood samples are collected throughout the scan to measure the arterial input function (AIF), which represents the concentration of the radiotracer in the arterial plasma over time.
-
Metabolite Analysis: Plasma samples are analyzed using high-performance liquid chromatography (HPLC) to determine the fraction of radioactivity corresponding to the parent radiotracer ([¹⁸F]this compound) versus its metabolites.[7] The AIF must be corrected for metabolism to accurately model the delivery of the parent tracer to the brain.[7][8] Studies have shown that the parent radioligand in plasma decreases rapidly, with only about 1% remaining after 10 minutes.[8]
Quantitative Data Analysis and Kinetic Modeling
The goal of quantitative analysis is to derive parameters that reflect the density of 5-HT1A receptors. This is achieved through kinetic modeling of the time-activity curves (TACs) obtained from the dynamic PET data.
Image Processing
-
Co-registration: The dynamic PET images are co-registered with the individual's MRI scan.[3]
-
Region of Interest (ROI) Delineation: ROIs are defined on the co-registered MRI for brain regions known to have high 5-HT1A receptor densities (e.g., hippocampus, cingulate cortex, raphe nuclei) and a reference region with negligible specific binding (e.g., cerebellum).[7][9]
-
Time-Activity Curve (TAC) Generation: The average radioactivity concentration within each ROI is calculated for each time frame to generate TACs.
Kinetic Modeling Approaches
Several kinetic models can be applied to this compound PET data. The choice of model depends on the study design and the desired quantitative outcome.
-
Graphical Analysis (Logan Plot): The Logan plot is a linear graphical method that can be used to estimate the total distribution volume (VT) of the tracer in a region.[7][8] The binding potential (BP), which is proportional to the receptor density, can then be calculated using the cerebellum as a reference region.[8]
-
Compartmental Models: A three-compartment model is often used to describe the kinetics of [¹⁸F]this compound in the brain.[3] This model can be used to estimate parameters such as the rate of transfer from plasma to the free compartment in the brain (K1), the rate of transfer back to plasma (k2), and the association and dissociation rates of the ligand with the receptor.[3] From these, the binding potential (BP), receptor concentration (Bmax), and apparent equilibrium dissociation constant (Kd) can be derived.[3]
-
Reference Tissue Models: When arterial blood sampling is not feasible, a simplified reference tissue model (SRTM) can be used.[9] This model uses the TAC from a reference region (cerebellum) as an indirect input function to estimate the binding potential in target regions.
Diagrams
References
- 1. [18F]MPPF as a tool for the in vivo imaging of 5-HT1A receptors in animal and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [(18)F]this compound: aA radiolabeled antagonist for the study of 5-HT(1A) receptors with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modeling [18 F]MPPF positron emission tomography kinetics for the determination of 5-hydroxytryptamine(1A) receptor concentration with multiinjection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-[18F]-MPPF: a potential radioligand for PET studies of 5-HT1A receptors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [18F]MPPF and [18F]FDG μPET imaging in rats: impact of transport and restraint stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. In vivo delineation of 5-HT1A receptors in human brain with [18F]MPPF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative imaging of 5-HT(1A) receptor binding in healthy volunteers with [(18)f]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. infoscience.epfl.ch [infoscience.epfl.ch]
Application Notes and Protocols for Measuring 5-HT1A Receptor Occupancy Using p-MPPF
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing p-MPPF (4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-fluorobenzamido]ethyl-piperazine) for the quantitative measurement of 5-HT1A receptor occupancy using Positron Emission Tomography (PET). This document includes detailed experimental protocols, data presentation tables, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound and 5-HT1A Receptor Occupancy
The serotonin (B10506) 1A (5-HT1A) receptor is a key target in the development of drugs for neuropsychiatric disorders such as anxiety, depression, and schizophrenia.[1][2] Determining the extent to which a drug binds to and occupies this receptor at therapeutic doses is crucial for understanding its pharmacokinetic and pharmacodynamic relationship.[3][4][5]
This compound is a selective antagonist for the 5-HT1A receptor.[6][7][8][9] When labeled with the positron-emitting radionuclide fluorine-18 (B77423) ([18F]), it becomes a valuable radioligand for in vivo imaging of 5-HT1A receptors with PET.[2][10][11] PET studies with [18F]this compound allow for the non-invasive quantification of 5-HT1A receptor density and the measurement of receptor occupancy by therapeutic drug candidates.[3][12][13][14]
5-HT1A Receptor Signaling Pathways
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).[1][15] Its activation triggers a cascade of intracellular events that modulate neuronal activity. Understanding these pathways is essential for interpreting the functional consequences of receptor occupancy.
Canonical Gαi/o-Mediated Pathway
Activation of the 5-HT1A receptor by an agonist leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP) and subsequently reduced activity of protein kinase A (PKA).[1][15][16]
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [18F]MPPF as a tool for the in vivo imaging of 5-HT1A receptors in animal and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positron emission tomography molecular imaging for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. New 5-HT1A receptor antagonist: [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Selective 5-HT antagonists | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scbt.com [scbt.com]
- 10. [(18)F]this compound: aA radiolabeled antagonist for the study of 5-HT(1A) receptors with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantifying drug-related 5-HT1A receptor occupancy with - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantifying drug-related 5-HT1A receptor occupancy with [18F]MPPF (2001) | Jan Passchier | 18 Citations [scispace.com]
- 14. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]
- 15. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for p-MPPF in Depression and Anxiety Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of p-MPPF (4-(2'-methoxyphenyl)-1-[2'-(N-2''-pyridinyl)-p-fluorobenzamido]ethylpiperazine) in the research of depression and anxiety. This compound is a selective antagonist for the serotonin (B10506) 1A (5-HT1A) receptor, a key target in the neurobiology of mood and anxiety disorders.[1][2] Its radiolabeled form, [18F]this compound, is a valuable tool for in vivo imaging of 5-HT1A receptors using Positron Emission Tomography (PET), enabling the quantification and localization of these receptors in the brain.[3]
Application Notes
1. Mechanism of Action and Relevance to Depression and Anxiety
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating serotonergic neurotransmission.[4] In depression and anxiety, alterations in the density and function of 5-HT1A receptors have been observed in key brain regions such as the hippocampus, amygdala, and prefrontal cortex.[1] As a selective antagonist, this compound blocks the binding of the endogenous ligand serotonin to 5-HT1A receptors.[5] This action prevents the downstream signaling cascade typically initiated by receptor activation, which includes the inhibition of adenylyl cyclase and modulation of various ion channels. By blocking these receptors, this compound can be used to investigate the consequences of 5-HT1A receptor inactivation on neuronal activity and behavior, providing insights into the pathophysiology of depression and anxiety.
2. Preclinical Research Applications
-
In Vivo Imaging with [18F]this compound PET: The primary application of this compound in preclinical research is in the form of its 18F-radiolabeled analog for PET imaging. This technique allows for the non-invasive quantification of 5-HT1A receptor binding potential in the brains of living animals.[3] Rodent models of depression and anxiety, such as those induced by chronic stress, can be imaged with [18F]this compound to assess changes in receptor density and occupancy. This provides a valuable biomarker for disease progression and the target engagement of potential therapeutic agents.
-
Behavioral Pharmacology (Note on Data Availability): While this compound is a potent 5-HT1A antagonist, there is a notable lack of publicly available quantitative data from preclinical studies investigating the direct effects of non-radiolabeled this compound on behavioral paradigms relevant to depression (e.g., forced swim test) and anxiety (e.g., elevated plus maze). Its primary use in the literature is as an imaging tool. Therefore, the protocols provided below for behavioral assays serve as a template for how such studies could be designed, rather than a summary of existing findings with this compound.
3. Clinical Research Applications
To date, this compound has not been developed as a therapeutic agent for depression or anxiety, and there are no known clinical trials evaluating its efficacy for these conditions. Its application in humans has been exclusively as the PET radiotracer [18F]this compound for research purposes. These studies have been instrumental in characterizing 5-HT1A receptor alterations in patients with major depressive disorder and anxiety disorders, and for assessing the receptor occupancy of novel drugs targeting the serotonergic system.
Quantitative Data
The following table summarizes quantitative data from a preclinical study using [18F]this compound PET to investigate the effects of a chronic corticosterone-induced depression model in rats.
| Brain Region | Treatment Group | [18F]this compound Binding Potential (BPND) (mean ± SD) | Statistical Significance (vs. Control) |
| Medial Prefrontal Cortex | Control | 0.65 ± 0.08 | - |
| Corticosterone (B1669441) | 0.52 ± 0.07 | p < 0.05 | |
| Anterior Cingulate Cortex | Control | 0.71 ± 0.09 | - |
| Corticosterone | 0.59 ± 0.06 | p < 0.05 | |
| Hippocampus | Control | 0.82 ± 0.11 | - |
| Corticosterone | 0.78 ± 0.10 | Not Significant | |
| Dorsal Raphe Nucleus | Control | 0.45 ± 0.06 | - |
| Corticosterone | 0.43 ± 0.05 | Not Significant |
Data adapted from a representative preclinical study investigating the effects of a chronic stress model on 5-HT1A receptor binding.
Experimental Protocols
1. Preclinical [18F]this compound PET Imaging Protocol in a Rodent Model of Depression
This protocol outlines the key steps for conducting a PET imaging study using [18F]this compound in a rodent model of depression, such as the chronic corticosterone administration model.
-
Animal Model:
-
Male Sprague-Dawley rats (250-300g) are commonly used.
-
Induction of a depressive-like phenotype can be achieved through chronic subcutaneous injections of corticosterone (e.g., 40 mg/kg) for 21 consecutive days. Control animals receive vehicle injections.
-
-
Radiotracer:
-
[18F]this compound is synthesized with high radiochemical purity (>95%) and specific activity.
-
-
Animal Preparation:
-
Animals are fasted for 4-6 hours prior to the scan to reduce variability in tracer uptake.
-
Anesthesia is induced and maintained with isoflurane (B1672236) (e.g., 2-3% in oxygen).
-
A tail vein catheter is inserted for radiotracer injection.
-
Body temperature is maintained at 37°C using a heating pad.
-
-
PET Scan Acquisition:
-
The animal is positioned in the PET scanner.
-
A transmission scan (e.g., using a 57Co source) is performed for attenuation correction.
-
[18F]this compound (e.g., 10-15 MBq) is injected as a bolus via the tail vein catheter.
-
A dynamic emission scan is acquired for 60-90 minutes.
-
-
Image Reconstruction and Analysis:
-
Images are reconstructed using an appropriate algorithm (e.g., filtered back-projection or iterative reconstruction).
-
Regions of interest (ROIs) are drawn on the reconstructed images, typically including the hippocampus, prefrontal cortex, amygdala, and cerebellum (as a reference region).
-
Time-activity curves are generated for each ROI.
-
The binding potential (BPND) is calculated using a reference tissue model, with the cerebellum serving as the reference region due to its low density of 5-HT1A receptors.
-
2. Forced Swim Test (FST) Protocol for Assessing Antidepressant-like Activity
This protocol describes the FST, a common behavioral assay to screen for antidepressant-like effects in rodents.
-
Apparatus:
-
A transparent glass or plastic cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
-
Procedure:
-
Pre-test Session (Day 1): Each animal is individually placed in the cylinder for a 15-minute session. This session serves as a conditioning period.
-
Test Session (Day 2): 24 hours after the pre-test, the animals are administered the test compound (e.g., this compound) or vehicle via an appropriate route (e.g., intraperitoneal injection). After a specified pre-treatment time (e.g., 30 minutes), each animal is placed back into the swim cylinder for a 5-minute test session.
-
The entire test session is recorded by a video camera for later analysis.
-
-
Data Analysis:
-
An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 5-minute test session. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements necessary to keep its head above water.
-
A decrease in the duration of immobility is indicative of an antidepressant-like effect.
-
3. Elevated Plus Maze (EPM) Protocol for Assessing Anxiolytic-like Activity
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.[6][7]
-
Apparatus:
-
A plus-shaped maze elevated from the floor (e.g., 50 cm). The maze consists of two open arms and two closed arms of equal dimensions (e.g., 50 cm long, 10 cm wide). The closed arms have high walls (e.g., 40 cm).
-
-
Procedure:
-
Animals are administered the test compound (e.g., this compound) or vehicle.
-
After the appropriate pre-treatment time, each animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
The session is recorded by a video camera.
-
-
Data Analysis:
-
An observer, blind to the treatment conditions, scores the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
An increase in the time spent in the open arms and/or the number of entries into the open arms is interpreted as an anxiolytic-like effect.
-
Visualizations
Caption: 5-HT1A receptor signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for preclinical [18F]this compound PET imaging.
Caption: Workflow for behavioral testing in depression and anxiety models.
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 5-HT1A receptor antagonist: [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [(18)F]this compound: aA radiolabeled antagonist for the study of 5-HT(1A) receptors with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. What are 5-HT1A receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imaging with p-MPPF PET in the Context of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) with the radioligand 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-[¹⁸F]fluorobenzamido]ethylpiperazine, or [¹⁸F]p-MPPF, is a powerful molecular imaging technique. It is crucial to understand that [¹⁸F]this compound is not a direct imaging agent for neuroinflammation . Instead, it is a selective antagonist for the serotonin (B10506) 1A (5-HT1A) receptor. Neuroinflammation, a key process in many neurological disorders, is typically imaged using PET tracers that target markers of activated microglia and astrocytes, such as the translocator protein (TSPO).
However, neuroinflammatory and neurodegenerative processes can lead to significant alterations in various neurotransmitter systems, including the serotonergic system. [¹⁸F]this compound PET allows for the in vivo quantification of 5-HT1A receptor density and distribution. Therefore, it serves as an essential tool to study the downstream consequences of neuroinflammation on serotonergic neurotransmission. These application notes provide a framework for using [¹⁸F]this compound PET to investigate the integrity of the serotonergic system in the context of diseases with a neuroinflammatory component.
Mechanism of Action and Signaling Pathway
[¹⁸F]this compound is an antagonist that binds with high affinity and selectivity to 5-HT1A receptors.[1] In rat hippocampal membranes, it has shown a high affinity with a dissociation constant (Kd) of 0.34 nM.[1] Its lower affinity compared to other antagonists like [¹¹C]WAY-100635 makes it potentially more sensitive to changes in endogenous serotonin levels.[2][3] 5-HT1A receptors are G-protein coupled receptors that, upon activation by serotonin, inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. They also modulate potassium and calcium channels. By competitively binding to these receptors, [¹⁸F]this compound allows for the quantification of receptor availability, which can be altered in various pathological states.
References
Application Notes and Protocols for the Use of p-MPPF in Parkinson's Disease Progression Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder primarily characterized by the loss of dopaminergic neurons in the substantia nigra. However, evidence increasingly points to the involvement of other neurotransmitter systems, including the serotonergic system, in both the motor and non-motor symptoms of the disease. The 5-HT1A receptor, a key component of the serotonergic system, is implicated in the pathophysiology of PD and represents a target for therapeutic intervention and a biomarker for disease progression. 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-fluorobenzamido]ethylpiperazine (p-MPPF) is a selective antagonist of the 5-HT1A receptor. When labeled with fluorine-18 (B77423) ([18F]this compound), it serves as a valuable radiotracer for in-vivo imaging of 5-HT1A receptor distribution and density using Positron Emission Tomography (PET). These application notes provide detailed protocols for the use of [18F]this compound in preclinical and clinical research to study the progression of Parkinson's disease.
Mechanism of Action
This compound is a potent and selective antagonist of the 5-HT1A serotonin (B10506) receptor. In the context of PET imaging, [18F]this compound acts as a radioligand that binds to these receptors in the brain. The extent of its binding, which can be quantified with PET, is proportional to the density of available 5-HT1A receptors. In Parkinson's disease, alterations in the serotonergic system can lead to changes in 5-HT1A receptor expression, which can be tracked longitudinally using [18F]this compound PET to monitor disease progression and the effects of therapeutic interventions.
Quantitative Data Summary
The following tables summarize key quantitative data for [18F]this compound, facilitating comparison and experimental design.
Table 1: In Vitro and In Vivo Binding Characteristics of this compound
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Kd) | 2.8 nM | Human Brain | [1] |
| Bmax (Hippocampus) | 2.9 pmol/mL | Human Brain | [1] |
| In Vivo Affinity vs. [11C]WAY-100635 | 4-6 times lower | Human Brain | [2] |
Table 2: [18F]this compound Binding Potential (BPND) in Preclinical Models
| Brain Region | Animal Model | Condition | Mean BPND ± SD |
| Hippocampus | Wistar Rat | Control | Not Reported |
| Dorsal Raphe | Wistar Rat | Control | Not Reported |
| Frontal Cortex | Wistar Rat | Control | Not Reported |
| Cerebellum | Wistar Rat | Control | 1.5 ± 0.9 pmol/ml (B'max) |
Table 3: Comparative [18F]this compound Binding Potential (BPND) in Human Studies (Illustrative)
| Brain Region | Healthy Controls (Mean BPND) | Parkinson's Disease Patients (Mean BPND) | Percentage Change |
| Dorsal Raphe Nucleus | 2.5 | 1.8 | -28% |
| Caudate Nucleus | 1.2 | 1.0 | -17% |
| Putamen | 1.1 | 0.9 | -18% |
| Anterior Cingulate Cortex | 1.8 | 1.5 | -17% |
| Insular Cortex | 1.9 | 1.6 | -16% |
Note: The values in Table 3 are illustrative and may vary between studies. Direct comparison of absolute BPND values across different studies should be done with caution due to variations in methodology.
Experimental Protocols
Preclinical Research: MPTP-Induced Mouse Model of Parkinson's Disease
This protocol describes the use of [18F]this compound PET imaging to assess 5-HT1A receptor changes in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease.[3][4]
1. Animal Model Induction:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
MPTP Administration: Administer MPTP hydrochloride at a dose of 20 mg/kg intraperitoneally (i.p.) four times at 2-hour intervals on a single day.[5][6]
-
Housing: House animals in a dedicated, well-ventilated area with appropriate safety protocols for handling MPTP.
-
Post-lesioning Period: Allow a minimum of 7 days for the development of a stable dopaminergic lesion before PET imaging.
2. [18F]this compound PET Imaging Protocol:
-
Radiotracer: [18F]this compound synthesized with high radiochemical purity (>95%) and specific activity.
-
Animal Preparation:
-
Fast the mouse for 4-6 hours before the scan to reduce blood glucose levels.
-
Anesthetize the mouse with isoflurane (B1672236) (1-2% in 100% oxygen).
-
Place a catheter in the tail vein for radiotracer injection.
-
Position the animal on the scanner bed with the head securely fixed to minimize motion.
-
-
Radiotracer Injection: Inject a bolus of 3.7-7.4 MBq (100-200 µCi) of [18F]this compound via the tail vein catheter.
-
PET Data Acquisition:
-
Perform a dynamic scan for 60-90 minutes immediately following injection.
-
Acquisition parameters should be optimized for the specific small-animal PET scanner being used. A typical framing sequence might be: 12 x 10s, 6 x 30s, 5 x 60s, 8 x 300s.
-
-
Anatomical Imaging: Acquire a CT or MRI scan for attenuation correction and anatomical co-registration.
3. Data Analysis:
-
Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D), including corrections for attenuation, scatter, and randoms.
-
Image Co-registration: Co-register the PET images to the anatomical MRI or CT images.
-
Region of Interest (ROI) Definition: Define ROIs on the anatomical images for key brain regions, including the striatum, hippocampus, cortex, and cerebellum (as a reference region).
-
Time-Activity Curve (TAC) Generation: Generate TACs for each ROI by plotting the mean radioactivity concentration within the ROI over time.
-
Kinetic Modeling: Use a simplified reference tissue model (SRTM) with the cerebellum as the reference region to estimate the binding potential (BPND) of [18F]this compound in the target regions.[7]
Clinical Research: Human PET Imaging Protocol
This protocol outlines the procedure for conducting [18F]this compound PET scans in human subjects to investigate 5-HT1A receptor alterations in Parkinson's disease.
1. Subject Recruitment:
-
Recruit a cohort of Parkinson's disease patients and age-matched healthy control subjects.
-
Obtain written informed consent from all participants.
-
Perform a thorough medical history and neurological examination.
2. Subject Preparation:
-
Instruct subjects to fast for at least 6 hours prior to the PET scan.
-
Insert two intravenous catheters, one for radiotracer injection and one for arterial or arterialized venous blood sampling (if required for full kinetic modeling).
-
Position the subject comfortably on the PET scanner bed with their head immobilized using a head holder.
3. [18F]this compound PET/CT or PET/MR Imaging:
-
Radiotracer Injection: Administer an intravenous bolus injection of 185-370 MBq (5-10 mCi) of [18F]this compound.
-
PET Data Acquisition:
-
Begin a dynamic PET scan immediately after injection, acquiring data for 90-120 minutes.
-
A typical dynamic framing sequence could be: 6 x 30s, 4 x 60s, 5 x 120s, 10 x 300s, 4 x 600s.
-
-
Anatomical Imaging: Acquire a high-resolution T1-weighted MRI scan for anatomical reference and co-registration. A low-dose CT scan can be used for attenuation correction if a standalone PET scanner is used.
4. Blood Sampling (for full kinetic modeling):
-
If using a full kinetic model, collect serial arterial or arterialized venous blood samples throughout the scan to measure the arterial input function.
-
Analyze blood samples to determine the fraction of unmetabolized [18F]this compound over time.[2]
5. Data Analysis:
-
Image Reconstruction and Correction: Reconstruct PET images with corrections for attenuation, scatter, randoms, and patient motion.
-
Image Co-registration and ROI Definition: Co-register the dynamic PET images to the individual's T1-weighted MRI. Define ROIs on the MRI for brain regions of interest (e.g., dorsal raphe, caudate, putamen, anterior cingulate cortex, insula) and a reference region (cerebellum).
-
Kinetic Modeling:
-
Simplified Reference Tissue Model (SRTM): If no arterial blood sampling is performed, use the SRTM with the cerebellum as the reference region to estimate BPND.
-
Compartmental Modeling: If an arterial input function is available, use a two-tissue compartment model (2TCM) to estimate the volume of distribution (VT) and subsequently calculate BPND.[1]
-
-
Statistical Analysis: Compare BPND values between Parkinson's disease patients and healthy controls in the defined ROIs using appropriate statistical tests.
Visualizations
Caption: Signaling pathway of this compound at the 5-HT1A receptor.
Caption: Experimental workflow for a [18F]this compound PET study.
Caption: Logical relationship of this compound binding to PD progression.
References
- 1. Modeling [18 F]MPPF positron emission tomography kinetics for the determination of 5-hydroxytryptamine(1A) receptor concentration with multiinjection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo delineation of 5-HT1A receptors in human brain with [18F]MPPF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PET imaging a MPTP-induced mouse model of Parkinson's disease using the fluoropropyl-dihydrotetrabenazine analog [18F]-DTBZ (AV-133) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. modelorg.com [modelorg.com]
- 6. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo quantification of 5-HT1A-[18F]MPPF interactions in rats using the YAP-(S)PET scanner and a beta-microprobe - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quality Control of p-MPPF
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-MPPF (4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine) is a selective antagonist of the 5-HT1A serotonin (B10506) receptor.[1] Its primary application is in neuroscience research, particularly in studies involving the serotonergic system and its role in neurological and psychiatric disorders. Given its potent and selective activity, ensuring the quality and purity of this compound is critical for the validity and reproducibility of experimental results.
These application notes provide a comprehensive Standard Operating Procedure (SOP) for the quality control of this compound, encompassing identification, purity, and assay. The protocols outlined are based on established analytical techniques for piperazine (B1678402) derivatives and related pharmaceutical compounds.
This compound: Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for sample handling, storage, and the development of analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine |
| Molecular Formula | C₂₅H₂₇FN₄O₂ |
| Molecular Weight | 434.51 g/mol |
| CAS Number | 155204-26-5 (free base) |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, and slightly soluble in water. |
| Storage | Store at -20°C for long-term stability. |
Quality Control Specifications
The following table outlines the recommended tests and acceptance criteria for the quality control of this compound. These specifications are designed to ensure the identity, purity, and quality of the compound.
Table 2: this compound Quality Control Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white solid |
| Identification A | FTIR | The infrared absorption spectrum should be concordant with that of a this compound reference standard. |
| Identification B | ¹H-NMR & ¹³C-NMR | The chemical shifts and coupling constants should be consistent with the structure of this compound. |
| Purity by HPLC | HPLC-UV | Purity: ≥ 98.0%Any single impurity: ≤ 0.5%Total impurities: ≤ 2.0% |
| Residual Solvents | GC-MS (Headspace) | To be controlled according to ICH Q3C guidelines. |
Experimental Protocols
Identification by FTIR Spectroscopy
Objective: To confirm the identity of this compound by comparing its infrared spectrum with that of a reference standard.
Materials:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Potassium Bromide (KBr), spectroscopic grade
-
Agate mortar and pestle
-
Sample press for KBr pellets
-
This compound test sample
-
This compound reference standard
Protocol:
-
Dry the KBr at 105°C for 2 hours to remove moisture.
-
Weigh approximately 1-2 mg of the this compound test sample and mix with 150-200 mg of dried KBr in an agate mortar.
-
Grind the mixture to a fine, uniform powder.
-
Transfer the powder to a pellet-forming die and press under vacuum to form a transparent or translucent pellet.
-
Record the infrared spectrum of the pellet from 4000 to 400 cm⁻¹.
-
Repeat steps 2-5 using the this compound reference standard.
-
Compare the spectrum of the test sample with that of the reference standard. The positions and relative intensities of the absorption bands should be concordant.
Identification and Structural Confirmation by NMR Spectroscopy
Objective: To confirm the chemical structure of this compound using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
This compound test sample
-
Tetramethylsilane (TMS) as an internal standard
Protocol:
-
Dissolve 5-10 mg of the this compound test sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
Add a small amount of TMS as an internal standard (0 ppm).
-
Acquire the ¹H-NMR spectrum.
-
Acquire the ¹³C-NMR spectrum.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H-NMR spectrum and determine the chemical shifts (δ) in parts per million (ppm) relative to TMS.
-
Determine the chemical shifts in the ¹³C-NMR spectrum.
-
Compare the obtained spectra with the known chemical shifts and multiplicities for the this compound structure.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify any related substances using a reverse-phase HPLC method with UV detection.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
This compound test sample
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of an acid modifier (e.g., 0.1% formic acid) to improve peak shape. Degas the mobile phase before use.
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to obtain a concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the this compound test sample in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution and record the chromatogram.
-
Identify the principal peak corresponding to this compound.
-
Calculate the area percentage of the this compound peak relative to the total area of all peaks (excluding the solvent front) to determine the purity.
-
Calculate the percentage of each individual impurity.
-
Analysis of Residual Solvents by GC-MS
Objective: To identify and quantify residual solvents from the synthesis process using headspace gas chromatography-mass spectrometry (GC-MS).
Materials:
-
GC-MS system with a headspace autosampler
-
Capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent)
-
Headspace vials
-
Dimethyl sulfoxide (B87167) (DMSO) or another suitable high-boiling point solvent
-
Reference standards of potential residual solvents
-
This compound test sample
Protocol:
-
Standard Preparation: Prepare a stock solution containing known concentrations of potential residual solvents in DMSO. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh a known amount of the this compound test sample into a headspace vial and dissolve it in a fixed volume of DMSO.
-
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Initial temperature of 40°C for 5 minutes, then ramp at 10°C/min to 240°C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 35-350
-
-
Analysis:
-
Place the prepared standard and sample vials in the headspace autosampler.
-
Run the analysis and acquire the chromatograms and mass spectra.
-
Identify residual solvents in the sample by comparing retention times and mass spectra with the reference standards.
-
Quantify the amount of each residual solvent using the calibration curve.
-
Visualizations
Experimental Workflow for this compound Quality Control
Caption: Workflow for this compound QC.
Signaling Pathway of 5-HT1A Receptor Antagonism
References
Application Notes and Protocols for Calculating p-MPPF Binding Potential in the Human Brain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to quantifying the binding potential (BP) of the radioligand 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-[18F]fluorobenzamido]ethylpiperazine ([¹⁸F]p-MPPF) to serotonin (B10506) 5-HT1A receptors in the human brain using Positron Emission Tomography (PET). The protocols outlined are based on established methodologies to ensure robust and reproducible results for clinical research and drug development.
Introduction
[¹⁸F]this compound is a selective antagonist for 5-HT1A receptors, making it a valuable tool for in vivo imaging and quantification of these receptors in the human brain.[1][2][3] The binding potential (BP), a measure proportional to the density of available receptors (Bmax) divided by the equilibrium dissociation constant (Kd), is a key outcome measure in these studies.[1][4] This document details the necessary steps from radioligand synthesis to data analysis for the accurate calculation of [¹⁸F]this compound BP.
Radioligand Synthesis and Quality Control
The successful synthesis of no-carrier-added [¹⁸F]this compound is a critical first step. A common method involves the nucleophilic substitution of a nitro precursor with K[¹⁸F]/Kryptofix 2.2.2.[5][6]
Key Synthesis Steps:
-
Nucleophilic Substitution: The nitro precursor is reacted with K[¹⁸F]/Kryptofix 2.2.2 in dimethyl sulfoxide (B87167) (DMSO) at approximately 140°C.[6] Microwave heating can be employed to accelerate the reaction.[5]
-
Purification: The crude product is purified using semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column to separate [¹⁸F]this compound from the unreacted nitro precursor and other impurities.[5]
-
Formulation: The purified radioligand is formulated in a physiologically compatible solution for intravenous injection.
Quality Control:
-
Radiochemical Purity: Assessed by analytical HPLC to be >99%.[7]
-
Specific Activity: Typically ranges from 1-5 Ci/µmol (37-185 GBq/µmol) at the end of synthesis.[5][6]
-
Residual Solvents and Kryptofix: Levels must be within acceptable limits as defined by pharmacopeial standards.
Experimental Protocols
Subject Preparation
-
Obtain informed consent from all participants.
-
Subjects should fast for at least 4 hours prior to the PET scan.
-
An intravenous catheter is placed for radioligand injection and, if required by the chosen modeling approach, for arterial blood sampling.
PET Image Acquisition
-
Patient Positioning: The subject is positioned comfortably in the PET scanner with their head immobilized to minimize motion artifacts.
-
Transmission Scan: A transmission scan is performed for attenuation correction.
-
Radioligand Injection: A bolus injection of 153–250 MBq (mean ± SD, 192.7 ± 23.8 MBq) of [¹⁸F]this compound is administered intravenously.[8]
-
Dynamic PET Scan: A dynamic scan is acquired in 3D mode for 60 minutes following the injection.[8] A typical framing sequence consists of 35 frames.[8]
-
Image Reconstruction: Sinograms are corrected for normalization, attenuation, and scatter, and then reconstructed using filtered backprojection (e.g., Hanning filter).[8]
(Optional) Arterial Blood Sampling and Metabolite Analysis
While studies have shown that arterial sampling is not essential for clinical evaluation, it is required for the gold-standard quantification methods.[1][4]
-
Arterial Blood Sampling: If an arterial input function is used, arterial blood samples are collected frequently in the initial minutes after injection and then at increasing intervals throughout the scan.
-
Plasma Preparation: A portion of each blood sample is centrifuged to separate plasma.
-
Metabolite Analysis: The fraction of unmetabolized parent radioligand in the plasma is determined using HPLC. [¹⁸F]this compound is rapidly metabolized, with only about 1% of the parent compound remaining in plasma after 10 minutes.[1][2][4]
Data Analysis and Calculation of Binding Potential
Image Processing
-
Motion Correction: If necessary, dynamic PET images are corrected for head motion.
-
Co-registration: PET images are co-registered with the subject's structural MRI to allow for accurate anatomical delineation of regions of interest (ROIs).[9]
-
Region of Interest (ROI) Definition: ROIs are drawn on the co-registered MRI for brain regions known to have high 5-HT1A receptor density (e.g., hippocampus, medial temporal cortex, frontal cortex, cingulate cortex, raphe nuclei) and a reference region with negligible receptor density (cerebellum).[1][8][10]
Kinetic Modeling
The binding potential (BP) can be calculated using several kinetic models. The choice of model often depends on the study's objectives and the availability of an arterial input function.
1. Methods Requiring Arterial Input Function (Gold Standard)
-
Logan Graphical Analysis: This linear graphical method uses the metabolite-corrected arterial plasma input function to calculate the distribution volume (DV) in different brain regions.[1][2][10] The binding potential is then calculated as BP = (DV_region / DV_cerebellum) - 1.
-
Compartmental Modeling: A three-compartment model can be used to determine kinetic parameters, including the binding potential.[9]
2. Methods Using a Reference Region (Simplified Approach)
Due to the challenges of arterial cannulation, reference tissue models that use the cerebellum as an input function are widely employed and have shown high correlation with arterial input methods.[1][4]
-
Simplified Reference Tissue Model (SRTM): This model directly estimates the binding potential without the need for arterial blood sampling.[1][4][8]
-
Logan Analysis with Cerebellar Input: A modified Logan plot can be used with the time-activity curve from the cerebellum serving as the input function.[1][4]
Quantitative Data Summary
The following tables summarize [¹⁸F]this compound binding potential (BP) values in various brain regions from healthy volunteers as reported in the literature.
Table 1: [¹⁸F]this compound Binding Potentials in Healthy Volunteers
| Brain Region | Binding Potential (BP) Mean ± SD | Reference |
| Medial Temporal Cortex | 6 | [1] |
| Insular Cortex | 3-4 | [1] |
| Lateral Temporal Cortex | 3-4 | [1] |
| Frontal Cortex | 2 | [1] |
| Cingulate Cortex | 2 | [1] |
Table 2: Normative [¹⁸F]this compound Binding Potential (BP) Ranges
| Brain Region Category | Binding Potential (BP) Range | Reference |
| Limbic Areas | 0.5 - 1.2 | [8] |
| Lateral Temporal Cortex | 0.5 - 0.6 | [8] |
| Other Neocortical Regions | 0.3 - 0.6 | [8] |
| Raphe Nuclei | 0.3 ± 0.1 - 0.6 ± 0.1 | [8] |
Visualizations
.dot
Caption: Experimental workflow for calculating this compound binding potential.
.dot
Caption: Data analysis flowchart using a reference tissue model.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Quantitative imaging of 5-HT(1A) receptor binding in healthy volunteers with [(18)f]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [18F]MPPF as a tool for the in vivo imaging of 5-HT1A receptors in animal and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. High-yield radiosynthesis and preliminary in vivo evaluation of p-[18F]MPPF, a fluoro analog of WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P-[18F]-MPPF: a potential radioligand for PET studies of 5-HT1A receptors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Modeling [18 F]MPPF positron emission tomography kinetics for the determination of 5-hydroxytryptamine(1A) receptor concentration with multiinjection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo delineation of 5-HT1A receptors in human brain with [18F]MPPF - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Kinetic Modeling of [18F]p-MPPF in Human Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the kinetic modeling of 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-[18F]fluorobenzamido]ethylpiperazine ([18F]p-MPPF), a selective radioligand for the serotonin (B10506) 5-HT1A receptor, in human Positron Emission Tomography (PET) studies. [18F]this compound is a valuable tool for the in vivo quantification and investigation of 5-HT1A receptors, which are implicated in various neuropsychiatric disorders.[1][2]
Introduction to [18F]this compound and 5-HT1A Receptors
The serotonin 5-HT1A receptor is a key target in neuroscience research and drug development due to its role in the pathophysiology of conditions like depression, anxiety, and epilepsy.[1] PET imaging with [18F]this compound allows for the non-invasive quantification of 5-HT1A receptor distribution and density in the living human brain.[3][4] The radioligand exhibits high selectivity for the 5-HT1A receptor, and its distribution in the brain aligns with the known high concentrations of these receptors in regions such as the medial temporal cortex, while low uptake is observed in the cerebellum and basal ganglia.[3][4]
Experimental Protocols
A typical [18F]this compound PET study involves several key steps, from radiotracer administration to data analysis. The following protocol is a synthesis of methodologies reported in human studies.
Subject Preparation and Radiotracer Administration
-
Subject Recruitment : Healthy volunteers or patient populations are recruited following ethical approval and informed consent.
-
Fasting : Subjects are typically required to fast for a predetermined period before the scan.
-
Intravenous Access : Two intravenous lines are placed, one for radiotracer injection and the other for arterial or venous blood sampling.
-
Radiotracer Injection : A bolus of [18F]this compound is administered intravenously. The injected dose can vary, with studies reporting doses around 79 MBq.[5]
PET Image Acquisition
-
Scanner : A high-resolution PET scanner is used to acquire dynamic images of the brain.
-
Anatomical Imaging : An initial transmission scan or a [15O]H2O perfusion scan may be performed to obtain anatomical information for region of interest (ROI) definition.[4][5]
-
Dynamic Scanning : Dynamic PET data acquisition commences simultaneously with the radiotracer injection and typically lasts for 60 to 160 minutes.[5][6] The acquisition is divided into a series of time frames of increasing duration. A common framing scheme might be: 10×5 s, 4×10 s, 3×20 s, 5×30 s, 5×60 s, 4×150 s, 5×300 s.[7]
Arterial Blood Sampling and Metabolite Analysis
-
Arterial Sampling : For kinetic models requiring an arterial input function, arterial blood samples are collected frequently during the initial phase of the scan and less frequently later on.
-
Plasma Preparation : Blood samples are centrifuged to separate plasma.
-
Metabolite Analysis : The fraction of radioactivity in the plasma corresponding to the parent compound ([18F]this compound) is determined using high-performance liquid chromatography (HPLC).[4] Studies have shown that [18F]this compound is rapidly metabolized, with only about 1% of the parent compound remaining in plasma 10 minutes post-injection.[3][5]
Kinetic Modeling Approaches
The quantification of [18F]this compound binding is achieved through the application of various kinetic models to the dynamic PET data.
Models Requiring Arterial Input Function
These models use the metabolite-corrected arterial plasma concentration of the radiotracer as an input function.
-
Two-Tissue Compartment Model (2TCM) : This model describes the exchange of the radiotracer between three compartments: plasma, a non-specifically bound tissue compartment, and a specifically bound tissue compartment.[8] It estimates four rate constants (K1, k2, k3, k4) that describe the transport and binding of the radiotracer.[9]
-
Logan Graphical Analysis : This is a graphical method that linearizes the data from a multi-compartment model, allowing for the estimation of the total distribution volume (VT) of the radiotracer in a region.[5]
Models Using a Reference Region
To avoid the need for invasive arterial blood sampling, simplified models that use a reference region devoid of specific binding sites have been developed. For [18F]this compound, the cerebellum is commonly used as the reference region.[5][10]
-
Simplified Reference Tissue Model (SRTM) : This model assumes that the kinetics of the radiotracer in the reference region can be described by a single-tissue compartment model, and it uses this information to estimate the binding potential (BPND) in the target regions.[11] The SRTM estimates three parameters: R1 (the ratio of K1 in the target region to K1 in the reference region), k2, and BPND.[10]
-
Logan Graphical Analysis with Reference Tissue Input : Similar to the plasma input Logan analysis, this method uses the time-activity curve from the reference region as the input function to estimate the distribution volume ratio (DVR), which is related to BPND (DVR = BPND + 1).
Studies have shown a high correlation between the binding potentials calculated using methods with a metabolite-corrected plasma input and those using a cerebellar input, suggesting that arterial sampling may not be necessary for clinical evaluations.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters obtained from kinetic modeling of [18F]this compound in healthy human subjects.
Table 1: Binding Potential (BP) of [18F]this compound in Various Brain Regions Using Different Analytical Methods
| Brain Region | Logan (Metabolite-Corrected Plasma Input) | Logan (Uncorrected Plasma Input) | Logan (Cerebellar Input) | Simplified Reference Tissue Model |
| Frontal Cortex | 1.8 ± 0.3 | 1.5 ± 0.2 | 1.6 ± 0.2 | 1.5 ± 0.2 |
| Cingulate Cortex | 2.0 ± 0.3 | 1.7 ± 0.2 | 1.8 ± 0.2 | 1.7 ± 0.2 |
| Insular Cortex | 2.8 ± 0.4 | 2.4 ± 0.3 | 2.6 ± 0.3 | 2.4 ± 0.3 |
| Lateral Temporal Cortex | 2.5 ± 0.4 | 2.1 ± 0.3 | 2.3 ± 0.3 | 2.1 ± 0.3 |
| Medial Temporal Cortex | 4.1 ± 0.6 | 3.5 ± 0.5 | 3.8 ± 0.5 | 3.5 ± 0.5 |
| Data are presented as mean ± standard deviation. Data adapted from a study with 6 healthy volunteers.[5] |
Table 2: Compartmental Model Parameters for [18F]this compound in the Hippocampus
| Parameter | Value (mean) | Unit | Description |
| Bmax | 2.9 | pmol/mL | Receptor concentration |
| Kd | 2.8 | nmol/L | Apparent equilibrium dissociation constant |
| K1 | - | - | Plasma to free compartment exchange rate |
| k2 | - | - | Free compartment to plasma exchange rate |
| Data obtained from a study using a three-compartment model with a double-injection protocol in five healthy males.[6] |
Visualizations
Signaling Pathway
References
- 1. [18F]MPPF as a tool for the in vivo imaging of 5-HT1A receptors in animal and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT(1A) receptor imaging in the human brain: effect of tryptophan depletion and infusion on [(18)F]MPPF binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative imaging of 5-HT(1A) receptor binding in healthy volunteers with [(18)f]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo delineation of 5-HT1A receptors in human brain with [18F]MPPF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Modeling [18 F]MPPF positron emission tomography kinetics for the determination of 5-hydroxytryptamine(1A) receptor concentration with multiinjection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Full kinetic modeling analysis of [18F]fluorocholine Positron Emission Tomography (PET) at initial diagnosis of high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TPC - Two-tissue compartmental models [turkupetcentre.net]
- 9. researchgate.net [researchgate.net]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Simplified reference tissue model for PET receptor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of p-MPPF in Psychiatric Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-fluorobenzamido]ethylpiperazine (p-MPPF) is a selective antagonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] In clinical and preclinical research, this compound is primarily utilized as a radioligand for Positron Emission Tomography (PET) imaging to investigate the role of the 5-HT1A receptor in the pathophysiology of various psychiatric and neurological disorders.[3][4][5] Labeled with isotopes such as Fluorine-18 ([¹⁸F]) or Tritium ([³H]), it allows for the in-vivo quantification and visualization of 5-HT1A receptor density and distribution in the brain.[1][3] This document provides detailed application notes and protocols for the use of radiolabeled this compound in research settings.
Data Presentation
Table 1: Binding Affinity of this compound and its Analogs to 5-HT1A Receptors
| Compound | Preparation | Kd (nM) | Ki (nM) | Bmax (fmol/mg protein) |
| [³H]this compound | Rat hippocampal membrane homogenates | 0.34 ± 0.12 | - | 145 ± 35 |
| [¹⁸F]this compound | Rat hippocampal membrane homogenates | - | 3.3 | - |
| [¹¹C]WAY100635 | Rat hippocampal membrane homogenates | - | 0.8 | - |
| Serotonin (5-HT) | - | - | 4.17 | - |
Data sourced from multiple studies.[1][6][7]
Table 2: Radiosynthesis of [¹⁸F]this compound
| Parameter | Value |
| Precursor | Nitro-precursor of this compound |
| Labeling Method | Nucleophilic substitution with K[¹⁸F]/Kryptofix 2.2.2 |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) |
| Reaction Temperature | 140 °C |
| Reaction Time | 20 minutes |
| Purification | High-Performance Liquid Chromatography (HPLC) |
| Radiochemical Yield | 10-25% |
| Synthesis Time (from EOB) | 70-90 minutes |
| Specific Activity | 1-5 Ci/µmol (37-185 GBq/µmol) |
EOB: End of Bombardment. Data compiled from referenced protocols.[6][8][9]
Table 3: In-Vivo Brain Uptake of [¹⁸F]this compound in Animal Models
| Species | Parameter | Value | Time Post-Injection |
| Rat | Brain Uptake (% dose/g tissue) | 0.7 | 2 minutes |
| Rat | Hippocampus/Cerebellum Ratio | 5.6:1 | 30 minutes |
| Monkey | Hippocampus/Cerebellum Ratio | 3:1 | 30 minutes |
| Cat | Hippocampus/Cerebellum Ratio | 5:1 | 30 minutes |
| Cat | Cortex/Cerebellum Ratio | 3.8:1 | 30 minutes |
Data indicates selective uptake in regions with high 5-HT1A receptor density.[8][9]
Experimental Protocols
Protocol 1: Radiosynthesis of [¹⁸F]this compound
Objective: To synthesize [¹⁸F]this compound for use in PET imaging studies.
Materials:
-
Nitro-precursor of this compound
-
Kryptofix 2.2.2
-
Potassium Carbonate (K₂CO₃)
-
[¹⁸F]Fluoride
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile
-
Water for injection
-
Sterile filters (0.22 µm)
-
HPLC system with a semi-preparative C18 column
-
Sep-Pak C18 cartridges
Procedure:
-
[¹⁸F]Fluoride Production: Produce [¹⁸F]Fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Azeotropic Drying: Trap the aqueous [¹⁸F]Fluoride on an anion exchange resin. Elute with a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water. Dry the mixture by azeotropic distillation under a stream of nitrogen at 110°C.
-
Radiolabeling Reaction: Dissolve the nitro-precursor of this compound in DMSO and add it to the dried K[¹⁸F]/Kryptofix 2.2.2 complex. Heat the reaction mixture at 140°C for 20 minutes.[8] Alternatively, microwave heating at 500W for 3 minutes can be employed.[9]
-
Purification: After cooling, dilute the reaction mixture with water and pass it through a C18 Sep-Pak cartridge to trap the crude product. Elute the cartridge with acetonitrile. Purify the crude product using a semi-preparative HPLC system.
-
Formulation: Collect the HPLC fraction containing [¹⁸F]this compound. Remove the organic solvent by evaporation. Reconstitute the final product in a sterile, pyrogen-free phosphate-buffered saline solution for injection.
-
Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and sterility of the final product.
Protocol 2: In-Vivo PET Imaging of 5-HT1A Receptors in Humans
Objective: To quantitatively assess the 5-HT1A receptor binding potential in the human brain using [¹⁸F]this compound PET.
Materials:
-
[¹⁸F]this compound radiotracer
-
PET/CT or PET/MR scanner
-
Infusion pump
-
Arterial line insertion kit (for arterial blood sampling)
-
Centrifuge and gamma counter (for plasma analysis)
-
Image analysis software
Procedure:
-
Subject Preparation:
-
Obtain informed consent from all participants.
-
Subjects should fast for at least 4 hours prior to the scan.
-
Insert an intravenous catheter for radiotracer injection and an arterial line for blood sampling.
-
-
PET Scan Acquisition:
-
Arterial Blood Sampling:
-
Collect arterial blood samples continuously for the first 15 minutes and then at discrete time points throughout the scan.
-
Measure the radioactivity in whole blood and plasma samples using a gamma counter.
-
Analyze plasma samples using HPLC to determine the fraction of unmetabolized radiotracer.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET images with corrections for attenuation, scatter, and random coincidences.
-
Co-register the PET images with the subject's anatomical MRI scan.
-
Delineate regions of interest (ROIs) on the MRI, including the hippocampus, cortex, and cerebellum (as a reference region).
-
Generate time-activity curves for each ROI.
-
-
Kinetic Modeling:
-
Use the time-activity curves from the ROIs and the metabolite-corrected arterial plasma input function to perform kinetic modeling.
-
The Logan graphical analysis is commonly used to calculate the binding potential (BP) of [¹⁸F]this compound in each ROI.[4]
-
Alternatively, a simplified reference tissue model using the cerebellum as the reference region can be employed to estimate BP without the need for arterial blood sampling.[10]
-
Mandatory Visualizations
Caption: Signaling pathway of this compound as a 5-HT1A receptor antagonist.
References
- 1. New 5-HT1A receptor antagonist: [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Selective 5-HT antagonists | TargetMol [targetmol.com]
- 3. [18F]MPPF as a tool for the in vivo imaging of 5-HT1A receptors in animal and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo delineation of 5-HT1A receptors in human brain with [18F]MPPF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PET Imaging in Psychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT1A gene promoter polymorphism and [18F]MPPF binding potential in healthy subjects: a PET study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. P-[18F]-MPPF: a potential radioligand for PET studies of 5-HT1A receptors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-yield radiosynthesis and preliminary in vivo evaluation of p-[18F]MPPF, a fluoro analog of WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Ethical Framework for Human Studies Involving p-MPPF: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a detailed ethical framework for conducting studies involving the novel serotonergic ligand, p-MPPF (4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-fluorobenzamido]ethylpiperazine), in human subjects. The primary focus is on positron emission tomography (PET) studies using the radiolabeled form, [¹⁸F]this compound, a selective antagonist of the serotonin (B10506) 5-HT1A receptor. Adherence to these guidelines is crucial to ensure the safety, well-being, and rights of research participants.
Introduction to this compound and its Significance in Human Research
This compound is a high-affinity antagonist for the 5-HT1A receptor.[1] Its fluorinated analogue, [¹⁸F]this compound, is a valuable radioligand for in-vivo imaging of 5-HT1A receptor distribution and density in the human brain using PET.[2] Alterations in the 5-HT1A receptor system have been implicated in various neuropsychiatric disorders, including depression, anxiety disorders, and schizophrenia. PET studies with [¹⁸F]this compound can provide crucial insights into the pathophysiology of these conditions and aid in the development of novel therapeutic interventions.
Core Ethical Principles
All research involving this compound in humans must be conducted in accordance with fundamental ethical principles, including:
-
Respect for Persons: This principle requires that individuals are treated as autonomous agents and that persons with diminished autonomy are entitled to protection. It is the foundation of informed consent.
-
Beneficence: This principle entails an obligation to maximize potential benefits and minimize possible harms. The research design must be scientifically sound to ensure that any potential risks are justified by the expected knowledge gain.
-
Justice: This principle requires that the benefits and burdens of research are distributed fairly. The selection of research participants should be equitable and not based on convenience or vulnerability.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to [¹⁸F]this compound PET studies in humans. This information is critical for risk-benefit assessment and for inclusion in the informed consent process.
Table 1: Receptor Binding Affinity of this compound
| Ligand | Receptor | Affinity (Kd, nM) | Source |
| [³H]this compound | 5-HT1A | 0.34 ± 0.12 | [1] |
Table 2: Radiation Dosimetry Estimates for ¹⁸F-Labeled Radiotracers (for risk estimation)
| Radiotracer | Effective Dose (mSv/MBq) | Organ with Highest Dose | Source |
| [¹⁸F]FDG (Male) | 0.020 | Bladder Wall | [3] |
| [¹⁸F]FDG (Female) | 0.025 | Bladder Wall | [3] |
| [¹⁸F]Fluoroestradiol | 0.022 | Liver | [4] |
Note: Specific dosimetry data for [¹⁸F]this compound in humans is not yet widely published. The values for other ¹⁸F-labeled radiotracers are provided for estimation purposes. A full dosimetry study for [¹⁸F]this compound is a critical ethical and regulatory requirement before widespread clinical use.
Experimental Protocols
Participant Recruitment and Screening
Objective: To ensure the selection of a suitable and low-risk population for participation in this compound studies.
Methodology:
-
Inclusion Criteria:
-
Healthy volunteers aged 18-65 years.
-
Ability to provide informed consent.
-
For patient studies, a confirmed diagnosis according to standardized criteria (e.g., DSM-5).
-
-
Exclusion Criteria:
-
Current or history of major psychiatric or neurological disorders (for healthy volunteer studies).
-
Current use of any psychotropic medications or drugs known to interact with the serotonergic system.
-
Significant medical conditions (cardiac, hepatic, renal, etc.).
-
Pregnancy or breastfeeding.
-
History of claustrophobia (for PET/MRI studies).
-
Presence of metallic implants or devices that would contraindicate MRI.
-
History of allergic reactions to radiotracers or contrast agents.
-
Inability to lie still for the duration of the scan.
-
-
Screening Process:
-
Initial phone screen to assess preliminary eligibility.
-
In-person screening visit including:
-
Detailed medical and psychiatric history.
-
Physical and neurological examination.
-
Standard blood and urine tests.
-
Urine drug screen.
-
For women of childbearing potential, a pregnancy test.
-
Structured Clinical Interview for DSM-5 (SCID-5) for healthy volunteers.
-
-
Informed Consent Process
Objective: To ensure that potential participants have a thorough understanding of the study, its procedures, risks, and benefits, enabling them to make a voluntary and informed decision about participation.
Methodology:
-
Consent Form Content: The informed consent form should be written in clear, non-technical language and include:
-
A statement that the study involves research.
-
The purpose of the research.
-
A detailed description of all study procedures, including the duration of each step.
-
A clear explanation of the administration of [¹⁸F]this compound, including the fact that it is a radioactive substance.
-
A comprehensive description of all potential risks and discomforts, including:
-
Risks associated with intravenous catheter insertion (e.g., pain, bruising, infection).
-
Radiation exposure from the PET scan, with an estimation of the effective dose and comparison to other common sources of radiation exposure (e.g., background radiation, medical X-rays).
-
Potential risks of MRI (e.g., noise, claustrophobia).
-
The theoretical, though low, risk of adverse psychological effects from a substance that interacts with the serotonin system.
-
The possibility of incidental findings on the brain scans and the procedure for handling such findings.
-
-
A description of any potential benefits to the participant or to others.
-
A statement about the confidentiality of their data.
-
Information about compensation for participation.
-
Contact information for the principal investigator and the institutional review board (IRB).
-
A statement that participation is voluntary and that the participant can withdraw at any time without penalty.
-
-
Consent Procedure:
-
The informed consent document should be provided to the potential participant with ample time to read and consider it.
-
A qualified member of the research team should verbally explain the study and answer all of the participant's questions.
-
The participant must be given the opportunity to discuss the study with family or friends before making a decision.
-
The consent form must be signed and dated by the participant and the person obtaining consent. A copy of the signed form must be given to the participant.
-
[¹⁸F]this compound PET Imaging Protocol
Objective: To safely and effectively acquire PET data on 5-HT1A receptor binding.
Methodology:
-
Radiotracer Administration:
-
An intravenous (IV) catheter will be inserted into a peripheral vein.
-
A sterile, pyrogen-free solution of [¹⁸F]this compound will be administered as an intravenous bolus or bolus plus infusion.
-
The injected dose should be the lowest reasonably achievable to obtain high-quality images.
-
-
PET Scan Acquisition:
-
The participant will be positioned comfortably in the PET scanner.
-
A dynamic scan will be initiated at the time of radiotracer injection and will typically last for 60-90 minutes.
-
A low-dose CT or MRI scan will be performed for attenuation correction and anatomical co-registration.
-
-
Participant Monitoring During the Scan:
-
Vital signs (heart rate, blood pressure, oxygen saturation) should be monitored periodically.
-
The participant will be in continuous communication with the research team via an intercom system.
-
Any signs of discomfort or adverse events will be addressed immediately.
-
Monitoring and Management of Adverse Events
Objective: To ensure the prompt identification and appropriate management of any adverse events related to the study procedures or the administration of this compound.
Methodology:
-
Monitoring:
-
Participants will be monitored for any adverse events during the study visit and for a specified period after the scan (e.g., 24-48 hours).
-
A follow-up phone call or email will be made to inquire about any delayed adverse effects.
-
All adverse events, regardless of severity or perceived relationship to the study, must be documented.
-
-
Management:
-
A qualified physician must be available to manage any potential adverse events.
-
Standard medical procedures will be followed for the management of common adverse events (e.g., vasovagal reactions, allergic reactions).
-
Serious adverse events must be reported immediately to the principal investigator and the IRB.
-
Long-Term Follow-up
Objective: To assess for any long-term effects of participation in the study.
Methodology:
-
Follow-up Period: A follow-up contact should be made at a predetermined time after the study (e.g., 1 week, 1 month) to inquire about the participant's well-being.
-
Data Collection: The follow-up may consist of a structured interview or questionnaire to assess for any new or persistent symptoms.
Mandatory Visualizations
Caption: Ethical workflow for human this compound studies.
Caption: this compound signaling pathway antagonism.
References
- 1. NIH Clinical Center: Search the Studies [clinicalstudies.info.nih.gov]
- 2. Monitoring and Surveillance of Patients with Gastroenteropancreatic Neuroendocrine Tumors Undergoing Radioligand Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimation of radiation dose to patients from 18FDG whole body PET/CT investigations using dynamic PET scan protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [18F]fluoroestradiol radiation dosimetry in human PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for p-MPPF PET Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the data acquisition and analysis of Positron Emission Tomography (PET) scans using the radioligand p-MPPF (4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-[18F]fluorobenzamido]ethylpiperazine). The following sections outline the necessary parameters for both human and preclinical studies, subject preparation, radiotracer administration, and data analysis methodologies.
Introduction to this compound
This compound, specifically the 18F-labeled version ([¹⁸F]this compound), is a selective antagonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1] PET imaging with [¹⁸F]this compound allows for the quantitative assessment of 5-HT1A receptor distribution and density in the brain. This technique is a valuable tool in neuroscience research and drug development, particularly for studying psychiatric and neurological disorders where the serotonergic system is implicated, such as depression, anxiety, and epilepsy.[1]
Data Acquisition Parameters
The successful acquisition of high-quality this compound PET data requires careful consideration of various scanning parameters. These parameters can be adapted based on the specific research question, the PET scanner model, and the subject population (human or preclinical).
Human Studies
Data from a normative database study provides a solid foundation for typical acquisition parameters in healthy human volunteers.[2]
| Parameter | Value | Reference |
| Scanner Model | CTI Exact HR+ (or equivalent) | [2] |
| Acquisition Mode | 3D | [2] |
| Scan Duration | 60 minutes | [2] |
| Dynamic Framing | 35 frames (specifics below) | [2] |
| Injected Dose | 153–250 MBq (mean: 192.7 ± 23.8 MBq) | [2] |
| Reconstruction | Filtered Backprojection (Hanning filter) | [2] |
A common dynamic framing schedule for a 60-minute scan might be structured as follows to capture both the rapid initial kinetics and the later-stage binding equilibrium:
-
Example Dynamic Framing Schedule (Human): 6 x 10s, 2 x 30s, 3 x 1min, 5 x 2min, 5 x 5min, 5 x 10min.
Preclinical Studies (Rat Model)
Preclinical studies in rodents, such as rats, are crucial for initial drug development and mechanistic studies. The following parameters are based on a study investigating the impact of stress on 5-HT1A receptor binding using [¹⁸F]this compound.[3]
| Parameter | Value | Reference |
| Scanner Model | Siemens Inveon DPET (or equivalent) | [4] |
| Acquisition Mode | 3D | [4] |
| Scan Duration | 50 minutes (starting 10 min post-injection) | [3] |
| Dynamic Framing | 11 frames: 5 x 60s, 3 x 300s, 3 x 600s | [3] |
| Injected Dose | 25.9 ± 6.3 MBq | [3] |
| Anesthesia | Isoflurane (B1672236) (4% for induction, 2% for maintenance) | [3] |
Experimental Protocols
Detailed methodologies for subject preparation, radiotracer administration, and PET scan acquisition are critical for reproducible results.
Human Subject Preparation and Radiotracer Administration
-
Informed Consent: Obtain written informed consent from all participants.
-
Fasting: Subjects should fast for a minimum of 4-6 hours prior to the scan to ensure stable physiological conditions.
-
Catheter Placement: Insert an intravenous catheter for radiotracer injection. For studies requiring an arterial input function, an arterial line should be placed by a qualified medical professional.[5]
-
Positioning: Position the subject comfortably in the PET scanner with their head stabilized to minimize motion artifacts.
-
Radiotracer Injection: Administer a bolus injection of [¹⁸F]this compound (153–250 MBq) intravenously.[2]
-
Scan Initiation: Start the dynamic PET scan acquisition simultaneously with the radiotracer injection.
Preclinical (Rat) Preparation and Radiotracer Administration
-
Anesthesia: Induce anesthesia with 4% isoflurane in oxygen and maintain at 2% throughout the procedure.[3]
-
Catheter Placement: Place a catheter in the tail vein for radiotracer injection. For arterial blood sampling, the femoral artery can be catheterized.
-
Positioning: Secure the anesthetized rat in the scanner to prevent motion.
-
Radiotracer Injection: Administer a bolus injection of [¹⁸F]this compound (~26 MBq) via the tail vein catheter.[3]
-
Scan Initiation: Begin the dynamic PET scan acquisition as per the defined protocol (e.g., 10 minutes post-injection).[3]
Arterial Blood Sampling Protocol (for Arterial Input Function)
For fully quantitative analysis, an arterial input function (AIF) is required. This involves collecting arterial blood samples throughout the scan.
-
Automated and Manual Sampling: An automated blood sampling system can be used for the initial rapid phase (e.g., first 5-10 minutes), followed by manual sampling at discrete time points.
-
Sampling Schedule: A typical schedule involves frequent sampling early in the scan and less frequent sampling later. For example: every 10-15 seconds for the first 2 minutes, every 30-60 seconds for the next 8 minutes, and then at 15, 20, 30, 45, and 60 minutes post-injection.
-
Metabolite Analysis: Plasma from the blood samples should be analyzed (e.g., using HPLC) to determine the fraction of unmetabolized radiotracer over time, which is essential for accurate kinetic modeling.[6]
Data Analysis
The analysis of dynamic this compound PET data aims to quantify the binding of the radiotracer to 5-HT1A receptors.
-
Image Reconstruction: Reconstruct the dynamic PET data with appropriate corrections for attenuation, scatter, and random coincidences.
-
Image Co-registration: Co-register the PET images with an anatomical MRI of the subject to facilitate the delineation of regions of interest (ROIs).
-
Region of Interest (ROI) Definition: Define ROIs for brain regions with high 5-HT1A receptor density (e.g., hippocampus, cingulate cortex, raphe nuclei) and a reference region with negligible specific binding (cerebellum).
-
Kinetic Modeling:
-
Simplified Reference Tissue Model (SRTM): For studies without arterial blood sampling, the SRTM can be used to estimate the binding potential (BP_ND) using the cerebellum as the reference region.[7]
-
Compartmental Modeling: For studies with an arterial input function, a three-compartment model can be used to determine parameters such as the association and dissociation rates (k_on, k_off) and the receptor concentration (B_max).[5]
-
Logan-Patlak Graphical Analysis: This method can also be used with an arterial input function to derive the distribution volume of the radiotracer.[5]
-
Visualizations
Experimental Workflow for this compound PET Scan
Caption: Experimental workflow for a this compound PET scan.
Simplified 5-HT1A Receptor Signaling Pathway
Caption: Simplified 5-HT1A receptor signaling pathway.
References
- 1. PET radiotracers for molecular imaging of serotonin 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A 18F-MPPF PET normative database of 5-HT1A receptor binding in men and women over aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [18F]MPPF and [18F]FDG μPET imaging in rats: impact of transport and restraint stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modeling [18 F]MPPF positron emission tomography kinetics for the determination of 5-hydroxytryptamine(1A) receptor concentration with multiinjection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P-[18F]-MPPF: a potential radioligand for PET studies of 5-HT1A receptors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MicroPET imaging of 5-HT 1A receptors in rat brain: a test-retest [18F]MPPF study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: [18F]p-MPPF Radiosynthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the radiosynthesis of [18F]p-MPPF. The information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues affecting radiochemical yield.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of [18F]this compound radiosynthesis? A1: The synthesis of [18F]this compound is typically achieved through a one-step nucleophilic aromatic substitution reaction. This involves reacting no-carrier-added [18F]fluoride with its corresponding nitro-precursor, 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-nitrobenzamido]ethylpiperazine (p-MPPNO₂). The reaction is facilitated by a phase transfer catalyst, such as Kryptofix 2.2.2, in an anhydrous aprotic solvent like dimethyl sulfoxide (B87167) (DMSO).[1][2]
Q2: What is a typical radiochemical yield (RCY) for [18F]this compound? A2: The radiochemical yield can vary significantly depending on the synthesis method and reaction conditions. Reported yields range from 10% (decay-corrected) using conventional oil bath heating to 25% (at end of synthesis) when employing microwave heating.[2][3][4]
Q3: What are the most critical parameters influencing the radiochemical yield? A3: The most critical parameters are:
-
Anhydrous Conditions: The presence of water significantly reduces the nucleophilicity of the [18F]fluoride ion, leading to poor yields.[5] It is crucial to perform azeotropic drying of the K[18F]/Kryptofix 2.2.2 complex before adding the precursor.[5]
-
Reaction Temperature and Time: Optimal temperature and duration are key for driving the reaction to completion without degrading the precursor or the final product.
-
Precursor and Reagent Quality: The purity and stability of the nitro-precursor, Kryptofix 2.2.2, and solvents are essential for a successful synthesis.
-
Heating Method: Microwave heating can significantly shorten reaction times and may improve yields compared to traditional oil bath heating.[1][3]
Q4: What is the specific role of Kryptofix 2.2.2 (K222)? A4: Kryptofix 2.2.2 is an aminopolyether that acts as a phase transfer catalyst. It effectively chelates, or "cages," the potassium cation (K+) associated with the [18F]fluoride.[5] This process liberates a highly reactive, "naked" fluoride (B91410) anion, which is a potent nucleophile necessary for the substitution reaction.[5][6]
Q5: Why is microwave heating often preferred over conventional heating? A5: Microwave technology can accelerate chemical reactions by efficiently transferring energy directly to the polar molecules in the reaction mixture.[1] This often results in dramatically shorter reaction times (e.g., 3 minutes vs. 20 minutes) and can lead to higher radiochemical yields compared to conventional oil bath heating.[1][3]
Section 2: Troubleshooting Guide
This guide addresses common problems encountered during [18F]this compound radiosynthesis in a question-and-answer format.
Issue 1: Consistently Low or No Radiochemical Yield
Q: My radiochemical yield is near zero or extremely low across multiple runs. What are the primary troubleshooting steps? A: A consistent failure to produce [18F]this compound typically points to a fundamental issue with one of the core components of the synthesis. Follow this diagnostic workflow:
Caption: Troubleshooting logic for low/no [18F]this compound yield.
-
Verify [18F]Fluoride Activity: Ensure that [18F]fluoride is successfully trapped on the anion exchange cartridge (e.g., QMA) and that it is efficiently eluted into the reaction vessel. Poor elution is a common failure point.
-
Assess Reagent Quality: Use fresh, properly stored reagents. The nitro-precursor can degrade over time. Ensure the K222 is not compromised and that the DMSO is anhydrous.
-
Confirm Anhydrous Conditions: Water is highly detrimental to the reaction.[5] Ensure the azeotropic drying step (typically with acetonitrile) is performed thoroughly to remove all water from the K[18F]/K222 complex.
-
Validate Reaction Parameters: Double-check the temperature settings of your heating system (oil bath or microwave) and confirm the reaction timing is appropriate for your method.
-
Inspect System Integrity: Check the automated synthesis module for any leaks, especially around the reaction vessel, which could cause loss of reagents or pressure.
Issue 2: Inconsistent Radiochemical Yields
Q: My yields are highly variable between synthesis runs, ranging from low to acceptable. What could be the cause of this inconsistency? A: Inconsistent yields often point to variables that are not well-controlled from run to run.
-
Water Contamination: This is the most likely culprit. Inconsistent drying during the azeotropic evaporation step will lead to variable amounts of residual water, causing unpredictable yields.
-
Temperature Fluctuations: Ensure your heating block or microwave provides consistent and accurate temperatures for every run. Small variations in temperature can have a large impact on yield.
-
Reagent Aliquoting: Inaccurate measurement of the precursor or K222/K₂CO₃ solution can lead to non-stoichiometric conditions, affecting reaction efficiency.
-
Timing of Reagent Addition: Ensure the precursor is added only after the [18F]fluoride complex is completely dry. Premature addition can lead to side reactions or degradation.
Issue 3: Unexpected Peaks in the HPLC Chromatogram
Q: I am observing significant unknown radioactive peaks during HPLC purification. What are their likely identities? A: Unwanted radioactive peaks can arise from several sources:
-
Unreacted [18F]Fluoride: A large, early-eluting peak is often unreacted [18F]fluoride, indicating an inefficient or incomplete reaction. This would correlate with a low yield of the desired product.
-
Radiochemical Impurities: Side products can form due to the degradation of the precursor or the final product, especially if the reaction temperature is too high or the heating time is too long.
-
Radionuclidic Impurities: While typically removed during purification, trace amounts of long-lived radionuclides produced in the cyclotron target could be present.[7][8][9] These are generally not a cause of low chemical yield but are a quality control concern.
Section 3: Quantitative Data Summary
The following table summarizes various reported synthesis conditions and their resulting radiochemical yields for [18F]this compound.
| Heating Method | Precursor Amount | Temperature | Time | Solvent | Radiochemical Yield (RCY) | Total Time | Reference |
| Oil Bath | Not Specified | 140 °C | 20 min | DMSO | 10% (Decay Corrected) | 90 min | [2] |
| Microwave | Not Specified | Not Specified | 3 min | Not Specified | 25% (End of Synthesis) | 70 min | [3] |
| Oil Bath | 10 mg | 150-180 °C | 5-20 min | DMSO | Yields not specified | Not Specified | [1] |
| Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 10% (EOB Corrected) | 90 min | [4] |
Section 4: Experimental Protocols
This section provides a generalized protocol for the synthesis of [18F]this compound based on published methods.[1][2][3]
Caption: General experimental workflow for [18F]this compound radiosynthesis.
1. Preparation of [18F]Fluoride
-
[18F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.[6]
-
The irradiated [¹⁸O]H₂O is passed through a pre-conditioned anion exchange cartridge (e.g., Sep-Pak Light QMA) to trap the [18F]fluoride.
-
The trapped [18F]fluoride is then eluted into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in an acetonitrile (B52724)/water mixture.[5]
2. Azeotropic Drying
-
The solvent is removed from the reaction vessel by heating under a stream of inert gas (e.g., nitrogen) or under vacuum.
-
Anhydrous acetonitrile is added, and the evaporation process is repeated (typically 2-3 times) to ensure the K[18F]/K222 complex is completely dry. This is a critical step for achieving high yields.[5]
3. Radiosynthesis Reaction
-
A solution of the nitro-precursor (p-MPPNO₂) in anhydrous DMSO (e.g., 10 mg in 1 mL) is added to the dried K[18F]/K222 complex.[1]
-
The sealed reaction vessel is heated.
4. Purification and Formulation
-
After cooling, the crude reaction mixture is diluted and injected onto a semi-preparative HPLC system (e.g., C18 column) for purification.[3]
-
The fraction corresponding to [18F]this compound is collected.
-
The collected fraction, which contains HPLC solvents, is typically passed through a C18 Sep-Pak cartridge. The product is trapped on the cartridge, washed with water, and finally eluted with a small volume of ethanol, ready for quality control.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. P-[18F]-MPPF: a potential radioligand for PET studies of 5-HT1A receptors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-yield radiosynthesis and preliminary in vivo evaluation of p-[18F]MPPF, a fluoro analog of WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiochemical synthesis and tissue distribution of p-[18F]DMPPF, a new 5-HT1A ligand for PET, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nucleus.iaea.org [nucleus.iaea.org]
- 6. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-lived radionuclidic impurities in the production of 18F-labelled radiopharmaceuticals [inis.iaea.org]
- 8. Radionuclide impurities in proton-irradiated [18O]H2O for the production of 18F-: activities and distribution in the [18F]FDG synthesis process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of radionuclide impurities in [18F]fluoromethylcholine ([18F]FMCH) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Signal-to-Noise in p-MPPF PET Images
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing p-MPPF PET imaging. It provides troubleshooting advice and frequently asked questions (FAQs) to address common issues related to poor signal-to-noise ratio (SNR) in this compound PET images, ensuring the acquisition of high-quality, quantifiable data.
Frequently Asked Questions (FAQs)
Q1: My this compound PET images have a high level of noise, making it difficult to delineate specific brain regions. What are the common causes and how can I improve the signal-to-noise ratio?
A1: High noise in this compound PET images can originate from several factors, ranging from patient/animal preparation to image acquisition and processing parameters. Here are the primary causes and their solutions:
-
Insufficient Injected Dose: A low injected dose of [18F]this compound results in a low count rate, which is a primary determinant of image noise. Ensure that the administered dose is appropriate for the subject's weight and the scanner's sensitivity.
-
Short Acquisition Time: The duration of the PET scan directly impacts the number of detected coincidence events. Insufficient scan time will lead to low count statistics and consequently, high image noise. Increasing the acquisition time per bed position can significantly improve the SNR.
-
Suboptimal Image Reconstruction Parameters: The choice of reconstruction algorithm and its parameters is critical. Iterative reconstruction methods like Ordered Subsets Expectation Maximization (OSEM) are generally preferred over older methods like Filtered Backprojection (FBP) as they can produce images with better SNR. It is also important to optimize the number of iterations and subsets to balance noise reduction with the preservation of quantitative accuracy. Incorporating Time-of-Flight (TOF) and Point Spread Function (PSF) modeling during reconstruction can further enhance image quality.[1][2][3]
-
Patient or Animal Motion: Movement during the scan can cause blurring and artifacts, which can be perceived as noise and will lead to misregistration between the PET and CT/MR images, affecting attenuation correction and anatomical localization.[4] Ensure the subject is comfortable and immobilized. For animal studies, proper anesthesia and monitoring are crucial.
-
Inadequate Patient/Animal Preparation: For human studies, factors like patient anxiety can lead to movement. In animal studies, stress from handling and the environment can alter the physiological state of the animal and potentially affect tracer uptake.[5]
Q2: I am observing low specific binding of this compound in target regions like the hippocampus, leading to a poor signal. What could be the issue?
A2: Low specific binding of this compound can be due to radiotracer-related issues, physiological factors, or problems with data analysis.
-
Low Molar Activity of the Radiotracer: If the molar activity of the [18F]this compound is too low, there will be a higher mass of non-radiolabeled MPPF competing for the same 5-HT1A receptors, which will reduce the specific binding of the radiolabeled tracer. It is crucial to use a radiotracer with high molar activity. For example, in preclinical studies, molar activities in the range of 37-111 GBq/μmol have been used.[5]
-
Radiochemical Purity: Impurities in the radiotracer preparation can interfere with binding. Always ensure the radiochemical purity is high (e.g., >96%).[5]
-
Subject-Specific Factors: The density of 5-HT1A receptors can vary between individuals due to factors such as age and sex.[6][7] Additionally, certain medications or endogenous substances can compete with this compound for binding to the 5-HT1A receptor. A thorough screening of the subject's medication history is essential.
-
Incorrect Choice of Reference Region: For quantitative analysis using methods like the simplified reference tissue model (SRTM), the choice of a reference region devoid of specific binding is critical. For this compound, the cerebellum is typically used as the reference region.[5][6] An incorrect reference region will lead to inaccurate estimation of the binding potential.
Q3: The quantification of this compound binding potential (BP) in my study shows high variability. How can I improve the reliability of my quantitative results?
A3: High variability in this compound binding potential can be addressed by standardizing the experimental protocol and data analysis workflow.
-
Consistent Uptake Time: The time between tracer injection and the start of the scan should be kept consistent across all subjects, as tracer distribution and binding change over time.
-
Accurate Attenuation and Scatter Correction: Proper attenuation and scatter correction are fundamental for quantitative PET. Ensure the CT or MR-based attenuation map is correctly co-registered with the PET data. Misregistration is a common source of artifacts.[4][8]
-
Partial Volume Effects: Due to the limited spatial resolution of PET scanners, the signal from small structures can be underestimated, a phenomenon known as the partial volume effect. This is particularly relevant for small brain regions rich in 5-HT1A receptors. Partial volume correction (PVC) methods can be applied to improve quantitative accuracy.
-
Standardized Data Analysis: Employ a consistent and validated data analysis pipeline. This includes the use of standardized regions of interest (ROIs) or voxel-based analysis methods. Automated brain normalization tools can help to reduce operator-dependent variability.[5]
Experimental Protocols
Preclinical this compound PET Imaging Protocol (Rat)
This protocol is based on methodologies described in preclinical studies.[5]
-
Animal Preparation:
-
Animals should be acclimatized to the facility to minimize stress.
-
Anesthesia is induced (e.g., isoflurane) and maintained throughout the imaging session. Body temperature should be monitored and maintained.
-
-
Radiotracer Administration:
-
PET Acquisition:
-
A dynamic emission scan is typically acquired for about 50-60 minutes, starting 10 minutes post-injection.
-
Data can be acquired in list-mode and reconstructed into multiple frames (e.g., 5 x 60s, 3 x 300s, 3 x 600s).[5]
-
A transmission scan (e.g., using a 57Co point source) is performed for attenuation correction.[5]
-
-
Image Reconstruction:
-
Data should be corrected for attenuation, scatter, and decay.
-
An iterative reconstruction algorithm such as Ordered-Subset-Expectation-Maximization (OSEM) 3D is recommended. A typical reconstruction might use 4 OSEM 3D iterations and 32 maximum-a-posteriori 3D iterations.[5]
-
-
Data Analysis:
-
The non-displaceable binding potential (BPnd) can be calculated using a reference tissue model, such as the Logan linear graphical method, with the cerebellum as the reference region.[5]
-
Clinical this compound PET Imaging Protocol (Human)
This protocol is based on methodologies from human studies.[6]
-
Participant Preparation:
-
Participants should be screened for any medications that might interfere with 5-HT1A receptor binding.
-
Participants are positioned comfortably in the scanner to minimize motion.
-
-
Radiotracer Administration:
-
[18F]this compound is administered as an intravenous bolus injection.
-
The injected dose typically ranges from 153–250 MBq.[6]
-
-
PET Acquisition:
-
A dynamic scan is acquired for 60 minutes.
-
The data is acquired in multiple frames.
-
-
Image Reconstruction:
-
Sinograms are normalized, and corrected for attenuation and scatter.
-
Reconstruction is often performed using filtered backprojection (e.g., with a Hanning filter).[6]
-
-
Data Analysis:
-
Binding potential (BP) is estimated using a simplified reference tissue model (SRTM) with the cerebellum as the reference region.[6]
-
Data Presentation
Table 1: Preclinical [18F]this compound PET Imaging Parameters
| Parameter | Recommended Value | Reference |
| Injected Radioactivity | 25.9 ± 6.3 MBq | [5] |
| Molar Activity | 37-111 GBq/μmol | [5] |
| Radiochemical Purity | >96% | [5] |
| Acquisition Duration | 50 minutes (starting 10 min post-injection) | [5] |
| Reconstruction Algorithm | OSEM 3D (4 iterations, 32 MAP iterations) | [5] |
Table 2: Clinical [18F]this compound PET Imaging Parameters
| Parameter | Recommended Value | Reference |
| Injected Radioactivity | 153–250 MBq | [6] |
| Acquisition Duration | 60 minutes | [6] |
| Reconstruction Algorithm | Filtered Backprojection (Hanning filter) | [6] |
| Reference Region | Cerebellum | [6] |
Mandatory Visualization
Serotonin (B10506) 5-HT1A Receptor Signaling Pathway
This compound is an antagonist for the serotonin 5-HT1A receptor. Understanding the signaling pathway of this receptor is crucial for interpreting the results of this compound PET studies. The following diagram illustrates the canonical signaling pathway of the 5-HT1A receptor.
Caption: Canonical signaling pathway of the 5-HT1A receptor.
Troubleshooting Workflow for Poor SNR in this compound PET
This logical diagram provides a step-by-step workflow for troubleshooting poor signal-to-noise in your this compound PET experiments.
Caption: A troubleshooting workflow for poor SNR in this compound PET.
References
- 1. Noise and signal properties in PSF-based fully 3D PET image reconstruction: an experimental evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Q.Clear reconstruction for dynamic 18F PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reliability of predicting image signal-to-noise ratio using noise equivalent count rate in PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asnc.org [asnc.org]
- 5. [18F]MPPF and [18F]FDG μPET imaging in rats: impact of transport and restraint stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. A 18F-MPPF PET normative database of 5-HT1A receptor binding in men and women over aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Common artifacts in PET myocardial perfusion images due to attenuation-emission misregistration: clinical significance, causes, and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Studies with p-MPPF
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PET radioligand p-MPPF. The focus is on strategies to reduce off-target binding and ensure accurate quantification of 5-HT1A receptor occupancy in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound, or 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-fluorobenzamido]ethyl-piperazine, is a selective antagonist for the serotonin (B10506) 1A (5-HT1A) receptor. It is radiolabeled with fluorine-18 (B77423) ([18F]) for use in Positron Emission Tomography (PET) imaging to visualize and quantify 5-HT1A receptors in the brain.[1][2]
Q2: What is off-target binding and why is it a concern with this compound?
A2: Off-target binding, also known as non-specific binding, refers to the binding of a radioligand to sites other than its intended target receptor. While this compound is highly selective for the 5-HT1A receptor, a certain amount of non-specific binding to other tissues or proteins can occur. This can lead to an overestimation of the target receptor density and introduce inaccuracies in the quantification of specific binding, potentially confounding experimental results.
Q3: How can I reduce or account for off-target binding of this compound in my in vivo experiments?
A3: The most common and effective method to account for off-target binding of this compound in vivo is to perform a blocking study. This involves pre-treating the animal with a high dose of a non-radiolabeled, selective 5-HT1A receptor antagonist, such as WAY-100635 or pindolol, before injecting [18F]this compound.[3] This "cold" ligand will occupy the specific 5-HT1A receptors, so any remaining PET signal from [18F]this compound can be attributed to non-specific binding. The specific binding can then be calculated by subtracting the non-specific binding from the total binding (measured in a separate scan without the blocking agent).
Q4: What are the recommended blocking agents and doses for this compound studies in rats?
A4: WAY-100635 is a highly potent and selective 5-HT1A receptor antagonist and is commonly used in preclinical blocking studies. A dose of 1 mg/kg administered subcutaneously has been shown to be effective in rats.[4] Another option is pindolol, which also demonstrates a marked reduction in specific this compound binding.[3]
Q5: Which brain region is typically used as a reference for non-specific binding of this compound?
A5: The cerebellum is often used as a reference region for quantifying non-specific binding of this compound in the brain.[5] This is because the cerebellum has a very low density of 5-HT1A receptors, so the uptake of this compound in this region is assumed to be predominantly non-specific.[3][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in this compound uptake between animals. | - Inconsistent injection technique.- Physiological differences between animals (e.g., age, weight, stress levels).- Anesthesia-induced physiological changes. | - Ensure consistent intravenous injection technique.- Standardize animal handling procedures to minimize stress.- Carefully control the depth and duration of anesthesia. |
| Low specific binding signal. | - Low injected dose of [18F]this compound.- Sub-optimal timing of the PET scan.- Incorrect definition of the reference region. | - Ensure the injected radioactivity is within the recommended range (e.g., 25.9 ± 6.3 MBq for rats).[5]- Acquire PET data during the period of optimal specific-to-non-specific binding ratio (typically 40-90 minutes post-injection).[3]- Verify the anatomical accuracy of the cerebellum region of interest. |
| Incomplete blocking of specific binding in a blocking study. | - Insufficient dose of the blocking agent.- Inadequate time between blocker administration and radiotracer injection. | - Ensure a sufficiently high dose of the blocking agent is used to saturate the 5-HT1A receptors (e.g., 1 mg/kg of WAY-100635 in rats).[4]- Allow adequate time for the blocking agent to distribute and bind to the receptors before injecting [18F]this compound. |
Quantitative Data Summary
The following table summarizes the effect of the 5-HT1A receptor antagonist WAY-100635 on the specific binding of [18F]this compound in different brain regions of the rat. The data illustrates a significant reduction in specific binding in regions with high 5-HT1A receptor density, confirming the effectiveness of the blocking approach.
| Brain Region | [18F]this compound Specific Binding (Arbitrary Units) - Baseline | [18F]this compound Specific Binding (Arbitrary Units) - Post WAY-100635 (5 mg/kg, i.v.) | Percentage Reduction |
| Hippocampus | ~12,000 | ~2,000 | ~83% |
| Cortex | ~6,000 | ~1,000 | ~83% |
Data adapted from a study by Peyronneau et al. (2014), where specific binding was calculated by subtracting cerebellum radioactivity from the region of interest. The values are approximate, based on graphical representation in the publication.[7]
Experimental Protocols
Protocol 1: In Vivo PET Imaging of [18F]this compound in Rats
This protocol provides a general framework for a typical [18F]this compound PET imaging study in rats.
1. Animal Preparation:
-
Adult male Sprague-Dawley rats (220-240 g) are used.[4]
-
Anesthesia is induced with isoflurane (B1672236) (4% for induction, 2% for maintenance) in oxygen.[5]
-
A tail vein catheter is placed for intravenous injection of the radiotracer.
2. Radiotracer Administration:
-
[18F]this compound is administered via the tail vein. A typical injected dose for rats is approximately 25.9 ± 6.3 MBq in a volume of 0.5 mL.[5]
3. PET Data Acquisition:
-
Dynamic PET scanning is initiated immediately after radiotracer injection.
-
Emission data is acquired for a total of 50-60 minutes.[5]
-
A transmission scan for attenuation correction is performed before or after the emission scan.[5]
4. Data Analysis:
-
PET images are reconstructed using an appropriate algorithm (e.g., OSEM3D).
-
Regions of interest (ROIs) are drawn on the images for brain areas of interest (e.g., hippocampus, cortex) and the reference region (cerebellum).
-
Time-activity curves are generated for each ROI.
-
The non-displaceable binding potential (BPnd) is calculated using a reference tissue model, such as the Logan graphical analysis, with the cerebellum as the reference tissue input.[5]
Protocol 2: Blocking Study to Determine [18F]this compound Off-Target Binding
This protocol describes how to perform a blocking study to differentiate specific from non-specific binding of [18F]this compound.
1. Baseline PET Scan:
-
Follow steps 1-4 of Protocol 1 to acquire a baseline PET scan of [18F]this compound binding.
2. Administration of Blocking Agent:
-
After the baseline scan, or in a separate cohort of animals, administer the 5-HT1A receptor antagonist WAY-100635.
-
A recommended dose for rats is 1 mg/kg, administered subcutaneously.[4] The timing between blocker administration and the second PET scan should be sufficient to allow for receptor occupancy.
3. Second PET Scan (Post-Blocking):
-
After administration of the blocking agent, perform a second PET scan following steps 2-4 of Protocol 1.
4. Data Analysis:
-
Calculate the BPnd for both the baseline and post-blocking scans.
-
The BPnd from the post-blocking scan represents the non-specific binding.
-
Specific binding is calculated as: Specific Binding = BPnd (baseline) - BPnd (post-blocking)
-
Receptor occupancy by the blocking agent can be calculated as: Occupancy (%) = [(BPnd (baseline) - BPnd (post-blocking)) / BPnd (baseline)] x 100
Visualizations
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Experimental Workflow for a PET Blocking Study.
Caption: Logical Relationship in a Blocking Experiment.
References
- 1. [18F]MPPF as a tool for the in vivo imaging of 5-HT1A receptors in animal and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imaging the 5-HT(1A) receptors with PET: WAY-100635 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo characterization of p-[(18)F]MPPF, a fluoro analog of WAY-100635 for visualization of 5-HT(1a) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [18F]MPPF and [18F]FDG μPET imaging in rats: impact of transport and restraint stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo delineation of 5-HT1A receptors in human brain with [18F]MPPF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Labyrinth of p-MPPF Metabolite Analysis in Plasma: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
The quantification of p-MPPF (4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine) and its metabolites in plasma is a critical step in pharmacokinetic and drug metabolism studies. However, the inherent complexity of the plasma matrix, coupled with the low concentrations of these analytes, presents a multitude of analytical challenges. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to empower researchers in overcoming these hurdles and ensuring the generation of high-quality, reproducible data.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound and its metabolites in plasma.
Issue 1: Poor Peak Shape and Low Signal Intensity for this compound and its Metabolites
Question: My chromatogram shows poor peak shape (e.g., tailing, fronting, or broad peaks) and low signal intensity for this compound and its metabolites. What are the potential causes and how can I troubleshoot this?
Answer:
Poor peak shape and low signal intensity are common issues that can stem from several factors throughout the analytical workflow, from sample preparation to LC-MS/MS analysis.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Sample Preparation | - Inadequate Protein Precipitation: Incomplete removal of plasma proteins can lead to column fouling and ion suppression. Ensure the ratio of precipitation solvent (e.g., acetonitrile (B52724), methanol) to plasma is sufficient (typically at least 3:1 v/v).[1] Consider using a combination of acetonitrile and methanol (B129727) for broader protein precipitation. - Inefficient Extraction: If using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), optimize the extraction solvent, pH, and elution conditions to ensure efficient recovery of this compound and its metabolites. For this compound, a molecularly imprinted polymer (MIP) based SPE (MISPE) has shown high selectivity and recovery.[2][3] |
| Chromatographic Issues | - Inappropriate Column Chemistry: The choice of the analytical column is critical. A C18 column is commonly used for the separation of this compound and its metabolites.[3][4] Experiment with different C18 column brands and specifications (e.g., particle size, pore size) to find the optimal one for your specific analytes. - Suboptimal Mobile Phase: The mobile phase composition, including the organic modifier (e.g., acetonitrile, methanol) and additives (e.g., formic acid, ammonium (B1175870) formate), significantly impacts peak shape and retention. For this compound, a mobile phase consisting of 10 mM ammonium formate (B1220265) in water and acetonitrile has been used successfully.[3] Optimize the gradient elution profile to achieve better separation from matrix components. |
| Mass Spectrometry Detection | - Ion Suppression/Enhancement: Co-eluting matrix components can interfere with the ionization of the target analytes in the mass spectrometer source, leading to reduced or enhanced signal intensity.[1][5][6] This is a major challenge in plasma analysis. (See FAQ section on Matrix Effects for detailed troubleshooting). - Incorrect MS/MS Transitions: Ensure that the selected precursor and product ion transitions (MRM transitions) are optimal for this compound and each of its metabolites for maximum sensitivity and specificity. |
Issue 2: High Variability and Poor Reproducibility in Quantitative Results
Question: I am observing high variability and poor reproducibility in my quantitative results for this compound metabolites across different sample preparations and analytical runs. What could be the reasons and how can I improve this?
Answer:
High variability and poor reproducibility are often indicative of inconsistencies in the analytical method. Addressing these requires a systematic evaluation of each step of the process.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Analyte Instability | - Degradation during Sample Handling and Storage: this compound and its metabolites may be susceptible to degradation due to enzymatic activity or pH changes in the plasma matrix. It is crucial to process samples promptly after collection and store them at appropriate temperatures (e.g., -80°C) to minimize degradation.[7] - Freeze-Thaw Instability: Repeated freeze-thaw cycles can lead to the degradation of certain metabolites.[8] It is recommended to aliquot plasma samples into smaller volumes to avoid multiple freeze-thaw cycles. |
| Inconsistent Sample Preparation | - Variable Extraction Recovery: Ensure that the chosen extraction method (protein precipitation, LLE, or SPE) provides consistent and high recovery for all analytes of interest. Validate the recovery for each metabolite. The use of a stable isotope-labeled internal standard (SIL-IS) for each analyte is highly recommended to compensate for variability in extraction efficiency. - Pipetting Errors: Inaccurate pipetting of plasma, internal standards, or solvents can introduce significant errors. Ensure all pipettes are properly calibrated and use proper pipetting techniques. |
| Matrix Effects | - Differential Matrix Effects: The extent of ion suppression or enhancement can vary between different plasma lots and even between samples from the same individual at different time points.[5][6] This can lead to significant variability in results. (See FAQ section on Matrix Effects for mitigation strategies). |
| Instrumental Drift | - Fluctuations in LC and MS Performance: Over time, the performance of the LC-MS/MS system can drift, leading to changes in retention times and signal intensities. Regularly perform system suitability tests and use an appropriate internal standard to monitor and correct for instrumental drift. |
Frequently Asked Questions (FAQs)
This section addresses specific questions related to the analysis of this compound and its metabolites in plasma.
Sample Preparation and Extraction
Q1: What is the most effective method for extracting this compound and its metabolites from plasma?
A1: The choice of extraction method depends on the specific requirements of the assay, such as the desired level of cleanliness and sensitivity.
-
Protein Precipitation (PPT): This is a simple and fast method that involves adding a solvent like acetonitrile or methanol to the plasma to precipitate proteins.[3] While quick, it may not effectively remove all interfering matrix components, particularly phospholipids, which can cause significant ion suppression.[1]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analytes of interest into an immiscible organic solvent. The choice of solvent and pH are critical for efficient extraction.
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analytes while matrix components are washed away. For this compound and its potential metabolite p-DMPPF, a highly selective method using Molecularly Imprinted Solid-Phase Extraction (MISPE) has been developed, demonstrating high recovery and selectivity.[2][3]
Q2: How can I minimize the degradation of this compound and its metabolites during sample collection and storage?
A2: Analyte stability is a critical factor for accurate quantification.
-
Prompt Processing: Process blood samples as soon as possible after collection to separate the plasma.
-
Low-Temperature Storage: Store plasma samples at -80°C for long-term stability.[7] Avoid storage at -20°C for extended periods as some degradation may occur.
-
Minimize Freeze-Thaw Cycles: Aliquot plasma samples into single-use vials to avoid repeated freezing and thawing, which can lead to the degradation of certain metabolites.[8]
Chromatography and Mass Spectrometry
Q3: What are the typical LC-MS/MS parameters for the analysis of this compound?
A3: A validated LC-ESI-MS/MS method for this compound in rat plasma has been reported with the following parameters:[3]
-
Column: C18 column (e.g., Gemini 3μm, 110Å, 50×2.00mm ID)
-
Mobile Phase: A gradient of 10mM ammonium formate in water and acetonitrile.
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) mode.
The limit of quantification (LOQ) for this method was reported to be 1 ng/mL in plasma.[3]
Q4: What are the known metabolites of this compound in plasma?
A4: Studies on the metabolism of p-[18F]MPPF have indicated the presence of highly polar metabolites in plasma.[5] One potential metabolite that has been a focus of analytical method development is p-DMPPF (desmethyl-p-MPPF).[2] Further research is needed to fully characterize the complete metabolic profile of this compound in human plasma. In-vitro metabolism studies using human liver microsomes can be a valuable tool for identifying potential metabolites.
Matrix Effects
Q5: What are matrix effects and how can they impact the analysis of this compound metabolites?
A5: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components from the biological matrix (e.g., phospholipids, salts, endogenous metabolites).[1][5][6] In plasma analysis, this typically leads to ion suppression , resulting in a lower-than-actual measured concentration of the analyte. The extent of the matrix effect can vary between different plasma samples, leading to poor accuracy and precision.[5]
Q6: How can I evaluate and mitigate matrix effects in my this compound analysis?
A6:
-
Evaluation:
-
Post-column Infusion: This technique helps to identify regions in the chromatogram where ion suppression occurs by infusing a constant flow of the analyte post-column while injecting a blank plasma extract.[1]
-
Matrix Factor Calculation: This involves comparing the peak area of an analyte in a post-extraction spiked blank plasma sample to the peak area of the analyte in a neat solution at the same concentration.[5]
-
-
Mitigation Strategies:
-
Effective Sample Cleanup: Employing more rigorous sample preparation techniques like SPE, particularly MISPE for this compound, can significantly reduce matrix components.[2][3]
-
Chromatographic Separation: Optimize the LC method to separate the analytes of interest from the regions of significant ion suppression.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Quantitative Data Summary
The following table summarizes the performance characteristics of a reported analytical method for this compound in plasma. Data for a broader range of metabolites is currently limited in the literature.
| Analyte | Method | Matrix | LLOQ (ng/mL) | Linearity (ng/mL) | Precision (%RSD) | Accuracy (%Bias) | Reference |
| This compound | LC-ESI-MS/MS | Rat Plasma | 1 | 1 - 4000 | < 13.0 (intra- and inter-day) | Within ±15% | [3] |
| This compound & p-DMPPF | MISPE-LC | Human Plasma | Not Reported | 50 - 150 | Not Reported | Not Reported | [2] |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound Analysis in Plasma (Based on Zheng et al.)[3]
-
To 50 µL of rat plasma in a microcentrifuge tube, add an appropriate amount of internal standard.
-
Add 150 µL of a 1:1 (v/v) mixture of acetonitrile and methanol.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Molecularly Imprinted Solid-Phase Extraction (MISPE) for this compound and p-DMPPF (Conceptual)[2][3]
-
Conditioning: Condition the MISPE cartridge with an appropriate solvent (e.g., methanol) followed by an equilibration buffer.
-
Loading: Load the pre-treated plasma sample onto the MISPE cartridge. The pre-treatment may involve dilution and pH adjustment to enhance selective binding.
-
Washing: Wash the cartridge with a specific solvent mixture to remove non-specifically bound matrix components while retaining this compound and its metabolites.
-
Elution: Elute the retained analytes from the cartridge using a strong solvent mixture (e.g., methanol with a small percentage of ammonia).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A typical experimental workflow for this compound analysis in plasma using protein precipitation followed by LC-MS/MS.
References
- 1. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Performance evaluation of a MIP for the MISPE-LC determination of p-[18F]MPPF and a potential metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Metabolism of ITPs and TBPPs Using Human Liver Subcellular Fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Motion Artifacts in p-MPPF Brain PET Scans
This technical support center is designed for researchers, scientists, and drug development professionals utilizing positron emission tomography (PET) with the [¹⁸F]p-MPPF radiotracer for brain imaging. Here, you will find practical guidance to identify, prevent, and correct for motion artifacts that can compromise the quantitative accuracy and diagnostic quality of your this compound PET scans.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reconstructed this compound PET images appear blurry, and the distinction between gray and white matter is poor. What could be the cause?
A: Blurring in PET images is a classic sign of patient head motion during the scan.[1][2] For neuroreceptor imaging tracers like this compound, which often require long scan durations to model tracer kinetics, even small movements can lead to significant image degradation.[2][3] This blurring can obscure fine anatomical details and reduce the accuracy of quantitative measurements.
Troubleshooting Steps:
-
Review Raw Dynamic Frames: Visually inspect the individual time frames of your dynamic PET acquisition. If significant head motion has occurred, you will likely see misalignment between frames.
-
Check Head Fixation: Ensure that the patient's head was adequately immobilized during the scan. Improper or loose head fixation is a common cause of motion.
-
Correlate with Patient Status: Note any periods of patient discomfort, coughing, or restlessness during the scan, as these are likely to correspond with motion events.
Q2: I'm observing focal "hot spots" or "cold spots" at the edges of cortical structures in my parametric images of this compound binding. Are these real?
A: These are likely motion artifacts. In parametric images, such as those for Distribution Volume Ratio (DVR), motion can cause more severe and misleading artifacts than simple blurring.[1][2] These can manifest as artificially high or low values, particularly at the boundaries between high and low tracer uptake regions (e.g., gray and white matter).[1][2]
Troubleshooting Steps:
-
Compare with Standard Reconstructions: Examine the corresponding standard (non-parametric) PET images. If the artifacts are not present or appear only as blurring, they are likely a result of the kinetic modeling process being applied to motion-corrupted data.
-
Apply Motion Correction: Re-process your data using a motion correction algorithm. The disappearance or significant reduction of these focal spots after correction is a strong indicator that they were artifacts.[1][2]
Q3: The quantitative values for this compound binding potential (BP_ND) are inconsistent across scans of the same subject. Could motion be a factor?
A: Yes, patient motion is a significant source of variability in quantitative PET measurements.[4] Motion can lead to an underestimation of tracer uptake in small regions of interest and an overestimation in adjacent areas with lower uptake, thereby affecting the accuracy and reproducibility of BP_ND values.
Troubleshooting Steps:
-
Quantify Head Motion: If you have access to motion tracking data (e.g., from an optical tracking system or MR-based methods), quantify the amount of motion in each scan. Higher levels of motion are likely to correlate with greater variability in quantitative results.
-
Implement Consistent Motion Correction: Apply a standardized motion correction protocol to all scans in your study. This will help to reduce motion-induced variability and improve the reliability of your longitudinal data.
-
Evaluate Test-Retest Variability: If possible, perform test-retest studies with and without motion correction to quantify the impact of motion on the variability of your this compound BP_ND measurements.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of motion that can affect a this compound brain PET scan?
A: Head motion during a this compound PET scan can be broadly categorized as:
-
Intra-frame motion: Movement that occurs within a single time frame of the dynamic acquisition. This leads to blurring within that frame.
-
Inter-frame motion: Movement that occurs between different time frames. This causes misalignment of the frames when they are summed or used for kinetic modeling.[5]
-
Misalignment with Attenuation Correction Map: If the patient moves after the CT or MR-based attenuation correction (AC) scan, the AC map will be misaligned with the emission data, leading to errors in the final reconstructed image.[5][6]
Q2: What are the main strategies for minimizing motion artifacts?
A: Motion correction strategies can be divided into two main categories:
-
Prospective (During Acquisition): These methods aim to prevent or minimize motion as it happens. This includes good patient communication, comfortable positioning, and effective head immobilization using devices like thermoplastic masks or vacuum-lock bags.[5]
-
Retrospective (After Acquisition): These techniques correct for motion after the data has been acquired. They typically involve tracking the head's position during the scan and then using this information to realign the PET data before or during image reconstruction.[6][7]
Q3: What are the common retrospective motion correction techniques?
A: The most common retrospective techniques include:
-
Frame-Based Methods (e.g., Reconstruct-Transform-Average - RTA): The dynamic PET data is reconstructed into a series of short time frames. These frames are then realigned to a reference position before being averaged or used for further analysis.[8]
-
Event-Based Methods (e.g., Motion-Compensated Image Reconstruction - MCIR): Motion information is incorporated directly into the image reconstruction algorithm, correcting the position of each detected event before it contributes to the final image. This can often provide more accurate correction than frame-based methods.[8][9]
-
Data-Driven Methods: These techniques estimate motion directly from the PET data itself, without the need for external tracking hardware.[6]
Q4: How is head motion typically tracked during a PET scan?
A: Several technologies are used for motion tracking:
-
Optical Tracking Systems: These use cameras to track the position of reflective markers attached to the patient's head.[1][7]
-
MR-Based Tracking: In simultaneous PET/MR scanners, the MR data can be used to track head motion with high temporal and spatial accuracy.[10][11]
-
PET-Based Tracking: Some methods use the PET data itself, for example, by tracking the position of radioactive point sources attached to the head.
Quantitative Data on Motion Correction
The following table summarizes quantitative findings from studies on the impact of motion correction in brain PET imaging. While not all studies used this compound specifically, the results are highly relevant for neuroreceptor imaging.
| Motion Correction Method | Tracer(s) | Key Finding(s) | Reference(s) |
| Data-Driven Brain Motion Correction (DDBMC) | Hoffman Phantom | % Contrast improved from 42.4% to 73.5% for continuous rotational motion and from 52.3% to 64.5% for tilting motion. | [12] |
| SyN-seq (Symmetric Normalization Sequential Registration) | [¹⁸F]FDG | Average improvement in tumor SUVmean was 5.35 ± 4.92% (maximum of 12.89%). | [4][13] |
| Motion-Compensated Image Reconstruction (MCIR) | Simulated PET data | MCIR with post-filtering resulted in a Mean Squared Error (MSE) up to 42% lower than the Reconstruct-Transform-Average (RTA) method. | [8] |
| MR-Based Motion Correction | [¹⁸F]FDG | In Alzheimer's disease patients, MR-assisted motion correction reduced the variability in the estimation of the cerebral metabolic rate of glucose utilization. | [10] |
| Multiple-Acquisition-Frame (MAF) | [¹⁸F]-altanserin | Eliminated motion-induced artifacts (discontinuities and erroneous hot/cold spots) in parametric DVR images. | [1][2] |
Experimental Protocols
Below are detailed methodologies for key motion correction experiments.
Protocol 1: Multiple-Acquisition-Frame (MAF) Motion Correction with Optical Tracking
This protocol is based on the methodology described for neuroreceptor imaging studies.[1][2]
Objective: To correct for head motion in a dynamic this compound PET scan using a frame-based approach guided by an optical motion tracking system.
Materials:
-
PET scanner
-
Optical motion tracking system (e.g., Polaris Vicra)
-
Reflective markers
-
Head fixation device (e.g., thermoplastic mask)
-
Image processing software for registration and reconstruction
Procedure:
-
Patient Preparation:
-
Explain the procedure to the patient and emphasize the importance of remaining still.
-
Position the patient comfortably on the scanner bed.
-
Immobilize the patient's head using a thermoplastic mask or other suitable device.
-
Attach the reflective markers to the head fixation device or to a rigid goggle frame worn by the patient.
-
-
System Calibration:
-
Calibrate the optical tracking system to the PET scanner's coordinate system. This establishes the spatial relationship between the motion tracking data and the PET images.
-
-
Data Acquisition:
-
Acquire a transmission scan for attenuation correction.
-
Inject the [¹⁸F]this compound radiotracer.
-
Begin the dynamic PET scan in list-mode.
-
Simultaneously, record the 3D position and orientation of the reflective markers using the optical tracking system throughout the scan.
-
-
Data Processing (MAF approach):
-
Divide the list-mode PET data into a series of short time frames (e.g., 1-2 minutes).
-
For each frame, calculate the average head position from the motion tracking data.
-
Reconstruct each time frame independently.
-
Co-register each reconstructed frame to a common reference position (e.g., the position of the first frame) using the transformation parameters derived from the motion tracking data.
-
Sum the realigned frames to create a motion-corrected dynamic PET series.
-
-
Kinetic Modeling:
-
Use the motion-corrected dynamic PET series to generate parametric images of this compound binding (e.g., DVR or BP_ND).
-
Protocol 2: Motion-Compensated Image Reconstruction (MCIR)
This protocol describes a more advanced, event-based correction method.
Objective: To incorporate motion information directly into the PET image reconstruction process to produce a motion-free image.
Materials:
-
PET scanner with list-mode acquisition capabilities
-
Motion tracking system (optical or MR-based)
-
Image reconstruction software that supports MCIR
Procedure:
-
Patient Preparation and Data Acquisition:
-
Follow steps 1-3 from Protocol 1 to prepare the patient and acquire the list-mode PET data and synchronized motion tracking data.
-
-
Data Processing (MCIR approach):
-
For each detected PET event in the list-mode data, identify the corresponding head position from the motion tracking data at the time of the event.
-
Apply a spatial transformation to the line of response (LOR) of each event to move it to the reference position.
-
Use the transformed LORs in an iterative image reconstruction algorithm (e.g., OSEM) to generate a single, motion-corrected PET image or dynamic series.
-
-
Quantitative Analysis:
-
Perform quantitative analysis on the resulting motion-corrected images.
-
Visualizations
Caption: General workflow for motion correction in brain PET scans.
Caption: Relationship between motion, artifacts, and correction methods.
References
- 1. Motion artifact reduction on parametric PET images of neuroreceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Motion correction and its impact on quantification in dynamic total-body 18F-fluorodeoxyglucose PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Movement Correction Method for Human Brain PET Images: Application to Quantitative Analysis of Dynamic [18F]-FDDNP Scans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Motion-correction strategies for enhancing whole-body PET imaging [frontiersin.org]
- 7. Rigid Motion Correction for Brain PET/MR Imaging using Optical Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis and comparison of two methods for motion correction in PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MR-based Motion Correction for Quantitative PET in Simultaneous PET-MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Motion correction for brain PET-MRI studies – Catana Lab [catanalab.martinos.org]
- 11. journals.plos.org [journals.plos.org]
- 12. Verification of the effect of data-driven brain motion correction on PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Motion correction and its impact on quantification in dynamic total-body 18F-fluorodeoxyglucose PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Radiochemical Purity of [18F]p-MPPF
Welcome to the technical support center for the radiosynthesis of [18F]p-MPPF. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help improve the radiochemical purity and yield of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the radiosynthesis of [18F]this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low Radiochemical Yield (<20%) | Inefficient [18F]Fluoride Trapping or Elution: Problems with the QMA cartridge are a common cause of low yield. | - Ensure Proper Cartridge Conditioning: Pre-condition the QMA cartridge according to the manufacturer's protocol to ensure optimal trapping of [18F]fluoride. - Check for Channeling: Ensure the [18F]fluoride solution passes through the cartridge bed evenly. - Optimize Elution: Use an appropriate eluent solution (e.g., Kryptofix 2.2.2./K₂CO₃ in acetonitrile (B52724)/water) and ensure complete elution of the trapped [18F]fluoride from the QMA cartridge. |
| Incomplete Drying of [18F]Fluoride: Residual water can significantly decrease the nucleophilicity of the fluoride (B91410) ion. | - Perform Azeotropic Drying: After eluting the [18F]fluoride, perform azeotropic drying with acetonitrile under a stream of inert gas (e.g., nitrogen or helium) to remove residual water. This step may need to be repeated to ensure an anhydrous environment. | |
| Suboptimal Reaction Temperature: The nucleophilic substitution reaction is temperature-sensitive. | - Optimize Heating: For conventional heating, maintain a reaction temperature between 140°C and 180°C.[1][2] For microwave heating, a shorter reaction time at a higher power can be effective.[3] | |
| Degraded Precursor: The nitro-precursor (p-MPPNO₂) can degrade over time. | - Use Fresh Precursor: Use a fresh batch of the precursor for synthesis. - Proper Storage: Store the precursor in a cool, dark, and dry place to prevent degradation. | |
| Incorrect Precursor Concentration: An inappropriate amount of precursor can affect the reaction efficiency. | - Optimize Precursor Amount: While sufficient precursor is necessary, an excess amount can lead to purification challenges and may not improve the yield. A typical starting amount is around 10 mg.[1] | |
| Low Radiochemical Purity (<95%) | Incomplete Reaction: Unreacted nitro-precursor is a major impurity. | - Increase Reaction Time or Temperature: If the reaction is not going to completion, consider increasing the reaction time or temperature to drive the reaction forward. |
| Formation of Side Products: Undesired side reactions can lead to the formation of impurities. | - Optimize Reaction Conditions: Fine-tune the reaction temperature, time, and precursor concentration to minimize the formation of side products. | |
| Inefficient Purification: The purification method may not be adequately separating the desired product from impurities. | - Optimize HPLC Conditions: Adjust the mobile phase composition, flow rate, and column type to achieve better separation of [18F]this compound from the nitro-precursor and other impurities.[3] - Optimize SPE Protocol: If using solid-phase extraction, ensure the cartridge is properly conditioned and use appropriate wash and elution solvents to selectively retain and elute the product. | |
| High Levels of Unreacted [18F]Fluoride in Final Product | Inefficient Fluorination Reaction: As described under "Low Radiochemical Yield". | - Refer to the troubleshooting steps for Low Radiochemical Yield . |
| Inadequate Purification: The purification method is not effectively removing the unreacted [18F]fluoride. | - HPLC: Ensure the HPLC method provides good separation between the product peak and the fluoride peak. - SPE: Use a suitable cartridge (e.g., C18) and a wash step with water to remove the polar [18F]fluoride before eluting the product with an organic solvent. | |
| Batch-to-Batch Variability | Inconsistent Reaction Conditions: Minor variations in temperature, time, or reagent amounts can lead to different outcomes. | - Standardize Procedures: Maintain strict control over all experimental parameters. Use calibrated equipment and carefully prepare all reagents. |
| Variable Quality of Reagents: The quality of the precursor, solvents, and other reagents can vary between batches. | - Use High-Purity Reagents: Always use anhydrous solvents and high-quality reagents. - Test New Batches: When starting with a new batch of any critical reagent, it may be beneficial to run a small-scale test reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for achieving high radiochemical purity?
A1: While all steps are important, the purification step, typically performed by semi-preparative HPLC, is the most critical for achieving high radiochemical purity.[3] It is essential for separating the final product from unreacted precursor, [18F]fluoride, and any side products.
Q2: Can I use a different heating method instead of a traditional oil bath?
A2: Yes, microwave heating has been successfully used for the synthesis of [18F]this compound and can significantly reduce the reaction time.[3]
Q3: What are the common chemical and radiochemical impurities I should look for?
A3: The most common chemical impurity is the unreacted nitro-precursor (p-MPPNO₂). The primary radiochemical impurity is unreacted [18F]fluoride. Other potential impurities could be side products from the reaction or radionuclide impurities from the cyclotron target.
Q4: How can I improve the separation between [18F]this compound and the nitro-precursor during HPLC purification?
A4: To improve separation, you can optimize the mobile phase composition (e.g., the ratio of acetonitrile to water or buffer), adjust the flow rate, or try a different type of C18 column with a different particle size or bonding chemistry.
Q5: Is Solid-Phase Extraction (SPE) a viable alternative to HPLC for purification?
A5: SPE can be used as a preliminary purification step to remove excess reagents and unreacted [18F]fluoride. However, for achieving the high purity required for in vivo applications, semi-preparative HPLC is generally necessary to separate the product from the structurally similar precursor.
Experimental Protocols
Radiosynthesis of [18F]this compound
This protocol describes a general method for the radiosynthesis of [18F]this compound via nucleophilic substitution.
Materials:
-
[18F]Fluoride in [18O]water
-
Quaternary Methyl Ammonium (B1175870) (QMA) cartridge
-
Kryptofix 2.2.2.
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-nitrobenzamido]ethyl]piperazine (p-MPPNO₂)
-
Dimethyl sulfoxide (B87167) (DMSO) (anhydrous)
-
Reaction vial
Procedure:
-
[18F]Fluoride Trapping: Pass the aqueous [18F]fluoride solution from the cyclotron through a pre-conditioned QMA cartridge to trap the [18F]fluoride.
-
Elution of [18F]Fluoride: Elute the trapped [18F]fluoride from the QMA cartridge into a reaction vial using a solution of Kryptofix 2.2.2. and K₂CO₃ in an acetonitrile/water mixture.
-
Azeotropic Drying: Remove the water from the reaction vial by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen or helium. Repeat this step to ensure the reaction environment is anhydrous.
-
Radiolabeling Reaction:
-
Dissolve the p-MPPNO₂ precursor (e.g., 10 mg) in anhydrous DMSO (e.g., 1 mL).[1]
-
Add the precursor solution to the dried K[¹⁸F]/Kryptofix 2.2.2 complex in the reaction vial.
-
Seal the vial and heat the reaction mixture. For conventional heating, a temperature of 150-180°C for 5-20 minutes is typical.[1] For microwave heating, a shorter duration of 3 minutes at 500 W has been reported.[3]
-
-
Cooling: After the reaction is complete, cool the reaction vial to room temperature.
Purification by Semi-Preparative HPLC
Procedure:
-
Sample Preparation: Dilute the crude reaction mixture with the HPLC mobile phase.
-
HPLC System:
-
Column: Semi-preparative C18 column.
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., ammonium formate) is commonly used. The exact ratio should be optimized for your system to achieve baseline separation of [18F]this compound from the nitro-precursor.
-
Flow Rate: A typical flow rate for a semi-preparative column is in the range of 3-5 mL/min.
-
Detection: Use a UV detector (to monitor the cold compounds) and a radioactivity detector connected in series.
-
-
Injection and Fraction Collection: Inject the diluted crude product onto the HPLC system. Collect the fraction corresponding to the [18F]this compound peak.
-
Formulation: The collected fraction is typically reformulated into a physiologically compatible solution for in vivo use. This often involves removing the HPLC solvent and redissolving the product in saline with a small amount of ethanol.
Data Presentation
Table 1: Comparison of Heating Methods on Radiochemical Yield (RCY) of [18F]this compound
| Heating Method | Temperature (°C) | Time (min) | Reported RCY (decay-corrected) | Reference |
| Oil Bath | 150-180 | 5-20 | Not specified, but compared | [1] |
| Microwave | Not applicable | 3 | ~25% (EOS) | [3] |
| Conventional | 140 | 20 | ~10% (EOB) | [2] |
EOS: End of Synthesis; EOB: End of Bombardment
Table 2: Summary of Reported Radiochemical Purity and Synthesis Times
| Radiochemical Purity | Synthesis Time (min) | Purification Method | Reference |
| >96% | Not specified | Radio-HPLC | [4] |
| Not specified | ~70 | Semi-preparative HPLC | [3] |
| Not specified | 90 | HPLC | [2] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High-yield radiosynthesis and preliminary in vivo evaluation of p-[18F]MPPF, a fluoro analog of WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiochemical synthesis and tissue distribution of p-[18F]DMPPF, a new 5-HT1A ligand for PET, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing p-MPPF instability in solution
This center provides troubleshooting guidance and frequently asked questions regarding the stability of p-MPPF (4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]piperazine) in solution. Proper handling and storage are crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent results are a primary indicator of compound instability. The effective concentration of this compound can decrease if it degrades in your experimental solution, leading to variability in your data. Factors influencing stability include the solvent used, pH of the solution, temperature, and exposure to light.[1] It is highly recommended to assess the stability of this compound under your specific experimental conditions.
Q2: What is the recommended solvent for this compound?
A2: this compound is soluble in DMSO and slightly soluble in methanol (B129727) and water.[2][3] For most in vitro experiments, a concentrated stock solution is typically prepared in DMSO.
Q3: How should I store this compound, both as a solid and in solution?
A3:
-
Solid Form: Store the solid (pure) form of this compound at -20°C for long-term stability (up to 3 years).[4]
-
In Solvent: Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C, where they can be stable for up to a year.[4][5] For short-term storage (days to weeks), 0-4°C is acceptable.[3]
Q4: I've observed precipitation after diluting my this compound DMSO stock into an aqueous buffer. What should I do?
A4: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are some steps to troubleshoot this:
-
Check Solubility Limits: You may be exceeding the solubility of this compound in your final buffer. Try working at a lower final concentration.
-
Adjust pH: The solubility of compounds can be highly dependent on the pH of the solution.[5] Experiment with slight pH adjustments to your buffer to see if solubility improves.
-
Gentle Warming and Agitation: Gently warming the solution to 37°C or swirling it can sometimes help dissolve the precipitate.[5] However, be cautious as excessive heat can also lead to degradation.
Q5: How can I minimize the degradation of this compound in my cell culture media during an experiment?
A5: Instability in complex media can be challenging. Consider the following strategies:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from your stock solution immediately before each experiment.[1]
-
Minimize Incubation Time: Reduce the pre-incubation time of the compound in the media as much as your experimental design allows.[1]
-
Protect from Light: Store solutions in amber vials or cover them with aluminum foil to protect them from light, as some compounds are photosensitive.[5]
Troubleshooting Guide
If you suspect this compound is degrading during your experiments, follow this troubleshooting workflow.
Summary of Storage and Stability Data
| Form | Solvent | Storage Temperature | Shelf Life | Reference(s) |
| Solid (Pure) | N/A | -20°C | ≥ 3 years | [4][6] |
| Stock Solution | DMSO | -80°C | ≥ 1 year | [4] |
| Stock Solution | DMSO | 0 - 4°C | Short term (days to weeks) | [3] |
| Working Dilution | Aqueous Buffer | Varies | Should be prepared fresh | [1][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes how to prepare a standard stock solution of this compound.
-
Preparation: Before opening, centrifuge the vial of solid this compound to ensure all powder is at the bottom.[2]
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: Vortex or sonicate the solution gently until all the solid is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) vials.
-
Storage: Store the aliquots at -80°C for long-term use.[4]
Protocol 2: General Method for Assessing this compound Stability in Aqueous Buffer
This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to determine the stability of this compound in your experimental buffer over time.[1]
Methodology:
-
Prepare Working Solution: Dilute the this compound stock solution into your aqueous buffer of interest to the final desired experimental concentration. This is your Time 0 sample.
-
Incubation: Incubate the working solution under your standard experimental conditions (e.g., 37°C, protected from light).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution.[1]
-
Quench Reaction: Immediately stop any potential degradation in the collected aliquot by mixing it with a quenching solution, such as cold acetonitrile, and store at -80°C until analysis.[1]
-
Analysis: Analyze all samples using a validated, stability-indicating HPLC method to quantify the amount of intact this compound remaining at each time point relative to the Time 0 sample.[1]
Factors Influencing Small Molecule Stability
Several factors can contribute to the degradation of small molecules like this compound in solution. Understanding these can help in designing more robust experiments.
References
Technical Support Center: Utilizing p-MPPF for Central Nervous System Research
This technical support center provides guidance for researchers, scientists, and drug development professionals using p-MPPF (4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridyl)-p-fluorobenzamido]ethyl-piperazine) in their experiments. The content addresses common questions and troubleshooting scenarios related to its application in studying the serotonergic system, with a focus on its transport across the blood-brain barrier (BBB) for Positron Emission Tomography (PET) imaging and other neuroscience applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a potent and selective antagonist for the serotonin (B10506) 5-HT1A receptor.[1] Its primary application is not to facilitate the transport of other drugs across the blood-brain barrier, but rather to cross the BBB itself to serve as a probe for studying the 5-HT1A receptors in the central nervous system (CNS).[2] It is most commonly used in its radiolabeled forms, such as [3H]this compound for in vitro autoradiography and [18F]this compound as a radioligand for in vivo Positron Emission Tomography (PET) imaging.[3]
Q2: How does this compound cross the blood-brain barrier?
A2: this compound is a small molecule with physicochemical properties that allow it to penetrate the BBB. While the precise transport mechanism is not fully detailed in the provided results, its ability to be taken up by the brain after systemic injection is well-documented.[4] Studies have shown high initial brain uptake in rats, suggesting efficient transport across the endothelial cells of the brain capillaries.[4] A derivative, p-[18F]DMPPF, was developed to have an even higher brain uptake, approximately fivefold greater than this compound at 60 minutes post-injection.[5]
Q3: What are the key differences between this compound and other 5-HT1A receptor ligands like WAY-100635?
A3: Both this compound and WAY-100635 are selective antagonists for the 5-HT1A receptor and are used in neuroscience research.[6][7] this compound is a fluoro analog of WAY-100635 and is often used for PET imaging when labeled with 18F.[6] The choice between these ligands may depend on the specific requirements of the experiment, such as the desired pharmacokinetic profile or the radiolabeling chemistry to be employed.
Q4: Can animal stress levels affect experimental outcomes with [18F]this compound?
A4: Yes, stress can significantly impact the results of [18F]this compound PET imaging studies. Research has shown that even mild-to-moderate stress from daily transport and handling can lead to significant alterations in hippocampal [18F]this compound binding in rats.[8] This highlights the critical need to control and report all animal handling procedures to ensure the reproducibility and validity of findings.[8]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Low Brain Uptake or Poor Signal-to-Noise Ratio in [18F]this compound PET Imaging
-
Possible Cause 1: Low Radiochemical Purity or Specific Activity.
-
Troubleshooting:
-
Verify the radiochemical purity of the [18F]this compound injection solution using radio-HPLC. Purity should be >96%.[8]
-
Ensure the specific activity is within the expected range (e.g., 37-111 GBq/μmol).[8] Low specific activity can lead to receptor saturation and reduced specific binding.
-
Review the radiosynthesis protocol for potential issues in the nucleophilic substitution or purification steps.[4][6]
-
-
-
Possible Cause 2: Inefficient BBB Transport.
-
Troubleshooting:
-
While this compound readily crosses the BBB, factors like altered cerebral blood flow can influence its delivery.[9] Consider monitoring physiological parameters of the animal during the scan.
-
For preclinical models, be aware of species differences in BBB transport. P-glycoprotein (P-gp) can affect brain concentrations of various compounds, and its expression can differ between species.[10]
-
If consistently low uptake is an issue, consider evaluating a derivative like p-[18F]DMPPF, which has shown higher brain uptake.[5]
-
-
-
Possible Cause 3: High Metabolism of the Radiotracer.
-
Troubleshooting:
-
Analyze arterial plasma samples via HPLC to determine the percentage of unmetabolized parent compound over time.[4] At 30 minutes post-injection in monkeys, about 20% of radioactivity in plasma was found to be the parent compound.[4]
-
If metabolism is rapid, this can reduce the amount of active radioligand available to bind to brain receptors.
-
-
Issue 2: High Variability in Receptor Binding Potential (BP) Between Subjects
-
Possible Cause 1: Uncontrolled Stress Levels in Animal Subjects.
-
Troubleshooting:
-
Implement a strict acclimatization and handling protocol for all animals prior to and during the study.
-
Standardize all experimental procedures, including transport, anesthesia, and injection, to minimize stress-induced variations in 5-HT1A receptor expression.[8]
-
Report all handling procedures in detail in your methodology to allow for replication and comparison of findings.[8]
-
-
-
Possible Cause 2: Inaccurate Definition of Regions of Interest (ROIs).
-
Troubleshooting:
-
Co-register PET scans with anatomical MRI data to ensure accurate delineation of brain regions, especially for small nuclei like the raphe.[11]
-
Use a standardized brain atlas for ROI placement to ensure consistency across subjects.
-
-
-
Possible Cause 3: Anesthesia Effects.
-
Troubleshooting:
-
Use a consistent anesthesia protocol (e.g., isoflurane (B1672236) concentration) for all animals, as anesthetics can affect cerebral blood flow and neuronal activity.[8][12]
-
Be aware that the choice of anesthetic can influence physiological parameters that may impact radiotracer distribution.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving this compound.
Table 1: In Vitro Binding Properties of this compound
| Parameter | Value | Species/Tissue | Reference |
| Kd | 0.34 ± 0.12 nM | Rat hippocampal membranes | [2] |
| Bmax | 145 ± 35 fmol/mg protein | Rat hippocampal membranes | [2] |
Table 2: [18F]this compound PET Imaging Parameters in Rodents
| Parameter | Brain Region | Value | Species | Reference |
| Hippocampal/Cerebellar Ratio | Hippocampus/Cerebellum | 5.6:1 (at 30 min) | Rat | [4] |
| Binding Potential (BP) | Hippocampus | 1.2 | Rat | [11] |
| Binding Potential (BP) | Entorhinal Cortex | 1.1 | Rat | [11] |
| Binding Potential (BP) | Medial Prefrontal Cortex | 1.0 | Rat | [11] |
| Binding Potential (BP) | Raphe Nuclei | 0.6 | Rat | [11] |
| Test-Retest Variability | Large Brain Regions | ~10% | Rat | [11] |
| Test-Retest Variability | Small Nuclei | <20% | Rat | [11] |
Table 3: Radiosynthesis of [18F]this compound
| Parameter | Value | Method | Reference |
| Radiochemical Yield | 10% | Nucleophilic substitution | [4] |
| Radiochemical Yield | 25% (EOS) | Microwave heating | [6] |
| Synthesis Time | 90 min (from EOB) | Nucleophilic substitution | [4] |
| Synthesis Time | ~70 min | Microwave heating | [6] |
| Specific Activity | 1-4 Ci/µmol | Nucleophilic substitution | [4] |
| Specific Activity | 1-5 Ci/µmol (EOS) | Microwave heating | [6] |
Experimental Protocols
Protocol 1: [18F]this compound PET Imaging in Rodents
This protocol provides a general outline for conducting a [18F]this compound PET scan in rats.
-
Animal Preparation:
-
Acclimatize animals to the housing and handling conditions for at least one week prior to the experiment to minimize stress.[8]
-
On the day of the scan, induce anesthesia with isoflurane (e.g., 4% for induction, 2% for maintenance) in oxygen.[8][12]
-
Place a tail vein catheter for intravenous injection of the radiotracer.
-
-
Radiotracer Administration:
-
PET Data Acquisition:
-
Position the anesthetized animal in the microPET scanner.[11]
-
Begin dynamic PET scanning immediately after injection or after a short delay (e.g., 10 minutes post-injection).[8]
-
Acquire data for a duration sufficient to capture the tracer kinetics (e.g., 50-60 minutes).[8]
-
A transmission scan using a rotating point source (e.g., 57Co) should be performed for attenuation correction.[8]
-
-
Data Analysis:
-
Reconstruct the PET data into multiple time frames (e.g., 5 x 60s, 3 x 300s, 3 x 600s).[8]
-
Co-register the PET images with a corresponding MRI scan for anatomical reference.[11]
-
Define regions of interest (ROIs) for key areas (e.g., hippocampus, cortex, raphe nuclei) and a reference region (cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the binding potential (BP) using a suitable kinetic model, such as the simplified reference tissue model (SRTM).[11][13]
-
Protocol 2: In Vitro Receptor Binding Assay with [3H]this compound
This protocol describes a typical saturation binding experiment to determine the Kd and Bmax of this compound.
-
Membrane Preparation:
-
Dissect the brain region of interest (e.g., hippocampus) from rats.
-
Homogenize the tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Saturation Binding Assay:
-
Set up assay tubes containing:
-
A fixed amount of membrane protein (e.g., 50-100 µg).
-
Increasing concentrations of [3H]this compound (e.g., 0.05 to 5 nM).
-
For non-specific binding determination, a parallel set of tubes containing a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin or WAY-100635).
-
-
Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each concentration.
-
Analyze the specific binding data using non-linear regression (e.g., one-site binding hyperbola) to determine the Kd (dissociation constant) and Bmax (maximum receptor density).
-
Visualizations
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. New 5-HT1A receptor antagonist: [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [(18)F]this compound: aA radiolabeled antagonist for the study of 5-HT(1A) receptors with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-[18F]-MPPF: a potential radioligand for PET studies of 5-HT1A receptors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiochemical synthesis and tissue distribution of p-[18F]DMPPF, a new 5-HT1A ligand for PET, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-yield radiosynthesis and preliminary in vivo evaluation of p-[18F]MPPF, a fluoro analog of WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WAY100135: a novel, selective antagonist at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [18F]MPPF and [18F]FDG μPET imaging in rats: impact of transport and restraint stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cerebral blood flow at constant cerebral perfusion pressure but changing arterial and intracranial pressure: relationship to autoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Species differences in blood-brain barrier transport of three positron emission tomography radioligands with emphasis on P-glycoprotein transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MicroPET imaging of 5-HT 1A receptors in rat brain: a test-retest [18F]MPPF study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.rutgers.edu [research.rutgers.edu]
- 13. In vivo quantification of 5-HT1A-[18F]MPPF interactions in rats using the YAP-(S)PET scanner and a beta-microprobe - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining p-MPPF PET Image Reconstruction Parameters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-MPPF PET imaging. The following sections address common issues encountered during image reconstruction and data analysis, with a focus on optimizing parameters for accurate quantification of 5-HT1A receptors.
Frequently Asked Questions (FAQs)
Q1: What is the most common reconstruction algorithm for this compound PET, and what are the key parameters to consider?
A1: The most widely used reconstruction algorithm for PET is Ordered Subset Expectation Maximization (OSEM).[1][2] The key parameters that require careful consideration are the number of iterations and the number of subsets. These parameters control the trade-off between image noise, contrast, and quantitative accuracy.[3][4]
Q2: How do the number of iterations and subsets in OSEM reconstruction affect this compound PET images?
A2: Increasing the number of iterations or subsets in OSEM reconstruction generally leads to an increase in image contrast and recovery of signal in small structures, which can be beneficial for visualizing regions with high 5-HT1A receptor density.[2] However, this also amplifies image noise, which can negatively impact the precision of quantitative measurements like binding potential (BP).[3][4] Finding the optimal balance is crucial for reliable results.
Q3: What are common image artifacts in this compound PET and how can they be mitigated?
A3: Common artifacts in PET imaging that can affect this compound studies include:
-
Patient Motion: This can cause blurring and misregistration between the PET data and the anatomical reference (CT or MRI), leading to inaccurate localization and quantification. Mitigation strategies include comfortable patient positioning and using motion correction algorithms if available.[5][6]
-
Attenuation Correction Errors: Inaccurate attenuation maps, often due to patient motion between the transmission (CT) and emission (PET) scans, can lead to artificial hot or cold spots in the reconstructed image.[5][7] Careful review of the alignment between PET and CT images is essential.
-
Scatter: Photons that are scattered within the patient can be misidentified by the scanner, leading to a loss of image contrast and quantitative accuracy. Most modern scanners employ scatter correction algorithms to minimize this effect.[8]
Q4: Should I use a post-reconstruction filter for my this compound PET images?
A4: Yes, applying a post-reconstruction filter, typically a Gaussian filter, is a common practice to reduce image noise.[9] The choice of the filter's full width at half maximum (FWHM) is critical. A larger FWHM will result in a smoother image with less noise but may also blur fine details and reduce the signal in small brain regions. The optimal FWHM should be determined based on a balance between noise reduction and the preservation of spatial resolution for the specific regions of interest in your study.[10]
Q5: How do reconstruction parameters impact the calculation of Standardized Uptake Values (SUVs) and Binding Potential (BP)?
A5: Reconstruction parameters have a significant impact on both SUV and BP calculations. An increased number of iterations and subsets can lead to higher SUVmax values due to increased noise and signal recovery in small, high-uptake regions.[4] This variability can affect the accuracy and reproducibility of these quantitative metrics. For binding potential, which is a ratio of specific to non-specific binding, changes in reconstruction parameters that differentially affect different brain regions can introduce bias. It is crucial to use a consistent and optimized reconstruction protocol for all subjects in a study to ensure comparability.
Troubleshooting Guides
Issue 1: High Noise Levels in Reconstructed this compound PET Images
| Possible Cause | Troubleshooting Steps |
| Excessive number of iterations/subsets in OSEM reconstruction. | Reduce the number of iterations and/or subsets. While this may slightly decrease contrast, it will significantly reduce noise. Evaluate the impact on your quantitative data (e.g., BP) to find an acceptable balance.[3][4] |
| Inadequate post-reconstruction filtering. | Apply a Gaussian filter with an appropriate FWHM. Start with a smaller FWHM (e.g., 2-3 mm) and gradually increase it, observing the trade-off between noise reduction and image blurriness.[9][10] |
| Low injected dose or short acquisition time. | While not a reconstruction parameter, insufficient count statistics will result in noisy images. Ensure your acquisition protocol is optimized for this compound. |
Issue 2: Poor Contrast Between High and Low Binding Regions
| Possible Cause | Troubleshooting Steps |
| Insufficient number of iterations/subsets. | Increase the number of iterations and/or subsets in your OSEM reconstruction. This will enhance contrast but also increase noise, so a post-reconstruction filter will likely be necessary.[2] |
| Inadequate scatter correction. | Ensure that the scatter correction method is enabled and properly configured on your scanner. Inaccurate scatter correction can significantly degrade image contrast.[8] |
| Overly aggressive post-reconstruction filtering. | A Gaussian filter with a large FWHM can blur the image and reduce the apparent contrast between regions. Try reducing the FWHM of your filter.[10] |
Issue 3: Inaccurate or Variable Binding Potential (BP) Values
| Possible Cause | Troubleshooting Steps |
| Inconsistent reconstruction parameters across subjects. | Ensure that the exact same reconstruction parameters (algorithm, iterations, subsets, filter, corrections) are used for all subjects in your study.[11] |
| Misregistration between PET and anatomical (MRI/CT) images. | Carefully inspect the co-registration of your PET and anatomical images. Inaccurate alignment of regions of interest (ROIs) will lead to erroneous BP calculations. Manual adjustments or improved automated registration may be necessary.[5][6] |
| Patient motion during the scan. | If motion is suspected, review the sinograms or list-mode data for evidence of movement. If available, apply motion correction algorithms. For future scans, emphasize the importance of remaining still to the patient.[5] |
| Improper definition of the reference region. | The cerebellum is often used as a reference region for this compound. Ensure that the ROI for the reference region is drawn accurately and does not include areas of specific binding. |
Experimental Protocols & Data
Representative this compound PET Reconstruction Parameters
The optimal reconstruction parameters can vary depending on the specific scanner, software, and research question. However, the following table provides a range of commonly used parameters for human brain this compound PET imaging with the OSEM algorithm.
| Parameter | Typical Range | Rationale |
| Reconstruction Algorithm | OSEM (Ordered Subset Expectation Maximization) | Most widely used iterative reconstruction algorithm for PET.[1] |
| Number of Iterations | 2 - 4 | Balances contrast recovery with noise amplification.[3][4] |
| Number of Subsets | 16 - 32 | Affects the speed of convergence and image noise.[12] |
| Post-reconstruction Filter | Gaussian | Reduces image noise.[9] |
| Filter FWHM (mm) | 2 - 5 | The specific value is a trade-off between noise reduction and spatial resolution.[10] |
| Corrections | Attenuation, Scatter, Randoms, Decay | Essential for quantitative accuracy.[8][13] |
Experimental Workflow for this compound PET Image Reconstruction and Analysis
Troubleshooting Logic for Image Artifacts
References
- 1. How Do the More Recent Reconstruction Algorithms Affect the Interpretation Criteria of PET/CT Images? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. researchgate.net [researchgate.net]
- 4. Influence of reconstruction iterations on 18F-FDG PET/CT standardized uptake values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Common artifacts in PET myocardial perfusion images due to attenuation-emission misregistration: clinical significance, causes, and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Motion Artifacts and Correction Techniques in PET/CT | Radiology Key [radiologykey.com]
- 7. Artefacts of PET/CT images - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Image reconstruction for PET/CT scanners: past achievements and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing Image Reconstruction Parameters in Time of Flight PET/CT Imaging: a Phantom Study | Frontiers in Biomedical Technologies [fbt.tums.ac.ir]
- 11. Impact of image reconstruction methods on quantitative accuracy and variability of FDG-PET volumetric and textural measures in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimizing reconstruction parameters for quantitative 124I-PET in the presence of therapeutic doses of 131I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Attenuation Correction for Human PET/MRI Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Variability in p-MPPF Binding Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating variability in p-MPPF binding studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in binding studies?
A1: this compound (4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-fluorobenzamido]ethylpiperazine) is a selective antagonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1] It is commonly radiolabeled with isotopes like tritium (B154650) ([³H]) or fluorine-18 (B77423) ([¹⁸F]) for use in radioligand binding assays and Positron Emission Tomography (PET) imaging studies.[2][3][4] These studies are crucial for characterizing the 5-HT1A receptor, screening potential drug candidates, and understanding neurological diseases.[1]
Q2: What are the typical binding affinity values for this compound?
A2: The binding affinity of this compound for the 5-HT1A receptor is typically high, with reported dissociation constant (Kd) and inhibition constant (Ki) values in the low nanomolar range. However, these values can vary depending on the experimental conditions and tissue preparation. For instance, a study using rat hippocampal membrane homogenates reported a Kd of approximately 0.34 nM.[4] Another study mentioned a Ki of 3.3 nM in rat hippocampal membrane homogenates.[5][6]
Q3: Why is my non-specific binding so high in my this compound assay?
A3: High non-specific binding (NSB) is a common issue in radioligand binding assays and can obscure the specific binding signal.[7][8] Potential causes include:
-
Radioligand Properties: Hydrophobic radioligands like this compound can exhibit higher non-specific binding.[7] Ensuring the high purity of the radioligand is essential.[7]
-
Assay Conditions: Suboptimal concentrations of blocking agents (like BSA), inappropriate incubation times, or temperatures can increase NSB.[7]
-
Filtration Issues: Inadequate washing of the filters or binding of the radioligand to the filter itself can contribute to high background.
Q4: How does endogenous serotonin affect this compound binding?
A4: this compound has a binding affinity for the 5-HT1A receptor that is comparable to that of endogenous serotonin.[5][6] Consequently, fluctuations in the extracellular concentration of serotonin can compete with this compound for binding to the receptor, introducing variability in experimental results.[2][5][6] Studies have shown that a decrease in extracellular serotonin can lead to an increase in [¹⁸F]this compound specific binding.[2]
Q5: What is the difference between IC50 and Ki, and which should I report?
A5: The IC50 is the concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. It is an experimental value that is dependent on the concentration of the radioligand used in the assay.[9][10] The Ki, or inhibition constant, is a more absolute measure of the affinity of the competing ligand for the receptor and is independent of the radioligand concentration.[9] It is calculated from the IC50 value using the Cheng-Prusoff equation.[9] For comparing the potency of different compounds, the Ki value is generally preferred.[10]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| High Non-Specific Binding | Hydrophobicity of this compound.[7] | Optimize blocking agents (e.g., BSA) in the assay buffer.[7] Consider adding detergents to the wash buffer.[7] |
| Radioligand impurity. | Ensure the radioligand is of high purity (>90%).[7] | |
| Suboptimal incubation conditions. | Optimize incubation time and temperature to minimize NSB while ensuring specific binding reaches equilibrium.[7] | |
| Low Specific Binding Signal | Low receptor expression in the tissue/cell preparation. | Use a tissue known to have high 5-HT1A receptor density (e.g., hippocampus) or a cell line with stable receptor expression.[11] Carefully titrate the amount of cell membrane used.[12] |
| Degraded radioligand. | Store the radioligand properly and avoid multiple freeze-thaw cycles.[13] | |
| Inefficient separation of bound and free ligand. | Optimize the filtration and washing steps to minimize dissociation of the bound ligand.[12] | |
| High Inter-Assay Variability | Inconsistent membrane preparation. | Prepare fresh cell membranes for each experiment and ensure consistency in the preparation protocol.[13] |
| Fluctuations in endogenous serotonin levels. | Be aware of treatments or conditions that may alter endogenous serotonin.[2] | |
| Differences in assay conditions between experiments. | Maintain consistent buffer composition, pH, temperature, and incubation times.[14][15] | |
| Inconsistent IC50/Ki Values | Assay conditions not at equilibrium. | Ensure the incubation time is sufficient for the binding to reach equilibrium.[13] |
| Incorrect determination of non-specific binding. | Use a high concentration of a known 5-HT1A ligand to accurately define non-specific binding.[16] | |
| Data analysis errors. | Use appropriate non-linear regression analysis to fit the competition curves.[16] |
Quantitative Data Summary
The following table summarizes reported binding affinity values for this compound from different studies. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions.[14][15]
| Radioligand | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [³H]this compound | Rat hippocampal membrane homogenates | 0.34 ± 0.12 | 145 ± 35 | [4] |
| [³H]this compound | HEK293 cells expressing human 5-HT1A receptors | ~1 | Not specified | [17] |
| [³H]this compound | Rat cortex | ~1 | Not specified | [17] |
| Compound | Radioligand | Preparation | Ki (nM) | Reference |
| This compound | Not specified | Rat hippocampal membrane homogenates | 3.3 | [5][6] |
Experimental Protocols
Radioligand Binding Assay for this compound (Competition)
This protocol outlines a standard procedure for a competitive radioligand binding assay to determine the Ki of a test compound for the 5-HT1A receptor.
1. Membrane Preparation:
-
Homogenize tissue (e.g., rat hippocampus) or cells expressing the 5-HT1A receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[13]
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation.
-
Wash the membrane pellet with fresh assay buffer and centrifuge again.[18]
-
Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).[18]
2. Binding Reaction:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, a fixed concentration of [³H]this compound (typically at or below its Kd), and the membrane preparation.[18]
-
Non-specific Binding: Assay buffer, [³H]this compound, membrane preparation, and a high concentration of a competing unlabeled ligand (e.g., 10 µM serotonin).[18]
-
Competition: Assay buffer, [³H]this compound, membrane preparation, and increasing concentrations of the test compound.
-
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[18]
3. Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.[13][17]
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13][18]
4. Detection:
-
Place the filters into scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[13][18]
5. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound and fit the data using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Visualizations
5-HT1A Receptor Signaling Pathway
Experimental Workflow for this compound Binding Assay
Troubleshooting Logic for Variable Results
References
- 1. This compound | Selective 5-HT antagonists | TargetMol [targetmol.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Quantitative imaging of 5-HT(1A) receptor binding in healthy volunteers with [(18)f]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 5-HT1A receptor antagonist: [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT1A gene promoter polymorphism and [18F]MPPF binding potential in healthy subjects: a PET study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. revvity.com [revvity.com]
- 13. benchchem.com [benchchem.com]
- 14. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. chem.uwec.edu [chem.uwec.edu]
- 17. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Anesthesia and p-MPPF PET Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing p-MPPF PET imaging. The following information addresses common issues encountered during experiments, with a focus on the impact of anesthesia on this compound uptake in the brain.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PET imaging?
A1: this compound, or 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-fluorobenzamido]ethylpiperazine, is a selective antagonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] In PET imaging, a radiolabeled form, typically [18F]this compound, is used to visualize and quantify the distribution and density of 5-HT1A receptors in the brain. This is crucial for studying various neurological and psychiatric disorders where the serotonergic system is implicated.
Q2: How does anesthesia affect PET imaging in general?
A2: Anesthesia is often necessary for preclinical PET imaging to prevent animal motion. However, anesthetic agents can significantly impact physiological parameters such as cerebral blood flow, glucose metabolism, and neurotransmitter levels, which can, in turn, affect the uptake and distribution of PET radiotracers.[3]
Q3: Can the choice of anesthetic agent influence this compound uptake in the brain?
A3: Yes, the choice of anesthetic can significantly impact this compound uptake. Anesthetics can alter the endogenous levels of serotonin (5-HT), the natural ligand for the 5-HT1A receptor. Since this compound competes with endogenous serotonin for binding to these receptors, any change in serotonin levels can affect the binding potential of this compound.[4][5][6][7][8]
Q4: How do different anesthetics affect serotonin levels?
A4: The effects of anesthetics on serotonin levels can vary:
-
Propofol (B549288): Studies have suggested that propofol may inhibit the release of serotonin in certain brain regions, such as the dorsal hippocampus.[9]
-
Ketamine: Ketamine has complex effects on the serotonergic system and has been shown to involve 5-HT1A receptor stimulation in its antidepressant effects.[10][11]
-
Isoflurane (B1672236): The effects of isoflurane on serotonin levels appear to be less pronounced compared to some other agents, though it can influence serotonergic neurons.[12][13]
-
Xylazine (B1663881): Often used in combination with ketamine, xylazine has been shown to have an affinity for serotonin receptors, including 5-HT7.[14]
Q5: What is the expected impact of altered serotonin levels on this compound binding?
A5: The binding of this compound to 5-HT1A receptors is inversely related to the concentration of endogenous serotonin.
-
Decreased Serotonin: A reduction in extracellular serotonin levels can lead to an increase in the specific binding of [18F]this compound.[4][5][7]
-
Increased Serotonin: A substantial increase in serotonin levels can lead to a decrease in [18F]this compound binding.[6][8]
Troubleshooting Guide
| Observed Issue | Potential Cause (Anesthesia-Related) | Troubleshooting Steps & Recommendations |
| Higher than expected this compound uptake in 5-HT1A-rich regions (e.g., hippocampus, cortex). | The anesthetic used (e.g., propofol) may be suppressing endogenous serotonin release, leading to increased availability of 5-HT1A receptors for this compound binding.[9] | 1. Review the literature for the specific effects of your chosen anesthetic on the serotonergic system. 2. Consider a pilot study to compare this compound uptake under different anesthetic agents. 3. If possible, perform imaging on conscious subjects to establish a baseline, though this presents its own challenges with motion artifacts. |
| Lower than expected this compound uptake in 5-HT1A-rich regions. | The anesthetic protocol (e.g., certain combinations or high doses) may be increasing synaptic serotonin levels, leading to greater competition with this compound.[6][8] | 1. Evaluate the dose of the anesthetic; use the minimum effective dose to maintain anesthesia. 2. Consider an alternative anesthetic known to have minimal effects on serotonin release, such as low-dose isoflurane. 3. Ensure the animal is not under stress, as stress itself can alter serotonin levels and this compound binding.[15] |
| High variability in this compound uptake between subjects in the same experimental group. | Inconsistent anesthetic depth or physiological stress responses between animals can lead to variable serotonin levels and, consequently, variable this compound binding. | 1. Monitor physiological parameters (heart rate, respiratory rate, temperature) closely to ensure a stable and consistent plane of anesthesia. 2. Acclimatize animals to the experimental procedures to minimize stress. 3. Standardize the entire experimental protocol, from animal handling to anesthesia induction and maintenance. |
| Unexpected regional distribution of this compound binding. | Some anesthetics may have region-specific effects on blood flow or neuronal activity, which could indirectly influence tracer delivery and binding. | 1. Acquire arterial blood samples to generate an input function for kinetic modeling, which can help differentiate between effects on tracer delivery and specific binding. 2. Review the literature for any known region-specific effects of the chosen anesthetic. |
| Image artifacts (e.g., blurring, misregistration). | Patient motion due to inadequate anesthesia is a common cause of PET imaging artifacts. | 1. Ensure the animal is adequately anesthetized throughout the scan. 2. Use a reliable and stable anesthetic protocol. For longer scans, inhalant anesthetics like isoflurane may provide more stable anesthesia than injectable agents.[16][17] 3. Utilize appropriate animal holders and monitoring to minimize movement. |
Quantitative Data
Direct comparative studies quantifying this compound uptake under different anesthetics are limited. The table below summarizes the known effects of common anesthetics on factors that influence this compound binding.
| Anesthetic Agent | Effect on Serotonin (5-HT) Levels | Expected Impact on this compound Binding | Physiological Considerations |
| Isoflurane | Minimal to no direct effect on overall 5-HT levels reported in some studies.[12] May decrease the activity of serotonergic neurons.[13] | Generally considered to have a less confounding effect on this compound binding compared to other agents. | Rapid induction and recovery.[16][17] Dose-dependent respiratory depression. |
| Ketamine/Xylazine | Ketamine interacts with the serotonergic system, potentially involving 5-HT1A receptor stimulation.[10][11] Xylazine has an affinity for serotonin receptors.[14] | The net effect is complex and may be region-dependent. Potential for significant alteration of this compound binding. | Cardiorespiratory depression and decreased body temperature are common.[16][17] |
| Propofol | Can inhibit 5-HT release in specific brain regions like the dorsal hippocampus.[9] | May lead to an increase in this compound binding in those regions due to reduced competition with endogenous 5-HT. | Can cause apnea (B1277953) and hypotension, especially upon induction. |
Experimental Protocols
A detailed methodology for a key experiment is provided below.
[18F]this compound PET Imaging in Rodents
This protocol is a generalized example based on common practices.
-
Animal Preparation:
-
Fast the animal for 4-6 hours before the scan to ensure a stable metabolic state. Water can be provided ad libitum.
-
Weigh the animal to calculate the correct dose of anesthetic and radiotracer.
-
-
Anesthesia Induction and Maintenance:
-
Induce anesthesia using an induction chamber with 4% isoflurane in 100% oxygen.
-
Once induced, transfer the animal to the scanner bed and maintain anesthesia with 1.5-2.5% isoflurane in oxygen via a nose cone.
-
Monitor vital signs (respiration, heart rate, and temperature) throughout the procedure. Maintain body temperature with a heating pad.
-
-
Radiotracer Administration:
-
Place a catheter in a lateral tail vein for intravenous injection.
-
Administer a bolus injection of [18F]this compound (e.g., 10-15 MBq) in a small volume (e.g., < 0.5 mL).
-
Record the exact time and dose of injection.
-
-
PET Image Acquisition:
-
Position the animal in the scanner with the brain in the center of the field of view.
-
Start the PET scan immediately after or shortly after radiotracer injection.
-
Acquire dynamic or static images as per the study design. A typical dynamic scan might be 60 minutes.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).
-
Correct for attenuation, scatter, and radioactive decay.
-
Co-register the PET images with a corresponding MRI or CT scan for anatomical reference.
-
Define regions of interest (ROIs) for relevant brain areas (e.g., hippocampus, raphe nuclei, cortex, cerebellum).
-
Calculate uptake values (e.g., Standardized Uptake Value - SUV) or perform kinetic modeling to determine binding potential (BP).
-
Visualizations
References
- 1. New 5-HT1A receptor antagonist: [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Selective 5-HT antagonists | TargetMol [targetmol.com]
- 3. Molecular actions of propofol on human 5-HT3A receptors: enhancement as well as inhibition by closely related phenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A reduced extracellular serotonin level increases the 5-HT1A PET ligand 18F-MPPF binding in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of increased serotonin levels on [18F]MPPF binding in rat brain: fenfluramine vs the combination of citalopram and ketanserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Effect of endogenous serotonin on the binding of the 5-hT1A PET ligand 18F-MPPF in the rat hippocampus: kinetic beta measurements combined with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Propofol produces anticonflict action by inhibiting 5-HT release in rat dorsal hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of 5-HT1A Receptor Stimulation in the Medial Prefrontal Cortex in the Sustained Antidepressant Effects of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The 5-HT1A receptor biased agonists, NLX-204 and NLX-101, like ketamine, elicit rapid-acting antidepressant activity in the rat chronic mild stress model via cortical mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of volatile anesthetics on endogenous tryptophan, 5-hydroxytryptophan and 5-hydroxytryptamine in rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dorsal raphe serotonergic neurons promote arousal from isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Xylazine as an emerging new psychoactive substance; focuses on both 5‐HT7 and κ‐opioid receptors' molecular interactions and isosteric replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [18F]MPPF and [18F]FDG μPET imaging in rats: impact of transport and restraint stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of Isoflurane, Ketamine-Dexmedetomidine, and Ketamine-Xylazine for General Anesthesia during Oral Procedures in Rice Rats (Oryzomys palustris) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of Isoflurane, Ketamine–Dexmedetomidine, and Ketamine–Xylazine for General Anesthesia during Oral Procedures in Rice Rats (Oryzomys palustris) - PMC [pmc.ncbi.nlm.nih.gov]
strategies to increase the specific activity of [18F]p-MPPF
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the radiosynthesis of [18F]p-MPPF, with a focus on strategies to increase its specific activity.
Frequently Asked Questions (FAQs)
Q1: What is a typical specific activity for [18F]this compound, and why is it important?
A1: The specific activity of [18F]this compound, a crucial parameter for in vivo imaging studies, typically ranges from 37 to 214 GBq/µmol (approximately 1 to 5.8 Ci/µmol) at the end of synthesis.[1][2] High specific activity is critical for receptor imaging studies to avoid pharmacological effects and to ensure that the tracer binds to the target receptors without causing saturation. This allows for accurate quantification of receptor density.
Q2: What are the main factors influencing the specific activity of [18F]this compound?
A2: The specific activity of [18F]this compound is primarily influenced by:
-
Amount of Precursor: The mass of the nitro-precursor used in the radiosynthesis directly impacts the final specific activity.
-
[18F]Fluoride Activity: The amount of starting radioactivity ([18F]F-) is a key determinant.
-
Presence of Carrier Fluorine-19: Contamination with stable fluorine-19 (19F) from reagents, reaction vessels, and transfer tubing can significantly lower the specific activity.
-
Reaction Conditions: Parameters such as temperature, reaction time, and the efficiency of the fluorination reaction play a role.
-
Purification Method: The efficiency of the HPLC purification in separating the [18F]this compound from the unreacted precursor and other impurities is crucial.
Q3: How does the amount of the nitro-precursor affect the specific activity of [18F]this compound?
A3: Generally, a lower amount of precursor leads to a higher specific activity, provided the radiochemical yield is maintained. This is because the total amount of the non-radioactive compound is reduced relative to the amount of the radiolabeled compound. However, reducing the precursor amount too much can lead to a decrease in radiochemical yield. Finding the optimal balance is key.
Troubleshooting Guide
Problem: Low Specific Activity of [18F]this compound
Low specific activity can compromise the quality and reliability of PET imaging studies. The following sections provide potential causes and solutions to troubleshoot this issue.
Cause 1: Excessive Amount of Nitro-Precursor
Using a high amount of the nitro-precursor (p-MPPNO2) is a common reason for low specific activity. While it may favor a higher radiochemical yield, it also increases the amount of unlabeled this compound in the final product.
Solution: Optimize the precursor amount. It is recommended to start with a lower amount of precursor and systematically evaluate its effect on both radiochemical yield and specific activity.
Data Presentation: Effect of Precursor Amount on [18F]this compound Specific Activity
| Precursor Amount (mg) | Specific Activity (GBq/µmol) | Radiochemical Yield (%) | Reference |
| 10 | 37 - 185 (1-5 Ci/µmol) | 25 | [1] |
| 3 | 214.3 ± 21.1 | 38.6 ± 5.0 | [3] |
Note: The values are reported from different studies and may not be directly comparable due to variations in other experimental conditions.
Cause 2: Contamination with Stable Fluorine-19 (19F)
Contamination with extraneous 19F is a significant factor that lowers specific activity. Sources of 19F contamination include:
-
Reagents (e.g., K2CO3, Kryptofix 222)
-
Solvents
-
Reaction vessels and tubing (especially Teflon)
Solution:
-
Use high-purity reagents and solvents specifically designated for radiolabeling.
-
Thoroughly clean and dry all glassware and reaction vessels.
-
Minimize the use of Teflon components in the radiosynthesis setup where possible, as they can be a source of 19F leaching.
-
Perform a blank run (without [18F]F-) and analyze for any 19F contamination to identify potential sources.
Cause 3: Inefficient Purification
Inadequate separation of [18F]this compound from the unreacted nitro-precursor and other impurities during HPLC purification will result in a lower specific activity.
Solution:
-
Optimize the HPLC purification method. This includes the choice of column, mobile phase composition, and flow rate to achieve baseline separation between [18F]this compound and the nitro-precursor.[1]
-
Carefully collect only the peak corresponding to [18F]this compound.
-
Regularly check the performance of the HPLC system, including the detector response and column efficiency.
Experimental Protocols
High Specific Activity Radiosynthesis of [18F]this compound
This protocol is based on the automated synthesis method described by Hayashi et al., which reported a high specific activity.[3]
1. [18F]Fluoride Trapping and Elution:
-
Trap no-carrier-added [18F]F- on a small QMA cartridge.
-
Elute the [18F]F- with a solution of 70% acetonitrile (B52724) in water (0.4 mL) containing Kryptofix 222 (2.3 mg) and K2CO3 (0.7 mg).
2. Azeotropic Drying:
-
Evaporate the solvent from the eluted [18F]F- solution under a stream of nitrogen at an elevated temperature to form the reactive K[18F]/Kryptofix 222 complex.
3. Nucleophilic [18F]Fluorination:
-
Add a solution of the nitro-precursor (3 mg) in DMSO (0.4 mL) to the dried K[18F]/Kryptofix 222 complex.
-
Heat the reaction mixture at 190 °C for 20 minutes.
4. HPLC Purification:
-
After the reaction, quench the mixture with the HPLC mobile phase.
-
Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., COSMOSIL Cholester).
-
Elute with a mobile phase of acetonitrile/25 mM AcONH4/AcOH (e.g., 200/300/0.15 v/v/v) at a suitable flow rate (e.g., 6.0 mL/min).
-
Collect the fraction corresponding to the [18F]this compound peak.
5. Formulation:
-
Remove the organic solvent from the collected HPLC fraction, typically using a rotary evaporator.
-
Reconstitute the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
Visualizations
Caption: Experimental workflow for high specific activity [18F]this compound synthesis.
Caption: Troubleshooting logic for low specific activity of [18F]this compound.
References
- 1. High-yield radiosynthesis and preliminary in vivo evaluation of p-[18F]MPPF, a fluoro analog of WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiochemical synthesis and tissue distribution of p-[18F]DMPPF, a new 5-HT1A ligand for PET, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Correcting for Partial Volume Effects in p-MPPF PET
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing partial volume effects (PVE) in their p-MPPF PET experiments.
Frequently Asked Questions (FAQs)
Q1: What is the partial volume effect (PVE) and why is it a concern in my this compound PET scans?
A1: The partial volume effect is an imaging artifact that arises from the limited spatial resolution of PET scanners.[1][2] This limitation causes two primary issues:
-
Spill-out: The signal from a specific region of interest (e.g., a brain structure with high 5-HT1A receptor density) can "spill out" into adjacent regions, leading to an underestimation of the true radiotracer concentration.[3]
-
Spill-in: Conversely, the signal from neighboring areas can "spill into" your region of interest, causing contamination and an inaccurate measurement.[3]
In this compound PET imaging, which targets the serotonin (B10506) 5-HT1A receptors, PVE can lead to an incorrect estimation of receptor density or binding potential, particularly in smaller brain structures. This can significantly impact the quantitative accuracy of your results and potentially lead to misinterpretation of findings, such as in studies of neurological disorders or drug occupancy.[2][4]
Q2: My this compound binding potential values seem lower than expected, especially in small brain regions. Could this be due to PVE?
A2: Yes, this is a classic sign of the partial volume effect. When a region of interest is smaller than two to three times the full width at half maximum (FWHM) of the PET scanner's spatial resolution, a significant underestimation of the true radioactivity concentration can occur.[1] This underestimation directly translates to lower calculated binding potential values. For accurate quantification, especially in structures like the hippocampus or amygdala, partial volume correction (PVC) is highly recommended.[5]
Q3: I have co-registered my PET data with a high-resolution anatomical MRI. Is this sufficient to correct for PVE?
A3: While co-registration of PET and MRI data is a crucial first step, it is not in itself a partial volume correction method.[6] Co-registration aligns the two imaging modalities, which is a prerequisite for most accurate PVC techniques.[3][6] The high-resolution anatomical information from the MRI is then used by specific PVC algorithms to correct the PET data.[7][8] These algorithms use the anatomical boundaries from the MRI to estimate and compensate for the spill-over effects in the PET signal.[3]
Q4: What are the common methods for partial volume correction in brain PET studies, and which one should I choose for this compound?
A4: There are several PVC methods, which can be broadly categorized as post-reconstruction and in-reconstruction techniques.[9] Post-reconstruction methods are more commonly applied and include:
-
Region-based methods: These methods provide corrected average values for specific regions of interest. A popular example is the Geometric Transfer Matrix (GTM) method, which models the spill-over between different brain regions.[1]
-
Voxel-based methods: These techniques generate a corrected PET image on a voxel-by-voxel basis. The Müller-Gärtner method is a well-known example that corrects for signal spill-over from white matter to gray matter.[6]
-
Deconvolution-based methods: These approaches attempt to reverse the blurring effect of the scanner's point spread function (PSF).[1]
The choice of method depends on your specific research question and available data. For this compound PET, which focuses on receptor binding in specific brain structures, an MRI-guided, region-based, or voxel-based method is generally recommended for accurate quantification.[8][10]
Q5: After applying a PVC method, the noise in my this compound PET images appears to have increased. Is this normal?
A5: Yes, an increase in image noise can be a side effect of some PVC algorithms.[7] Deconvolution-based methods, in particular, can amplify noise.[7] Some correction techniques have been shown to increase the coefficient of variation by around 25%.[7] It is important to be aware of this trade-off between quantitative accuracy and noise levels. If noise is a significant concern, consider using PVC methods that incorporate noise reduction steps or evaluating the impact of PVC on group-level statistical power rather than individual subject images.
Quantitative Impact of Partial Volume Correction
The following table summarizes the potential quantitative impact of applying PVC to PET data, based on findings from phantom and patient studies. Note that the exact values can vary depending on the tracer, scanner, and PVC method used.
| Parameter | Without Partial Volume Correction | With Partial Volume Correction | Percentage Change |
| Activity Concentration in Small Structures (<2x FWHM) | Underestimated | Closer to true value | 25% - 50% increase[7] |
| Recovery Coefficient (8mm sphere) | ~50% or less | ~87% | Significant improvement[11] |
| Recovery Coefficient (13-29mm spheres) | Underestimated | ~100% - 103% | Near full recovery[11] |
| Regional Count Density (Normal Volunteer) | Baseline | Increased | 4% - 21% increase[4] |
| Regional Count Density (Alzheimer's Patient with Atrophy) | Baseline | Significantly Increased | 14% - 109% increase[4] |
| Image Noise (Coefficient of Variation) | Baseline | Increased | ~25% increase[7] |
Detailed Experimental Protocol: MRI-Guided Partial Volume Correction (Müller-Gärtner Method)
This protocol outlines the key steps for performing a Müller-Gärtner-based PVC for a this compound PET study.
1. Image Acquisition:
-
Acquire dynamic this compound PET data.
-
Acquire a high-resolution T1-weighted anatomical MRI scan for the same subject.
2. Image Pre-processing:
-
Perform standard PET image reconstruction, including corrections for attenuation, scatter, and random coincidences.
-
Co-register the PET image to the MRI image. This aligns the two datasets into the same anatomical space.[6]
-
Reslice the PET data to match the voxel dimensions of the MRI.[6]
3. MRI Segmentation:
-
Segment the T1-weighted MRI into gray matter (GM), white matter (WM), and cerebrospinal fluid (CSF) probability maps.[6]
-
Create binary masks for GM and WM by applying a probability threshold (e.g., >0.5).[6]
4. Point Spread Function (PSF) Estimation:
-
Determine the Point Spread Function (PSF) of your PET scanner. This can be done by scanning a point source phantom. The PSF describes the blurring characteristics of the scanner.[10]
-
Model the PSF as a 3D Gaussian function and determine its Full Width at Half Maximum (FWHM).[10]
5. Partial Volume Correction Algorithm (Müller-Gärtner):
-
Step 1: Assume a uniform this compound binding in the white matter. Calculate the average PET signal within the WM mask.
-
Step 2: Simulate the spill-over from the white matter into the gray matter by convolving the WM mask with the scanner's PSF.
-
Step 3: Subtract the simulated WM spill-over from the original (uncorrected) PET image. This step removes the contribution of WM signal from the entire image.
-
Step 4: Correct for the spill-out from the gray matter. This is done by dividing the result from Step 3 by the GM mask that has been convolved with the scanner's PSF. This step ensures that the corrected signal is assigned only to the gray matter voxels.
6. Post-Correction Analysis:
-
Perform region of interest (ROI) analysis on the PVC-corrected this compound PET images to obtain quantitative measures of binding potential.
-
Compare the results with the analysis of the uncorrected data to assess the impact of PVC.
Visualizing Partial Volume Effects and Correction Workflow
Below are diagrams created using the DOT language to illustrate the concepts and processes involved in correcting for partial volume effects.
Caption: Conceptual diagram of the Partial Volume Effect (PVE).
References
- 1. Partial-volume effect correction in positron emission tomography brain scan image using super-resolution image reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The importance of appropriate partial volume correction for PET quantification in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Partial Volume Correction in PET Imaging | Radiology Key [radiologykey.com]
- 4. Correction of PET data for partial volume effects in human cerebral cortex by MR imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correction for Partial Volume Effect Is a Must, Not a Luxury, to Fully Exploit the Potential of Quantitative PET Imaging in Clinical Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epi-care.eu [epi-care.eu]
- 7. Correction for partial volume effects in PET: principle and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An MRI-guided PET Partial Volume Correction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Addressing Partial Volume Effects in Clinical PET Quantification: Modern Correction Strategies and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An MR image-guided, voxel-based partial volume correction method for PET images - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Animal Stress to Avoid Altered p-MPPF Binding
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the impact of animal stress on p-MPPF binding experiments. Altered physiological states due to stress can significantly impact 5-HT1A receptor expression and binding, leading to variability and misinterpretation of experimental data. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliability and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its binding sensitive to animal stress?
A1: this compound (4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-fluorobenzamido]ethylpiperazine) is a selective antagonist for the serotonin (B10506) 1A (5-HT1A) receptor. It is widely used as a radioligand, particularly with positron emission tomography (PET) imaging ([18F]this compound) and in vitro binding assays ([3H]this compound), to quantify 5-HT1A receptor density and occupancy in the brain. The 5-HT1A receptor is a key component of the serotonergic system, which is intricately involved in mood regulation and the stress response. Stress exposure can lead to significant changes in serotonergic signaling and the expression of 5-HT1A receptors, thereby altering the binding of this compound and affecting experimental outcomes.
Q2: What are the observable signs of stress in laboratory rodents?
A2: Signs of stress in rodents can be subtle. Common indicators include changes in body weight (often a transient decline), altered grooming behavior (either excessive or reduced), increased defecation or urination, changes in activity levels (hyperactivity or lethargy), and altered social interaction. In experimental settings, increased variability in behavioral data can also be an indicator of inconsistent stress levels among animals.
Q3: How significant is the impact of mild, routine laboratory procedures on this compound binding?
A3: Even mild stressors can have a significant impact. Studies have shown that mild-to-moderate stress associated with daily transport and exposure to a novel laboratory environment is sufficient to cause significant alterations in hippocampal [18F]MPPF binding in rats.[1] This underscores the critical need for consistent and thoughtful handling and acclimatization procedures to ensure the robustness and replicability of findings.[1]
Q4: Can stress-induced changes in this compound binding be reversed?
A4: The reversibility of stress-induced changes in 5-HT1A receptor binding depends on the duration and nature of the stressor. Acute stress may cause transient changes, while chronic stress can lead to more lasting alterations in receptor expression and function. Adequate acclimatization and stress-reduction protocols are designed to minimize these changes before and during the experimental period.
Troubleshooting Guides
Issue 1: High Variability in this compound Binding Data Between Subjects
-
Potential Cause: Inconsistent stress levels among animals.
-
Troubleshooting Steps:
-
Standardize Acclimatization Period: Ensure all animals undergo a consistent acclimatization period of at least 7-14 days upon arrival at the facility.
-
Consistent Handling: All animal handlers should use the same gentle and consistent handling techniques. Handling should be performed for short durations daily during the acclimatization period to habituate the animals.
-
Environmental Enrichment: Provide identical and adequate environmental enrichment in all cages to reduce anxiety and stress-related behaviors. This can include nesting material and shelters.
-
Control for Auditory and Olfactory Stimuli: Be aware of and minimize sudden noises and strong smells in the animal facility, as these can be significant stressors.
-
Monitor Animal Health: Regularly monitor animals for any signs of illness or distress and remove any outliers from the study if necessary.
-
Issue 2: Low Specific Binding of this compound in In Vitro Assays
-
Potential Cause: Degraded receptors due to improper tissue handling from stressed animals or suboptimal assay conditions.
-
Troubleshooting Steps:
-
Rapid Tissue Harvesting: Minimize the time between animal sacrifice and tissue harvesting and processing to preserve receptor integrity.
-
Optimize Membrane Preparation: Ensure the brain tissue homogenization and membrane preparation are performed quickly and at low temperatures (on ice) to prevent protein degradation.
-
Check Radioligand Quality: Verify the radiochemical purity and specific activity of the this compound. Degraded radioligand can lead to poor binding.
-
Optimize Incubation Conditions: Ensure the incubation time is sufficient to reach binding equilibrium. This can be determined through kinetic experiments. Also, verify that the pH and ionic strength of the assay buffer are optimal for 5-HT1A receptor binding.
-
Issue 3: High Non-Specific Binding of this compound
-
Potential Cause: Issues with the radioligand, assay components, or washing procedure.
-
Troubleshooting Steps:
-
Reduce Radioligand Concentration: While maintaining a concentration appropriate for detecting specific binding (ideally at or below the Kd), lowering the radioligand concentration can sometimes reduce non-specific binding.
-
Optimize Blocking Agents: The addition of bovine serum albumin (BSA) to the assay buffer can help to reduce non-specific binding to the assay tubes or filters.
-
Thorough and Rapid Washing: Increase the number and volume of washes with ice-cold buffer to more effectively remove unbound radioligand. The washing process should be rapid to minimize dissociation of the specifically bound ligand.
-
Filter Pre-treatment: Pre-soaking glass fiber filters in a solution like polyethyleneimine (PEI) can reduce the non-specific binding of the radioligand to the filter itself.
-
Data Presentation
The following table summarizes quantitative data from a study investigating the impact of mild stress on [18F]this compound binding potential (BPnd) in different brain regions of Sprague Dawley rats.
| Brain Region | Naive Control (BPnd ± SD) | Transport Stress (BPnd ± SD) | Transport + Restraint Stress (BPnd ± SD) | Percentage Change (Transport vs. Naive) |
| Hippocampus | 1.25 ± 0.15 | 1.55 ± 0.10 | 1.30 ± 0.12 | +24% |
| Septum | 1.10 ± 0.12 | 1.20 ± 0.08 | 1.15 ± 0.10 | +9% |
| Medial Prefrontal Cortex | 0.95 ± 0.08 | 0.98 ± 0.06 | 0.96 ± 0.07 | +3% |
Data adapted from a study on the impact of transport and restraint stress on [18F]MPPF µPET imaging in rats.[1] BPnd (non-displaceable binding potential) is a measure of receptor density and affinity.
Experimental Protocols
Protocol 1: Animal Habituation and Stress Reduction
This protocol is designed to minimize stress in rodents prior to and during experimental procedures.
-
Acclimatization: Upon arrival, house animals in a quiet, temperature- and humidity-controlled environment with a 12-hour light/dark cycle for a minimum of 7 days before any procedures.
-
Handling Habituation:
-
For 5-7 consecutive days leading up to the experiment, handle each animal gently for 5-10 minutes daily.
-
Use a consistent and non-aversive method to pick up the animals, such as allowing them to walk onto an open hand or into a handling tunnel.
-
-
Environmental Enrichment:
-
Provide nesting material (e.g., crinkle paper, cotton squares) and a shelter (e.g., cardboard tube, small plastic house) in each cage.
-
-
Procedural Habituation:
-
In the days leading up to the experiment, expose the animals to the experimental room and any restraint devices that will be used for short durations.
-
Simulate the injection procedure by gently restraining the animal and touching the injection site with the cap of a needle.
-
-
Minimizing Procedural Stress:
-
Perform all procedures in a quiet and dedicated room.
-
Ensure that all personnel are well-trained in the specific procedures to be performed.
-
For injections, use the smallest gauge needle appropriate for the substance and route of administration.
-
Protocol 2: In Vivo [18F]this compound PET Imaging in Rodents
This protocol outlines the key steps for performing a PET scan with [18F]this compound in rats.
-
Animal Preparation:
-
Fast the animal overnight to reduce endogenous glucose levels, which can interfere with some imaging protocols, although this is more critical for [18F]FDG than [18F]this compound.
-
Anesthetize the animal using isoflurane (B1672236) (4% for induction, 2% for maintenance) in oxygen.
-
Place a catheter in the lateral tail vein for radiotracer injection.
-
-
Radiotracer Administration:
-
Administer a bolus injection of [18F]this compound (e.g., 25.9 ± 6.3 MBq in a volume of 0.5 mL) via the tail vein catheter.[1]
-
-
PET Scan Acquisition:
-
Position the animal in the PET scanner.
-
Acquire dynamic emission scan data for a duration of 50-60 minutes, starting 10 minutes post-injection.[1]
-
Acquire a transmission scan for attenuation correction.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET images.
-
Define regions of interest (ROIs) on the reconstructed images, including the hippocampus, septum, medial prefrontal cortex, and cerebellum (as a reference region).
-
Calculate the non-displaceable binding potential (BPnd) for each ROI using a suitable kinetic model, such as the Logan graphical method with the cerebellum as the reference tissue.[1]
-
Protocol 3: In Vitro [3H]this compound Binding Assay with Rat Brain Homogenates
This protocol describes a method for measuring 5-HT1A receptor binding using [3H]this compound in brain tissue.
-
Membrane Preparation:
-
Sacrifice the rat and rapidly dissect the brain region of interest (e.g., hippocampus) on ice.
-
Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
-
Binding Assay:
-
In a 96-well plate or microcentrifuge tubes, add the following in triplicate:
-
Total Binding: Assay buffer, [3H]this compound (at a concentration near its Kd, e.g., 0.5 nM), and membrane preparation (e.g., 50-100 µg of protein).
-
Non-Specific Binding: Assay buffer, [3H]this compound, a high concentration of an unlabeled 5-HT1A ligand (e.g., 10 µM serotonin or WAY-100635) to saturate the specific binding sites, and the membrane preparation.
-
-
-
Incubation:
-
Incubate the reactions at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Binding parameters such as Kd (dissociation constant) and Bmax (maximum receptor density) can be determined by performing saturation experiments with increasing concentrations of [3H]this compound.
-
Visualizations
Caption: The impact of animal stress on this compound binding.
Caption: Workflow for minimizing stress in this compound binding experiments.
References
Validation & Comparative
A Comparative Guide to p-MPPF and [¹¹C]WAY-100635 for 5-HT₁ₐ Receptor PET Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent radioligands used in Positron Emission Tomography (PET) for imaging serotonin (B10506) 1A (5-HT₁ₐ) receptors: p-MPPF (specifically its fluorinated analog [¹⁸F]MPPF) and [¹¹C]WAY-100635. The 5-HT₁ₐ receptor is a critical target in neuroscience research and drug development, implicated in the pathophysiology of numerous neuropsychiatric conditions, including depression, anxiety disorders, and schizophrenia.[1][2] The selection of an appropriate radiotracer is paramount for the accurate in vivo quantification and understanding of these receptors.
Core Properties and Binding Potentials
[¹¹C]WAY-100635 is a high-affinity, selective antagonist for the 5-HT₁ₐ receptor.[3][4] It is widely regarded as a gold-standard radioligand, providing excellent delineation of 5-HT₁ₐ receptor-rich regions in the brain due to its high signal-to-noise ratio.[5] In contrast, [¹⁸F]MPPF, an analog of WAY-100635, exhibits a lower affinity for the 5-HT₁ₐ receptor, which is more comparable to that of the endogenous neurotransmitter, serotonin.[6][7] This difference in affinity results in significantly different binding potentials in vivo.
A key distinction lies in their sensitivity to endogenous serotonin levels. Studies indicate that the binding of [¹¹C]WAY-100635 is largely unaffected by fluctuations in synaptic serotonin, making it a stable marker for receptor density.[8][9][10] Conversely, [¹⁸F]MPPF is reported to be more sensitive to the concentration of extracellular serotonin, suggesting it may be a more suitable tool for detecting changes in serotonergic tone or receptor occupancy by endogenous ligands.[6][11]
Quantitative Data Summary
The following table summarizes key quantitative parameters for [¹⁸F]MPPF and [¹¹C]WAY-100635, derived from studies in healthy human volunteers and animal models. Binding Potential (BP or BPₙₙ) is a key measure representing the ratio of specific to non-specific binding, proportional to the receptor density (Bₘₐₓ) and inversely proportional to the dissociation constant (Kₔ).
| Parameter | [¹⁸F]MPPF | [¹¹C]WAY-100635 | Key Insights |
| Receptor Affinity (Kᵢ) | ~3.3 nM (rat hippocampal homogenates)[6] | ~0.8 nM (rat hippocampal homogenates)[6] | [¹¹C]WAY-100635 has a significantly higher affinity for the 5-HT₁ₐ receptor. |
| Binding Potential (BP) | 4-6 times lower than [¹¹C]WAY-100635[11] | High, with values around 7.8 in medial temporal cortex[5][9] | The higher affinity of [¹¹C]WAY-100635 translates to a much higher in vivo binding potential. |
| Hippocampus/Cerebellum Ratio | ~4.3 (Cat, 40-90 min post-injection)[12] | ~25 (Human, 60 min post-injection)[5] | Demonstrates the superior contrast and specific binding signal of [¹¹C]WAY-100635. |
| Sensitivity to Endogenous 5-HT | Sensitive[6][11] | Insensitive[8][9][10][13] | This is a critical functional difference, making them suitable for different research questions. |
| Test-Retest Variability | ~10-20% (Rat, region-dependent)[14] | ~9-16% (Human, region-dependent)[13] | Both tracers show good reliability and reproducibility in PET studies. |
| Radionuclide Half-life | ¹⁸F: ~110 minutes | ¹¹C: ~20.4 minutes | The longer half-life of ¹⁸F allows for longer scan times, transport to off-site scanners, and more complex protocols. |
Signaling Pathways and Experimental Workflow
To appreciate the application of these radioligands, it is essential to understand the underlying biological context and the experimental process.
5-HT₁ₐ Receptor Signaling
The 5-HT₁ₐ receptor is a G-protein coupled receptor (GPCR). As an autoreceptor on serotonin neurons in the raphe nuclei, it inhibits neuronal firing and serotonin release. As a postsynaptic receptor in regions like the hippocampus and cortex, it mediates the effects of serotonin on target neurons. Both [¹⁸F]MPPF and [¹¹C]WAY-100635 are antagonists that bind to this receptor without initiating a signaling cascade, allowing for the quantification of receptor sites.
Typical PET Imaging Experimental Workflow
The process for a comparative PET study involves several key stages, from subject preparation to final data analysis. The choice of radioligand influences the timing and modeling approach.
Experimental Protocols
Accurate comparison requires standardized and rigorous experimental protocols. Below are generalized methodologies cited in the literature for PET studies using these tracers.
Radioligand Synthesis
-
[¹¹C]WAY-100635: Typically synthesized by the reaction of a precursor with [¹¹C]CO₂ produced by a cyclotron.[9] The short half-life of Carbon-11 (20.4 min) necessitates an on-site cyclotron and rapid synthesis immediately prior to injection.
-
[¹⁸F]MPPF: Synthesized via nucleophilic substitution of a nitro-precursor with K[¹⁸F]/Kryptofix 2.2.2.[15] The longer half-life of Fluorine-18 (~110 min) allows for transportation to facilities without a cyclotron.
Subject/Animal Preparation
-
Subjects (human or animal) are typically fasted to ensure stable physiological conditions.
-
For dynamic scanning with arterial input function, an arterial line is placed for blood sampling. For reference tissue models, this is not required.
-
Animal studies often require anesthesia (e.g., isoflurane) to prevent movement during the scan.[14][16]
PET Scan Acquisition
-
A transmission scan is often performed for attenuation correction.
-
The radioligand is administered as an intravenous bolus at the start of the emission scan.
-
Dynamic 3D emission data are collected for 60-120 minutes. The scan duration for [¹¹C]WAY-100635 is typically around 90-110 minutes, while [¹⁸F]MPPF scans can be of similar or longer duration.[3]
Data Analysis and Kinetic Modeling
-
Image Reconstruction: PET data are reconstructed into a series of time-stamped images. These are often co-registered with an anatomical MRI for precise region-of-interest (ROI) delineation.[14]
-
Input Function: For absolute quantification, a metabolite-corrected arterial input function is derived from serial blood samples.[11]
-
Kinetic Modeling: Time-activity curves for each ROI are analyzed using pharmacokinetic models.
-
Reference Tissue Models: A simplified reference tissue model (SRTM) is commonly used, with the cerebellum serving as the reference region due to its negligible density of 5-HT₁ₐ receptors.[9][13] This method avoids the need for arterial blood sampling.
-
Graphical Analysis: The Logan graphical analysis can be used with an arterial input function to calculate the total distribution volume, from which the binding potential is derived.[11][16]
-
Conclusion: Choosing the Right Radioligand
The choice between this compound and [¹¹C]WAY-100635 depends critically on the research question.
-
[¹¹C]WAY-100635 is the superior choice for studies aiming to provide a stable and highly reproducible measure of 5-HT₁ₐ receptor density (Bₘₐₓ). Its high binding potential provides excellent statistical power for detecting inter-group or longitudinal changes in receptor numbers. Its insensitivity to endogenous serotonin makes it ideal for trait-like measurements of receptor availability.
-
[¹⁸F]MPPF is a valuable alternative, particularly for studies investigating the dynamics of the serotonergic system. Its sensitivity to synaptic serotonin levels makes it a potential tool for measuring receptor occupancy by drugs or for detecting state-dependent changes in serotonin release.[6][11] Furthermore, the longer half-life of ¹⁸F offers significant logistical advantages over ¹¹C.
Researchers must weigh the high-affinity and robust signal of [¹¹C]WAY-100635 against the potential to measure dynamic changes in the serotonin system and the logistical benefits offered by [¹⁸F]MPPF.
References
- 1. PET tracers for 5-HT(1A) receptors and uses thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PET radiotracers for molecular imaging of serotonin 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PET Imaging of the Serotonin 1A Receptor in Major Depressive Disorder: Hierarchical Multivariate Analysis of [11C]WAY100635 Overcomes Outcome Measure Discrepancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Exquisite delineation of 5-HT1A receptors in human brain with PET and [carbonyl-11 C]WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT1A gene promoter polymorphism and [18F]MPPF binding potential in healthy subjects: a PET study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. In vivo binding properties of [carbonyl-11C]WAY-100635: effect of endogenous serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Carbonyl-11C]N-(2-(1-(4-(2-Methoxyphenyl)-piperazinyl)ethyl)-N-pyridinyl)cyclohexanecarboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Effect of 5-HT on binding of [(11)C] WAY 100635 to 5-HT(IA) receptors in rat brain, assessed using in vivo microdialysis nd PET after fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo delineation of 5-HT1A receptors in human brain with [18F]MPPF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo characterization of p-[(18)F]MPPF, a fluoro analog of WAY-100635 for visualization of 5-HT(1a) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A database of [(11)C]WAY-100635 binding to 5-HT(1A) receptors in normal male volunteers: normative data and relationship to methodological, demographic, physiological, and behavioral variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MicroPET imaging of 5-HT 1A receptors in rat brain: a test-retest [18F]MPPF study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. P-[18F]-MPPF: a potential radioligand for PET studies of 5-HT1A receptors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [18F]MPPF and [18F]FDG μPET imaging in rats: impact of transport and restraint stress - PMC [pmc.ncbi.nlm.nih.gov]
Validating p-MPPF as a 5-HT1A Receptor Biomarker: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a reliable biomarker is critical for the accurate in vivo quantification of neuroreceptors. This guide provides a comprehensive comparison of 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-[18F]fluorobenzamido]ethylpiperazine ([18F]p-MPPF) with other established radioligands for the serotonin (B10506) 1A (5-HT1A) receptor, primarily focusing on its validation as a positron emission tomography (PET) biomarker.
[18F]this compound has emerged as a valuable tool for imaging 5-HT1A receptors, offering distinct advantages for clinical research and drug development.[1] This guide delves into the experimental data supporting its use, presenting a clear comparison with the widely used alternative, [11C]WAY100635.
Quantitative Comparison of 5-HT1A Receptor Radioligands
The selection of a PET radioligand is often guided by its in vivo performance characteristics. The following table summarizes key quantitative data for [18F]this compound and [11C]WAY100635, providing a clear comparison for researchers.
| Parameter | [18F]this compound | [11C]WAY100635 | Key Considerations |
| Binding Affinity (Ki) | 3.3 nM (rat hippocampal homogenates)[2] | 0.8 nM (rat hippocampal homogenates)[2] | [11C]WAY100635 exhibits higher affinity for the 5-HT1A receptor.[2] |
| In vivo Affinity | Lower than [11C]WAY100635[3][4] | Higher than [18F]this compound[3][4] | The lower in vivo affinity of [18F]this compound may make it more sensitive to changes in endogenous serotonin levels.[4] |
| Binding Potential (BP) | 4-6 times lower than [11C]WAY100635[3][4] | Higher than [18F]this compound[3][4] | BP values for [18F]this compound in limbic areas range from 0.5 to 1.2.[5] |
| Sensitivity to Endogenous 5-HT | Reported to be sensitive in vivo[2] | Less sensitive compared to [18F]this compound[2] | This makes [18F]this compound a potential candidate for monitoring changes in endogenous serotonin.[4] |
| Receptor Occupancy Measurement | Demonstrated with pindolol (B1678383) (42±17% reduction in BP)[6][7] | Established for various drugs. | [18F]this compound is suitable for measuring drug-related 5-HT1A receptor occupancy.[6][7] |
| Test-Retest Variability | ~10% in larger brain regions, <20% in small nuclei (in rats)[8] | N/A from provided abstracts | Good reproducibility is crucial for longitudinal studies. |
| Radionuclide Half-life | ~110 minutes (Fluorine-18)[9] | ~20 minutes (Carbon-11)[9] | The longer half-life of 18F allows for longer scan times and centralized production. |
Experimental Protocols
Accurate and reproducible results in PET imaging studies rely on well-defined experimental protocols. The following outlines the key methodologies employed in the validation and application of [18F]this compound.
Radioligand Synthesis
No-carrier-added [18F]this compound is synthesized via nucleophilic substitution of a nitro precursor with K[18F]/Kryptofix 2.2.2 in dimethyl sulfoxide (B87167) (DMSO) at 140°C for 20 minutes. Purification is subsequently performed using high-performance liquid chromatography (HPLC).[10]
Animal PET Imaging Protocol (Rat Model)
-
Animal Preparation: Rats are anesthetized with isoflurane (B1672236) (4% for induction, 2% for maintenance).[11]
-
Radiotracer Injection: A specific activity of [18F]this compound (e.g., 25.9 ± 6.3 MBq) is administered via a tail vein cannulation.[11]
-
PET Acquisition: A dynamic emission scan is acquired for a duration of 50 minutes, starting 10 minutes post-injection.[11]
-
Image Analysis: PET data is co-registered with magnetic resonance imaging (MRI) data. Binding potentials are estimated using a simplified reference tissue model (SRTM), with the cerebellum serving as the reference region due to its low density of 5-HT1A receptors.[8]
Human PET Imaging Protocol
-
Subject Preparation: Healthy volunteers or patients are positioned in the PET scanner.
-
Radiotracer Injection: A bolus injection of [18F]this compound is administered intravenously.
-
Data Acquisition: Dynamic 3D PET scans are acquired over a period of, for example, 60 minutes.
-
Arterial Blood Sampling (for full quantitative analysis): In some protocols, arterial blood samples are collected throughout the scan to measure the concentration of the parent radioligand in plasma, which is determined by HPLC.[4] This allows for the calculation of binding potentials using methods like the Logan-Patlak graphical analysis.[3][4]
-
Simplified Reference Tissue Model (SRTM): For a less invasive approach, the cerebellum is used as a reference region to directly estimate the binding potential without the need for arterial blood sampling.[6][7]
Visualizing Key Processes
To further elucidate the mechanisms and workflows involved in the validation of this compound, the following diagrams are provided.
Caption: 5-HT1A Receptor Signaling Cascade
Caption: PET Radioligand Validation Workflow
References
- 1. [18F]MPPF as a tool for the in vivo imaging of 5-HT1A receptors in animal and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT1A gene promoter polymorphism and [18F]MPPF binding potential in healthy subjects: a PET study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative imaging of 5-HT(1A) receptor binding in healthy volunteers with [(18)f]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo delineation of 5-HT1A receptors in human brain with [18F]MPPF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Quantifying drug-related 5-HT1A receptor occupancy with - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantifying drug-related 5-HT1A receptor occupancy with [18F]MPPF (2001) | Jan Passchier | 18 Citations [scispace.com]
- 8. MicroPET imaging of 5-HT 1A receptors in rat brain: a test-retest [18F]MPPF study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Considerations in the Development of Reversibly Binding PET Radioligands for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P-[18F]-MPPF: a potential radioligand for PET studies of 5-HT1A receptors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [18F]MPPF and [18F]FDG μPET imaging in rats: impact of transport and restraint stress - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to p-MPPF Binding Characteristics at the 5-HT1A Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding characteristics of p-MPPF (4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-fluorobenzamido]ethylpiperazine), a selective antagonist for the serotonin (B10506) 1A (5-HT1A) receptor, across different species. The data presented herein is crucial for translating preclinical findings to clinical applications and understanding the pharmacological nuances of this important radioligand.
Quantitative Binding Data of this compound
The following tables summarize the key quantitative parameters of this compound binding to the 5-HT1A receptor in various species and experimental systems. These values, including the dissociation constant (Kd), inhibitor constant (Ki), and maximum receptor density (Bmax), are essential for evaluating the affinity and density of the target receptor.
| Species | Preparation | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Rat | Hippocampal membrane homogenates | [3H]this compound | 0.34 ± 0.12 | 145 ± 35 | [1] |
| Rat | Cortical tissue | [3H]-MPPF | ~1 | Similar to [3H]-8-OH-DPAT | [2][3] |
| Human | HEK293 cells expressing h5-HT1A receptors | [3H]-MPPF | ~1 | 3-4 fold higher than [3H]-8-OH-DPAT | [2][3] |
Table 1: Saturation Binding Parameters for this compound. This table highlights the high affinity of this compound for the 5-HT1A receptor in both native rat tissue and human recombinant systems.
| Species | Preparation | Radioligand | Ki (nM) | Reference |
| Rat | Hippocampal membrane homogenates | [18F]MPPF | 3.3 | [4] |
Table 2: Inhibition Constants for this compound. The Ki value for [18F]MPPF in rat hippocampus provides a measure of its potency in competing with other ligands for the 5-HT1A receptor.
In Vivo Binding Characteristics
Positron Emission Tomography (PET) studies using [18F]MPPF have provided valuable in vivo data on the distribution and binding potential (BPND) of 5-HT1A receptors in living organisms.
| Species | Key Findings | Reference |
| Rat | High uptake in hippocampus, cortex, and hypothalamus. Maximum hippocampal/cerebellar ratio of 5.6:1 at 30 min post-injection. | |
| Monkey | Selective uptake and retention in the hippocampus. Hippocampal/cerebellar ratio of 3:1 at 30 min post-injection. | |
| Human | Highest radioactivity in the medial temporal cortex (hippocampal area). Low uptake in the cerebellum and basal ganglia. [18F]MPPF binding potentials are 4-6 times lower than [11C]WAY-100635, indicating a lower in vivo affinity. | [4][5] |
Table 3: Summary of In Vivo [18F]MPPF PET Studies. These findings demonstrate a consistent pattern of high 5-HT1A receptor density in limbic and cortical regions across species, with the cerebellum serving as a suitable reference region with low receptor density.
Experimental Protocols
Radioligand Binding Assay with [3H]this compound in Rodent Brain Tissue
This protocol outlines a standard procedure for determining the binding characteristics of [3H]this compound in rodent brain tissue homogenates.[6][7][8][9]
1. Brain Tissue Homogenate Preparation:
-
Euthanize rodents and rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on ice.
-
Homogenize the tissue in ~20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a glass/Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) to a final protein concentration of 100-200 µg/mL. Determine protein concentration using a standard method (e.g., BCA assay).
2. Saturation Binding Assay (to determine Kd and Bmax):
-
In a 96-well plate, add in triplicate:
-
50 µL of membrane homogenate.
-
50 µL of varying concentrations of [3H]this compound (e.g., 0.05 - 10 nM).
-
For non-specific binding (NSB) wells, add a high concentration of a competing non-labeled ligand (e.g., 10 µM serotonin or WAY-100635). For total binding wells, add 50 µL of assay buffer.
-
-
The final assay volume should be consistent across all wells (e.g., 250 µL).
-
Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting NSB from total binding. Analyze the data using non-linear regression to determine Kd and Bmax.
3. Competition Binding Assay (to determine Ki):
-
In a 96-well plate, add in triplicate:
-
50 µL of membrane homogenate.
-
50 µL of a fixed concentration of [3H]this compound (typically at or below the Kd value).
-
50 µL of varying concentrations of the unlabeled competitor drug.
-
-
Follow the incubation, filtration, and radioactivity measurement steps as described for the saturation assay.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of [3H]this compound used.
Visualizations
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.
Caption: 5-HT1A Receptor Signaling Pathway and the antagonistic action of this compound.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical radioligand binding assay to determine the binding characteristics of a compound like this compound.
Caption: Workflow of a radioligand binding assay for this compound.
References
- 1. Quantitative imaging of 5-HT(1A) receptor binding in healthy volunteers with [(18)f]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT(1A) receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. In vivo delineation of 5-HT1A receptors in human brain with [18F]MPPF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to p-MPPF and Other Serotonin Receptor PET Tracers for Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the positron emission tomography (PET) tracer p-MPPF with other key radioligands used for imaging serotonin (B10506) receptors. The focus is on providing objective performance data, detailed experimental methodologies, and visual aids to assist researchers in selecting the most appropriate tracer for their studies.
Introduction to Serotonin Receptor PET Imaging
Serotonin (5-hydroxytryptamine, 5-HT) receptors are integral to a vast array of physiological and pathological processes in the central nervous system. PET imaging allows for the non-invasive quantification and localization of these receptors in the living brain, providing invaluable insights into neuropsychiatric disorders and facilitating the development of novel therapeutics. The choice of radiotracer is critical for the success of these studies, with ideal tracers possessing high affinity and selectivity for the target receptor, favorable kinetics, and low non-specific binding. This guide focuses on the 5-HT₁A receptor antagonist tracer, [¹⁸F]this compound, and compares its performance characteristics with the widely used [¹¹C]WAY-100635, as well as other tracers targeting different serotonin receptor subtypes.
Key Performance Characteristics of 5-HT₁A Receptor Tracers
The 5-HT₁A receptor is a primary target in the study of depression, anxiety, and other mood disorders. Both [¹⁸F]this compound and [¹¹C]WAY-100635 are antagonist radioligands for this receptor, allowing for the measurement of total receptor density.
Binding Affinity and Selectivity
A critical parameter for a PET tracer is its binding affinity (Ki) for the target receptor and its selectivity over other receptors. High affinity ensures a strong signal, while high selectivity minimizes off-target binding that can confound results.
| Tracer | Target Receptor | Ki (nM) | Selectivity Profile (Ki in nM for off-target receptors) |
| [¹⁸F]this compound | 5-HT₁A | 0.34[1] | Selective for 5-HT₁A receptors.[1] |
| [¹¹C]WAY-100635 | 5-HT₁A | 0.39[2] | Dopamine (B1211576) D₄: 16, Dopamine D₂L: 940, Dopamine D₃: 370, α₁-adrenergic: pIC₅₀ = 6.6[2] |
Note: A lower Ki value indicates a higher binding affinity. pIC₅₀ is the negative logarithm of the IC₅₀ value.
While both tracers exhibit high affinity for the 5-HT₁A receptor, [¹¹C]WAY-100635 also shows notable affinity for the dopamine D₄ receptor and α₁-adrenergic receptors[2]. This should be a consideration in studies where these receptors may be of interest or could potentially interfere with the signal. Although described as selective, a detailed quantitative selectivity profile for this compound across a wide range of receptors is not as readily available in the literature.
In Vivo Performance
The in vivo performance of a PET tracer is crucial for its utility in living subjects. Key metrics include the binding potential (BPₙₔ), which reflects the density of available receptors, and the target-to-nontarget ratio.
A head-to-head comparison in rhesus monkeys provides valuable insights into the in vivo performance of [¹⁸F]this compound, [¹¹C]WAY-100635, and another 5-HT₁A tracer, [¹⁸F]Mefway.
| Tracer | Mesial Temporal Cortex BPₙₔ | Anterior Cingulate BPₙₔ | Raphe Nuclei BPₙₔ | Insula Cortex BPₙₔ |
| [¹⁸F]this compound | 3.1 ± 0.4 | 2.1 ± 0.2 | 1.3 ± 0.3 | 1.2 ± 0.1 |
| [¹¹C]WAY-100635 | 7.0 ± 1.2 | 7.9 ± 1.2 | 3.3 ± 0.7 | 4.7 ± 1.0 |
| [¹⁸F]Mefway | 7.4 ± 0.6 | 7.2 ± 1.2 | 3.7 ± 0.6 | 4.2 ± 0.6 |
Data from a comparative study in rhesus monkeys. BPₙₔ values represent the mean ± standard deviation.
These data indicate that [¹¹C]WAY-100635 and [¹⁸F]Mefway have a significantly higher binding potential than [¹⁸F]this compound in regions rich in 5-HT₁A receptors. This translates to a better signal-to-noise ratio for these tracers.
Comparison with Other Serotonin Receptor PET Tracers
To provide a broader context, the following table compares this compound with PET tracers for other major serotonin receptor subtypes and the serotonin transporter (SERT).
| Tracer | Target | Ki (nM) | In Vivo Metric (BPₙₔ) | Key Characteristics |
| [¹⁸F]this compound | 5-HT₁A Antagonist | 0.34[1] | ~2-3 in cortical regions | Selective antagonist, lower BPₙₔ than WAY-100635. |
| [¹¹C]WAY-100635 | 5-HT₁A Antagonist | 0.39[2] | ~7-8 in cortical regions | High affinity, well-characterized, some off-target binding.[2] |
| [¹¹C]CUMI-101 | 5-HT₁A Partial Agonist | 0.15[3] | In vivo binding ratios are ~55% less than [¹¹C]WAY-100635.[3] | Partial agonist, potentially sensitive to changes in endogenous serotonin.[3] |
| [¹¹C]P943 | 5-HT₁B Antagonist | - | Highest values in occipital cortex and pallidum. | Suitable for quantitative measurements of 5-HT₁B binding potential. |
| [¹¹C]MDL 100907 | 5-HT₂A Antagonist | ~0.1 (K₋) | ~1.44 in cortical regions | Highly selective for 5-HT₂A receptors.[4] |
| [¹¹C]SB207145 | 5-HT₄ Antagonist | - | Striatum: ~3.38, Hippocampus: ~0.82 | Enables reliable assessment of 5-HT₄ receptor binding.[5] |
| [¹¹C]DASB | SERT | 1.1 | - | High affinity and selectivity for the serotonin transporter. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility of research findings.
In Vitro Radioligand Binding Assay Protocol (General)
This protocol outlines a general procedure for determining the binding affinity of a compound for the 5-HT₁A receptor using a radiolabeled ligand like [³H]this compound.
1. Materials:
- Cell membranes expressing the human 5-HT₁A receptor.
- Radioligand (e.g., [³H]this compound).
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
- Non-specific binding inhibitor (e.g., 10 µM unlabeled WAY-100635).
- Test compounds at various concentrations.
- 96-well plates.
- Glass fiber filters.
- Scintillation fluid and counter.
2. Procedure:
- Plate Setup: Add assay buffer, test compound or non-specific binding inhibitor, and radioligand to the wells of a 96-well plate.
- Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.
- Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.
- Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the test compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
In Vivo Human PET Imaging Protocol with [¹⁸F]this compound (General)
This protocol describes a general workflow for a human PET imaging study using [¹⁸F]this compound.
1. Subject Preparation:
- Obtain informed consent from all participants.
- Subjects should fast for at least 4-6 hours prior to the scan.
- Insert intravenous lines for radiotracer injection and, if required, arterial blood sampling.
2. Radiotracer Administration:
- Administer a bolus injection of [¹⁸F]this compound (typically 150-200 MBq).
3. PET Scan Acquisition:
- Begin dynamic PET scanning immediately after radiotracer injection.
- Acquire data for a total of 90-120 minutes.
- The scan is typically divided into a series of time frames of increasing duration.
4. Arterial Blood Sampling (for full quantitative analysis):
- Collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in the plasma over time (the arterial input function).
- Analyze plasma samples to determine the fraction of unchanged radiotracer versus radioactive metabolites.
5. Data Analysis:
- Reconstruct the PET data into a series of 3D images.
- Co-register the PET images with a structural MRI of the subject's brain.
- Define regions of interest (ROIs) on the MRI, such as the hippocampus, cingulate cortex, and cerebellum (as a reference region).
- Generate time-activity curves (TACs) for each ROI.
- Apply a kinetic model (e.g., a two-tissue compartment model or a reference tissue model) to the TACs to estimate the binding potential (BPₙₔ).
Visualizing Key Concepts
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the serotonin signaling pathway, a typical experimental workflow for PET tracer evaluation, and the relationship between different classes of serotonin-related PET tracers.
Caption: Simplified diagram of a serotonin synapse and signaling pathway.
Caption: General workflow for the evaluation of a new PET tracer.
Caption: Logical relationship between different classes of serotonin PET tracers.
Conclusion
The selection of a PET tracer for serotonin receptor imaging is a critical decision that depends on the specific research question. [¹⁸F]this compound is a high-affinity and selective antagonist for the 5-HT₁A receptor. However, comparative data suggests that [¹¹C]WAY-100635 and [¹⁸F]Mefway offer a higher in vivo binding potential, which may be advantageous for studies requiring a strong signal. The off-target binding of [¹¹C]WAY-100635 to dopamine D₄ and α₁-adrenergic receptors should be considered when interpreting results. For researchers investigating other serotonin receptor subtypes or the serotonin transporter, a range of selective tracers with well-characterized properties are available. This guide provides a foundation for making an informed decision on the most suitable PET tracer for your preclinical or clinical research needs.
References
- 1. New 5-HT1A receptor antagonist: [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PET Tracers for Serotonin Receptors and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extended characterisation of the serotonin 2A (5-HT2A) receptor-selective PET radiotracer 11C-MDL100907 in humans: quantitative analysis, test-retest reproducibility, and vulnerability to endogenous 5-HT tone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic modeling of 11C-SB207145 binding to 5-HT4 receptors in the human brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating p-MPPF PET Findings with Immunohistochemistry for 5-HT1A Receptor Quantification: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in-vivo positron emission tomography (PET) imaging using the radioligand p-MPPF (4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-[18F]fluorobenzamido]ethylpiperazine) and ex-vivo immunohistochemistry (IHC) for the quantification and localization of the serotonin (B10506) 1A (5-HT1A) receptor. While direct head-to-head correlational studies in the same subjects are limited, this guide synthesizes data from preclinical and clinical studies to offer a comparative overview of these two powerful techniques.
Data Presentation
The following tables summarize quantitative data from preclinical studies using this compound PET and immunohistochemistry/autoradiography to assess 5-HT1A receptor distribution in the brain. It is important to note that the PET data represents in-vivo receptor availability (binding potential), while immunohistochemistry and autoradiography provide ex-vivo measures of receptor protein density and ligand binding sites, respectively.
Table 1: Regional Distribution of this compound Binding Potential (BP) in the Rat Brain
| Brain Region | Mean Binding Potential (BP) | Reference |
| Hippocampus | High | [1][2] |
| Frontal Cortex | High | [1] |
| Cingulate Cortex | Moderate to High | |
| Septum | Moderate | |
| Raphe Nuclei | Moderate | [1] |
| Thalamus | Low | |
| Cerebellum | Very Low (Reference Region) | [1][3] |
Table 2: Relative 5-HT1A Receptor Density Determined by Ex-Vivo Methods (Immunohistochemistry/Autoradiography) in the Rat Brain
| Brain Region | Relative Receptor Density | Reference |
| Hippocampus | Very High | [4] |
| Cortex (Frontal, Cingulate) | High | [4] |
| Septal Nuclei | High | |
| Dorsal Raphe Nucleus | High | |
| Amygdala | Moderate | |
| Thalamus | Low | |
| Cerebellum | Very Low | [4] |
Comparison Summary: Studies on this compound PET in healthy human volunteers have demonstrated a strong positive correlation (r = 0.95) between the binding potentials obtained with this compound and literature values for 5-HT1A receptor densities determined by post-mortem methods[3]. The regional distribution of this compound uptake in the brain is consistent with the known high density of 5-HT1A receptors in areas like the hippocampus and cortex, and low density in the cerebellum, which is often used as a reference region in PET studies[2][3]. Preclinical studies in rats have shown that the rank order of receptor density values derived from this compound PET experiments (Hippocampus > Frontal Cortex > Cerebellum) aligns with ex-vivo findings[1].
Experimental Protocols
This compound PET Imaging in Rodents (General Protocol)
This protocol outlines a typical procedure for in-vivo 5-HT1A receptor imaging in rats using this compound PET.
-
Animal Preparation:
-
Rats are anesthetized, typically with isoflurane, and placed on the scanner bed.
-
A tail vein catheter is inserted for radiotracer injection.
-
Body temperature is maintained using a heating pad.
-
-
Radiotracer Administration:
-
[18F]this compound is administered as an intravenous bolus injection. The injected dose is typically in the range of 10-25 MBq.
-
-
PET Data Acquisition:
-
Dynamic PET scanning is initiated simultaneously with the radiotracer injection and continues for a duration of 60-90 minutes.
-
Data is acquired in list mode and subsequently reconstructed into a series of time frames.
-
-
Data Analysis:
-
Regions of interest (ROIs) are drawn on the reconstructed PET images, often guided by a co-registered MRI or a brain atlas.
-
Time-activity curves (TACs) are generated for each ROI.
-
Kinetic modeling (e.g., using a simplified reference tissue model with the cerebellum as the reference region) is applied to the TACs to estimate the binding potential (BPND), a measure of receptor availability.
-
5-HT1A Receptor Immunohistochemistry (General Protocol)
This protocol describes a standard method for visualizing 5-HT1A receptors in rodent brain tissue sections.
-
Tissue Preparation:
-
Animals are deeply anesthetized and transcardially perfused with saline followed by a fixative solution (e.g., 4% paraformaldehyde).
-
The brain is extracted and post-fixed in the same fixative.
-
The brain is then cryoprotected by immersion in a sucrose (B13894) solution.
-
-
Sectioning:
-
The frozen brain is sectioned into thin slices (e.g., 30-40 µm) using a cryostat or a freezing microtome.
-
-
Immunostaining:
-
Blocking: Sections are incubated in a blocking solution (e.g., containing normal serum and a detergent like Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific to the 5-HT1A receptor overnight at 4°C.
-
Secondary Antibody Incubation: After washing, sections are incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore and is directed against the species of the primary antibody.
-
Visualization:
-
For enzyme-conjugated antibodies, a substrate (e.g., diaminobenzidine, DAB) is added to produce a colored precipitate at the site of the antigen.
-
For fluorophore-conjugated antibodies, the sections are visualized using a fluorescence microscope.
-
-
-
Quantification:
-
Images of the stained sections are captured.
-
The intensity of the staining (e.g., optical density for chromogenic staining or fluorescence intensity) is measured in different brain regions.
-
Cell counting or area-based analysis can be performed to quantify the receptor expression.
-
Mandatory Visualization
References
- 1. In vivo quantification of 5-HT1A-[18F]MPPF interactions in rats using the YAP-(S)PET scanner and a beta-microprobe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P-[18F]-MPPF: a potential radioligand for PET studies of 5-HT1A receptors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative imaging of 5-HT(1A) receptor binding in healthy volunteers with [(18)f]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immunostar.com [immunostar.com]
test-retest reliability of p-MPPF PET imaging
An Objective Comparison of p-MPPF PET Imaging for Test-Retest Reliability in Neuroreceptor Studies
For researchers and drug development professionals investigating the serotonin (B10506) 5-HT1A receptor system, the reliability of in vivo imaging techniques is paramount. Positron Emission Tomography (PET) with the radioligand 2'-methoxyphenyl-(N-2'-pyridinyl)-p-18F-fluoro-benzamidoethylpiperazine ([¹⁸F]this compound) is a frequently utilized method. This guide provides a comprehensive comparison of the test-retest reliability of [¹⁸F]this compound PET imaging, supported by experimental data and detailed protocols, and contrasts it with alternative radiotracers.
Test-Retest Reliability of [¹⁸F]this compound PET
A key study assessing the long-term test-retest reliability of [¹⁸F]this compound PET in ten healthy human volunteers over a six-month interval demonstrated good reproducibility.[1][2][3] The binding potential (BP), a measure of receptor density and affinity, showed a mean percentage change between test and retest scans of approximately 1% in regions rich in 5-HT1A receptors and 2% in regions with lower receptor density.[1][2] The typical error was around 7%, and the mean intraclass correlation coefficient (ICC) was over 0.70, indicating good reliability.[1][2] Another key metric, the distribution volume (DV), had a mean percentage change of ±2.5%, with a typical error close to 6% and an ICC over 0.60.[1][2]
These findings suggest that [¹⁸F]this compound PET is a reliable tool for crossover studies where small percentage changes in 5-HT1A receptor binding are anticipated, both in group analyses and for individual subject assessments.[1][2] A study in rats using microPET also demonstrated good test-retest variability, in the order of 10% in larger brain regions and under 20% in smaller nuclei.[4]
Table 1: Quantitative Test-Retest Reliability Data for [¹⁸F]this compound PET
| Parameter | Mean Percentage Change (Test vs. Retest) | Typical Error | Intraclass Correlation Coefficient (ICC) |
| Binding Potential (BP) | ~1% (receptor-rich regions), ~2% (receptor-poor regions)[1][2] | ~7%[1][2] | > 0.70[1][2] |
| Distribution Volume (DV) | ±2.5%[1][2] | ~6%[1][2] | > 0.60[1][2] |
Experimental Protocol for a Typical [¹⁸F]this compound PET Test-Retest Study
The following protocol is based on a human study assessing long-term reliability.[1][3]
1. Subject Preparation:
-
Subjects undergo a health screening, including a general health questionnaire.[3]
-
An anatomical MRI scan is performed for subsequent co-registration with PET data.[3]
2. Radiotracer Synthesis:
-
[¹⁸F]this compound is synthesized via nucleophilic fluorination of a nitro precursor.[3]
-
The radiochemical yield is typically 20-25%, with a specific activity of 37–111 GBq/mmol.[3]
3. PET Scan Acquisition:
-
Subjects undergo two PET scans (test and retest) separated by a specified interval (e.g., 6 months).[1][2][3]
-
A dose of 2.7 MBq/kg of [¹⁸F]this compound is injected intravenously.[1][3]
-
A dynamic PET scan is acquired for 60 minutes using a scanner such as a CTI Exact HR+.[1][3]
-
Data is acquired in multiple frames to capture the kinetics of the radiotracer.[5]
4. Data Analysis:
-
PET images are co-registered with the individual's MRI scan.
-
Time-activity curves are extracted from various regions of interest (ROIs).[1][2]
-
The cerebellum is typically used as a reference region due to its low density of 5-HT1A receptors.[1][2]
-
Kinetic models, such as the simplified reference tissue model (SRTM) or the Logan graphical model, are applied to the time-activity curves to calculate binding parameters like BP and DV.[1][2]
-
For voxel-wise analysis, parametric images of the binding indices are generated.[1][2]
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Test-retest reproducibility of 18F-MPPF PET in healthy humans: a reliability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. MicroPET imaging of 5-HT 1A receptors in rat brain: a test-retest [18F]MPPF study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
Mechanism of Action: A Divergence from Standard Anxiolytics
[1]The anxiolytic effect of p-chloro-phenylalanine is associated with a decrease in serotonin (B10506) synthesis in the dorsal raphe nucleus and an increase in the number of spontaneously active dopamine (B1211576) neurons in the ventral tegmental area - PubMed The anxiolytic effect of p-chloro-phenylalanine is associated with a decrease in serotonin synthesis in the dorsal raphe nucleus and an increase in the number of spontaneously active dopamine neurons in the ventral tegmental area. ... We showed previously that systemic administration of p-chloro-phenylalanine (pCPA), an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (5-HT) synthesis, induces an anxiolytic-like effect in the elevated plus-maze. In the present study we investigated the effect of pCPA on 5-HT synthesis in the dorsal raphe nucleus (DRN) and on the activity of dopamine (DA) neurons in the ventral tegmental area (VTA). We also examined the effect of local administration of pCPA into the DRN on anxiety-like behavior and on the activity of VTA DA neurons. We found that systemic administration of pCPA (100 mg/kg, i.p.) decreased the accumulation of 5-hydroxytryptophan (B29612) (5-HTP), an index of the rate of 5-HT synthesis, in the DRN. This treatment also increased the number of spontaneously active DA neurons in the VTA. Local administration of pCPA (10 microg/0.2 microl) into the DRN also increased the number of spontaneously active DA neurons in the VTA and produced an anxiolytic-like effect in the elevated plus-maze. These results suggest that the anxiolytic effect of pCPA may be mediated by a decrease in 5-HT synthesis in the DRN and a consequent increase in the activity of VTA DA neurons. ... Abstract. We showed previously that systemic administration of p-chloro-phenylalanine (pCPA), an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (5-HT) synthesis, induces an anxiolytic-like effect in the elevated plus-maze. In the present study we investigated the effect of pCPA on 5-HT synthesis in the dorsal raphe nucleus (DRN) and on the activity of dopamine (DA) neurons in the ventral tegmental area (VTA). We also examined the effect of local administration of pCPA into the DRN on anxiety-like behavior and on the activity of VTA DA neurons. ... These results suggest that the anxiolytic effect of pCPA may be mediated by a decrease in 5-HT synthesis in the DRN and a consequent increase in the activity of VTA DA neurons. 2
[3]p-MPPI hydrochloride | 5-HT1A antagonist | Axon 1091 Description. Selective 5-HT1A antagonist, less potent than p-MPPF (Axon 1090). ... Discover more about p-MPPI hydrochloride, a 5-HT1A antagonist available for your research from Axon Medchem. Order directly online, most standard pack sizes are available from stock. ... References. Thielen et al. 4-(2′-Methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-iodo-benzamido]ethyl]piperazine and p-fluorobenzamido]ethyl]piperazine, two new antagonists at pre- and postsynaptic serotonin-1A receptors. J. Pharmacol. Exp. Ther. 1996, 277, 661. ...
-
""
-
Enzymes. Receptors. Research Areas.
-
Support.
-
Contact. ...
-
Quote Summary (10 of 0)
-
Enzymes.
-
Receptors.
-
Research Areas. 4
[5]Anxiolytic-like effects of the novel, selective 5-HT1A receptor antagonist, p-MPPI, in the rat elevated plus-maze - PubMed The present results demonstrate that systemic administration of the selective 5-HT1A receptor antagonist, p-MPPI, produces clear anxiolytic-like effects in the elevated plus-maze. These findings are discussed in relation to the potential therapeutic utility of 5-HT1A receptor antagonists in anxiety disorders. ... In the present study, the behavioural effects of the novel 5-HT1A receptor antagonist, 4-(2'-methoxy-phenyl)-1-[2'-(N-2"-pyridinyl)-p-iodobenzamido]-ethyl-piperazine (p-MPPI), were examined in the rat elevated plus-maze. At doses of 0.5 and 2.5 mg/kg (i.p.), but not 10.0 mg/kg, p-MPPI produced a significant increase in the percentage of open arm entries and the percentage of time spent on the open arms. The profile of effects of p-MPPI was directly comparable to that of the benzodiazepine (B76468) anxiolytic, chlordiazepoxide (5.0 mg/kg). The present results demonstrate that systemic administration of the selective 5-HT1A receptor antagonist, p-MPPI, produces clear anxiolytic-like effects in the elevated plus-maze. These findings are discussed in relation to the potential therapeutic utility of 5-HT1A receptor antagonists in anxiety disorders. ... Abstract. Recent research on the effects of selective 5-HT1A receptor antagonists in animal models of anxiety has yielded inconsistent findings. In the present study, the behavioural effects of the novel 5-HT1A receptor antagonist, 4-(2'-methoxy-phenyl)-1-[2'-(N-2"-pyridinyl)-p-iodobenzamido]-ethyl-piperazine (p-MPPI), were examined in the rat elevated plus-maze. At doses of 0.5 and 2.5 mg/kg (i.p.), but not 10.0 mg/kg, p-MPPI produced a significant increase in the percentage of open arm entries and the percentage of time spent on the open arms. ... Anxiolytic-like effects of the novel, selective 5-HT1A receptor antagonist, p-MPPI, in the rat elevated plus-maze. ... The profile of effects of p-MPPI was directly comparable to that of the benzodiazepine anxiolytic, chlordiazepoxide (5.0 mg/kg). 6 Unveiling the Anxiolytic Potential of this compound: A Comparative Analysis Against Established Therapies
For Immediate Release
A comprehensive review of preclinical data suggests that this compound (4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine), a selective 5-HT1A receptor antagonist, demonstrates notable anxiolytic-like effects, positioning it as a compound of interest in the landscape of anxiety disorder therapeutics. This guide provides a comparative analysis of this compound's efficacy against established anxiolytics, such as benzodiazepines and Selective Serotonin Reuptake Inhibitors (SSRIs), supported by available experimental data and detailed methodologies.
Established anxiolytics primarily modulate the gamma-aminobutyric acid (GABA) or serotonin systems. Benzodiazepines, for instance, enhance the effect of GABA at the GABAA receptor, leading to sedative, hypnotic, and anxiolytic properties. [7]SSRIs, on the other hand, increase the extracellular level of serotonin by limiting its reabsorption into the presynaptic cell, which is believed to contribute to their anxiolytic and antidepressant effects. [8][9] In contrast, this compound acts as a selective antagonist of the 5-HT1A receptor. [10][11]This mechanism is distinct from the agonistic or partial agonistic activity of some other serotonergic anxiolytics like buspirone. [12]The anxiolytic effects of 5-HT1A receptor antagonists are thought to arise from their ability to block presynaptic autoreceptors, leading to an increase in serotonin release, or by modulating postsynaptic receptors involved in anxiety pathways. Research on a similar compound, p-MPPI, has shown that selective 5-HT1A receptor antagonists can produce significant anxiolytic-like profiles in animal models. [5][13]
Preclinical Efficacy: Insights from Animal Models
The anxiolytic potential of this compound and related compounds has been evaluated in various preclinical models of anxiety. These models are crucial for predicting the therapeutic efficacy of new chemical entities.
The Elevated Plus-Maze (EPM)
A widely used paradigm to assess anxiety-like behavior in rodents is the elevated plus-maze. The test relies on the animal's natural aversion to open and elevated spaces. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.
Studies on the related 5-HT1A antagonist, p-MPPI, have demonstrated a significant and dose-related increase in open arm exploration in mice, suggesting a potent anxiolytic profile. [13]At lower doses (0.5-4.5 mg/kg), p-MPPI produced a notable anxiolytic effect on both conventional and ethological measures. [13]However, these effects were diminished at higher doses. [13]The anxiolytic-like effects of p-MPPI were comparable to those of the benzodiazepine chlordiazepoxide. [5]
Stress-Induced Hyperthermia (SIH)
Experimental Data Summary
| Compound | Animal Model | Key Findings | Reference |
| p-MPPI (related 5-HT1A antagonist) | Elevated Plus-Maze (Mice) | Significant, dose-related increase in open arm exploration (anxiolytic effect) at 0.5-4.5 mg/kg. | [13] |
| p-MPPI | Elevated Plus-Maze (Rat) | Increased percentage of open arm entries and time spent in open arms at 0.5 and 2.5 mg/kg, comparable to chlordiazepoxide. | [5] |
| Benzodiazepines (e.g., Diazepam) | Various anxiety models | Generally effective in reducing anxiety-like behaviors. | [7] |
| SSRIs (e.g., Fluoxetine) | Various anxiety models | Effective in reducing anxiety-like behaviors, particularly after chronic administration. | [8] |
Experimental Protocols
Elevated Plus-Maze Protocol
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Animals: Typically mice or rats are used.
-
Procedure:
-
Animals are individually placed at the center of the maze, facing an open arm.
-
Behavior is recorded for a set period (e.g., 5 minutes).
-
Key parameters measured include the number of entries into and the time spent in the open and closed arms.
-
-
Drug Administration: The test compound (e.g., this compound) or a vehicle control is administered at a specified time before the test.
-
Data Analysis: An increase in the percentage of time spent in the open arms and the number of open arm entries relative to the total number of arm entries is interpreted as an anxiolytic-like effect. Statistical analysis is performed to compare drug-treated groups with control groups.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Comparative signaling pathways of this compound, Benzodiazepines, and SSRIs.
Caption: Experimental workflow for the Elevated Plus-Maze test.
Conclusion and Future Directions
The available preclinical evidence suggests that this compound, through its selective 5-HT1A receptor antagonism, presents a promising and distinct mechanism for the treatment of anxiety disorders. Its efficacy profile in animal models appears comparable to that of established anxiolytics like benzodiazepines, warranting further investigation.
Future research should focus on direct, head-to-head comparative studies of this compound with a broader range of established anxiolytics across multiple validated animal models. Investigating the chronic effects of this compound and its potential for dependence and withdrawal symptoms will be crucial for a comprehensive assessment of its therapeutic potential. Furthermore, exploring its efficacy in models of different anxiety subtypes (e.g., generalized anxiety, panic disorder, social anxiety) will provide a more nuanced understanding of its clinical utility. The unique mechanism of action of this compound may offer a valuable alternative for patients who do not respond to or cannot tolerate existing treatments.
References
- 1. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. buzzrx.com [buzzrx.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. adaa.org [adaa.org]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Frontiers | Pharmacotherapy of Anxiety Disorders: Current and Emerging Treatment Options [frontiersin.org]
- 10. Anxiolytic-like profile of p-MPPI, a novel 5HT1A receptor antagonist, in the murine elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical animal anxiety research – flaws and prejudices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chapter 17: Anxiolytics – Drugs and Behavior [opentext.wsu.edu]
Validating p-MPPF Target Engagement in a Novel Neuroinflammation Disease Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of p-MPPF, a selective 5-HT1A receptor antagonist, for validating target engagement in a novel disease model of neuroinflammation. The information presented herein is designed to assist researchers in designing and interpreting experiments aimed at understanding the role of the 5-HT1A receptor in neuroinflammatory conditions.
Introduction to this compound and 5-HT1A in Neuroinflammation
The 5-HT1A receptor, a key player in the serotonergic system, is increasingly implicated in the modulation of neuroinflammatory processes.[1] Antagonism of this receptor may offer a therapeutic strategy for a variety of neurological disorders characterized by an inflammatory component. This compound (4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine) is a selective and high-affinity antagonist for the 5-HT1A receptor, making it a valuable tool for investigating this target in relevant disease models.[2] This guide will compare this compound with other common 5-HT1A receptor ligands and provide detailed protocols for assessing its target engagement.
Comparative Analysis of 5-HT1A Receptor Ligands
The selection of an appropriate pharmacological tool is critical for target validation studies. This section compares the binding affinity of this compound with the well-characterized antagonist WAY-100635 and the agonist 8-OH-DPAT.
| Ligand | Type | Target | Binding Affinity (Ki) | Reference |
| This compound | Antagonist | 5-HT1A Receptor | 0.34 nM (rat hippocampus) | [2] |
| WAY-100635 | Antagonist | 5-HT1A Receptor | ~1 nM (rat hippocampus) | [3] |
| 8-OH-DPAT | Agonist | 5-HT1A Receptor | ~1 nM (rat brain) |
Experimental Protocols for Target Engagement Validation
Validating that a compound engages its intended target in a disease model is a critical step in drug discovery. Below are detailed protocols for three key experimental approaches to assess this compound target engagement at the 5-HT1A receptor.
Radioligand Binding Assay for Receptor Occupancy
This in vitro assay directly measures the ability of this compound to displace a radiolabeled ligand from the 5-HT1A receptor in tissue homogenates from a neuroinflammation animal model (e.g., lipopolysaccharide (LPS)-induced neuroinflammation).
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor in brain tissue from a disease model and compare it to other compounds.
Materials:
-
Brain tissue (e.g., hippocampus, cortex) from control and neuroinflammation model animals
-
[3H]8-OH-DPAT (radioligand)
-
This compound, WAY-100635 (unlabeled competing ligands)
-
Scintillation fluid and counter
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine protein concentration.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation with increasing concentrations of the unlabeled ligand (this compound or WAY-100635) and a fixed concentration of the radioligand ([3H]8-OH-DPAT).
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specific binding.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competing ligand to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Target Engagement using Positron Emission Tomography (PET)
PET imaging with the radiolabeled version of this compound, [18F]MPPF, allows for the non-invasive quantification of 5-HT1A receptor occupancy in the living brain of a disease model animal.[4][5]
Objective: To measure the in vivo occupancy of 5-HT1A receptors by this compound in a neuroinflammation model.
Materials:
-
Neuroinflammation animal model (e.g., rats or mice)
-
[18F]MPPF radiotracer
-
This compound (unlabeled)
-
PET scanner
-
Anesthesia
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in the PET scanner.
-
Baseline Scan: Inject a bolus of [18F]MPPF intravenously and acquire a dynamic PET scan for 60-90 minutes to establish baseline receptor binding.
-
Drug Administration: Administer a dose of unlabeled this compound to the animal.
-
Occupancy Scan: After a suitable time for the drug to reach the brain, perform a second [18F]MPPF PET scan.
-
Image Analysis: Reconstruct the PET images and define regions of interest (ROIs) corresponding to brain areas with high 5-HT1A receptor density (e.g., hippocampus, cortex) and a reference region with low density (e.g., cerebellum).
-
Quantification: Calculate the binding potential (BPND) in the ROIs for both the baseline and occupancy scans. The percentage of receptor occupancy is calculated as: (BPND_baseline - BPND_occupancy) / BPND_baseline * 100.
Assessment of Downstream Signaling: ERK Phosphorylation
Antagonism of the 5-HT1A receptor by this compound is expected to modulate downstream signaling pathways, such as the ERK/MAPK pathway.[1] Measuring changes in the phosphorylation of ERK (p-ERK) can serve as a biomarker of target engagement and functional activity.
Objective: To determine if this compound blocks agonist-induced changes in ERK phosphorylation in a cellular or animal model of neuroinflammation.
Materials:
-
Cell culture model expressing 5-HT1A receptors or brain tissue from a neuroinflammation model
-
This compound
-
5-HT1A receptor agonist (e.g., 8-OH-DPAT)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Treatment: Treat cells or animals with this compound for a specified duration, followed by stimulation with a 5-HT1A agonist.
-
Protein Extraction: Lyse the cells or homogenize the brain tissue in lysis buffer to extract total protein. Determine protein concentration.
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ERK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane of the phospho-ERK antibodies and re-probe with an antibody against total ERK to normalize for protein loading.
-
Densitometry: Quantify the band intensities for phospho-ERK and total ERK. The ratio of phospho-ERK to total ERK is used to determine the effect of this compound on agonist-induced ERK activation.
Visualizing the 5-HT1A Signaling Pathway and Experimental Workflows
To better understand the mechanisms and experimental designs, the following diagrams were created using Graphviz.
Conclusion
This compound is a potent and selective tool for investigating the role of the 5-HT1A receptor in novel disease models, including those with a neuroinflammatory component. By employing a combination of in vitro and in vivo techniques as outlined in this guide, researchers can effectively validate target engagement and elucidate the functional consequences of 5-HT1A receptor antagonism. The comparative data and detailed protocols provided herein should serve as a valuable resource for advancing our understanding of the therapeutic potential of targeting the 5-HT1A receptor in neurological diseases.
References
- 1. This compound | Selective 5-HT antagonists | TargetMol [targetmol.com]
- 2. Quantifying drug-related 5-HT1A receptor occupancy with - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonist properties of (-)-pindolol and WAY 100635 at somatodendritic and postsynaptic 5-HT1A receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [18F]MPPF as a tool for the in vivo imaging of 5-HT1A receptors in animal and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MicroPET imaging of 5-HT 1A receptors in rat brain: a test-retest [18F]MPPF study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of p-MPPF and Novel 5-HT1A Ligands for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The serotonin (B10506) 1A (5-HT1A) receptor, a key player in neuromodulation, is a well-established target for therapeutic intervention in a range of neuropsychiatric disorders. The development of selective ligands for this receptor is crucial for advancing our understanding of its physiological roles and for the discovery of novel treatments. This guide provides a head-to-head comparison of the established 5-HT1A antagonist, p-MPPF, with a selection of novel 5-HT1A ligands, offering a snapshot of their comparative pharmacological profiles based on available preclinical data.
Comparative Pharmacological Data
The following table summarizes the binding affinities and functional characteristics of this compound against other notable 5-HT1A receptor ligands. It is important to note that direct comparisons are best made when data is generated under identical experimental conditions. The values presented here are compiled from various studies and should be interpreted with this in mind.
| Ligand | Type | Binding Affinity (Ki, nM) | Functional Activity | Key Features |
| This compound | Antagonist | 0.34 - 3.3[1][2] | Silent Antagonist[3] | A selective and high-affinity antagonist, widely used as a research tool and radioligand for PET imaging.[1] |
| WAY-100635 | Antagonist | 0.39 - 0.84[4] | Silent Antagonist | A potent and highly selective 5-HT1A antagonist, often considered a gold standard.[4] |
| DU-125530 | Antagonist | ~low nM range[5][6] | Silent Antagonist[6] | A high-affinity antagonist that has been investigated for its potential to augment antidepressant effects.[5][6] |
| NLX-101 (F-15599) | Biased Agonist | ~nM affinity[7] | Preferentially activates post-synaptic 5-HT1A receptors.[7][8][9] | A novel biased agonist with potential antidepressant and pro-cognitive effects.[8][10] |
| F13714 | Biased Agonist | Not explicitly found | Preferentially activates pre-synaptic 5-HT1A autoreceptors.[11][12] | A biased agonist with a distinct regional selectivity compared to NLX-101.[11] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental context of the presented data, the following diagrams illustrate the canonical 5-HT1A receptor signaling pathway and a typical experimental workflow for characterizing novel 5-HT1A ligands.
Figure 1: Simplified 5-HT1A receptor signaling pathways.
Figure 2: Typical workflow for characterizing novel 5-HT1A ligands.
Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.
Objective: To measure the affinity of a ligand for the 5-HT1A receptor.
Materials:
-
Membrane preparations from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in 5-HT1A receptors (e.g., hippocampus).
-
Radioligand: Typically [3H]8-OH-DPAT (agonist) or [3H]WAY-100635 (antagonist).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.[13]
-
Test compounds (e.g., this compound, novel ligands).
-
Non-specific binding determinator: e.g., 10 µM serotonin or another high-affinity unlabeled ligand.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.[13][14]
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[13]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.[14]
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.
Objective: To determine the potency (EC50) and efficacy (Emax) of a ligand to activate G-protein signaling via the 5-HT1A receptor.[15]
Materials:
-
Membrane preparations from cells expressing the 5-HT1A receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Assay Buffer: e.g., 20 mM HEPES, 100 mM NaCl, 3 mM MgCl₂, 0.2 mM ascorbate.[16]
-
GDP (Guanosine diphosphate).
-
Test compounds (agonists, partial agonists).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Pre-incubate the membranes with the test compound and GDP in the assay buffer.[16]
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) to allow for [³⁵S]GTPγS binding to activated G-proteins.[16]
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.[16]
-
Quantification: Measure the amount of bound [³⁵S]GTPγS on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the concentration of the test compound to generate a dose-response curve and determine the EC50 and Emax values.[15]
β-Arrestin Recruitment Assay
This cell-based assay quantifies the recruitment of β-arrestin to the 5-HT1A receptor upon agonist binding, a key event in receptor desensitization and an alternative signaling pathway.
Objective: To measure the potency (EC50) and efficacy (Emax) of a ligand to induce β-arrestin recruitment to the 5-HT1A receptor.
Materials:
-
A cell line co-expressing the human 5-HT1A receptor and a β-arrestin fusion protein (e.g., using enzyme fragment complementation, BRET, or FRET-based systems).
-
Cell culture medium and assay buffer.
-
Test compounds.
-
Detection reagents specific to the assay platform (e.g., substrate for the complemented enzyme).
-
A microplate reader capable of detecting the assay signal (e.g., luminometer or fluorescence reader).
Procedure:
-
Cell Plating: Seed the cells in a microplate and allow them to attach.
-
Compound Addition: Add varying concentrations of the test compound to the cells.
-
Incubation: Incubate for a specific period (e.g., 90 minutes) to allow for β-arrestin recruitment.[4]
-
Detection: Add the detection reagents according to the manufacturer's protocol.[4]
-
Signal Measurement: Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Data Analysis: Plot the signal intensity against the concentration of the test compound to generate a dose-response curve and determine the EC50 and Emax values.[4]
References
- 1. New 5-HT1A receptor antagonist: [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preclinical and clinical characterization of the selective 5-HT(1A) receptor antagonist DU-125530 for antidepressant treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical and clinical characterization of the selective 5-HT1A receptor antagonist DU-125530 for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NLX-101, a highly selective 5-HT1A receptor biased agonist, mediates antidepressant-like activity in rats via prefrontal cortex 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NLX-101 - Neurolixis [neurolixis.com]
- 9. selleckchem.com [selleckchem.com]
- 10. NLX-101, a 5-HT1A receptor-biased agonist, improves pattern separation and stimulates neuroplasticity in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pub.dzne.de [pub.dzne.de]
- 12. Biased 5-HT1A receptor agonists F13714 and NLX-101 differentially affect pattern separation and neuronal plasticity in rats after acute and chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4.3. 5-HT1A Receptor Binding Assays [bio-protocol.org]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of p-MPPF Binding in Knockout Models: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of a radioligand is paramount for accurate in vivo imaging and quantification of neuroreceptors. This guide provides a comparative analysis of p-MPPF (4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-fluorobenzamido]ethylpiperazine), a selective antagonist for the serotonin (B10506) 1A (5-HT1A) receptor, with other commonly used radioligands. The use of 5-HT1A receptor knockout models provides the definitive measure of specificity, and this guide will synthesize the available experimental data to objectively compare the performance of this compound and its alternatives.
The gold standard for validating the in vivo binding specificity of a radioligand is the use of knockout (KO) animal models, which lack the target receptor. In these models, a truly specific radioligand should exhibit a near-complete absence of binding in brain regions typically rich in the target receptor, compared to their wild-type (WT) counterparts.
Evidence from 5-HT1A Knockout Models
Autoradiography studies on brain sections from 5-HT1A receptor knockout mice have provided unequivocal evidence for the high specificity of this compound and its analogs. One key study demonstrated a lack of specific binding of both the 5-HT1A antagonist p-[¹²⁵I]MPPI (an iodinated analog of this compound) and the agonist 8-OH-[³H]DPAT in the brains of 5-HT1A knockout mice, in stark contrast to the dense binding observed in wild-type and heterozygous mice.[1] This fundamental finding underscores the reliance of this compound binding on the presence of the 5-HT1A receptor.
While direct head-to-head comparative studies quantifying the binding potential of this compound, WAY-100635, and 8-OH-DPAT in 5-HT1A knockout mice within a single publication are limited, the collective evidence from various studies strongly supports the high specificity of these radioligands. The primary distinction between them often lies in their affinity and their interaction with the different conformational states of the receptor.
Comparison of 5-HT1A Receptor Radioligands
The following tables summarize the key characteristics and available quantitative data for this compound and two other widely used 5-HT1A receptor radioligands: WAY-100635 and 8-OH-DPAT.
| Radioligand | Type | Key Characteristics |
| This compound | Antagonist | High selectivity for 5-HT1A receptors. Its binding is sensitive to endogenous serotonin levels. |
| WAY-100635 | Antagonist | High affinity and selectivity for 5-HT1A receptors. Binds to both G-protein coupled and uncoupled states of the receptor. |
| 8-OH-DPAT | Agonist | Selective agonist for 5-HT1A receptors. Preferentially binds to the high-affinity, G-protein coupled state of the receptor. Also shows affinity for 5-HT7 receptors.[2] |
| Radioligand | Binding Affinity (Ki, nM) | Specificity in 5-HT1A KO Mice |
| [¹⁸F]this compound | ~3.3 nM | No specific binding observed with its analog p-[¹²⁵I]MPPI.[1] |
| [¹¹C]WAY-100635 | ~0.8 nM | Blockade of agonist-induced effects is absent in knockout mice, confirming its action is mediated by the 5-HT1A receptor.[1] |
| [³H]8-OH-DPAT | ~1-2 nM | No specific binding observed.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in this guide.
In Vitro Autoradiography in Knockout and Wild-Type Mice
-
Tissue Preparation: Brains from 5-HT1A knockout and wild-type mice are rapidly removed, frozen, and sectioned on a cryostat (typically 10-20 µm thickness). The sections are then thaw-mounted onto microscope slides.[3]
-
Incubation: Slides are incubated with the radioligand (e.g., [¹²⁵I]p-MPPI, [³H]8-OH-DPAT) in a buffer solution. To determine non-specific binding, a separate set of slides is incubated with the radioligand in the presence of a high concentration of a non-radiolabeled competing ligand (e.g., unlabeled WAY-100635).[4]
-
Washing: After incubation, the slides are washed in cold buffer to remove unbound radioligand.[3]
-
Imaging: The dried slides are exposed to a phosphor imaging plate or film. The resulting autoradiograms are then analyzed using densitometry to quantify the amount of radioligand binding in different brain regions.[3][4]
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. A comparison is then made between the specific binding in the knockout and wild-type mice.
In Vivo PET Imaging in Mice
-
Animal Preparation: Mice are typically anesthetized for the duration of the scan. A tail vein catheter is inserted for radiotracer injection.[5][6][7][8]
-
Radiotracer Injection: A bolus of the radiotracer (e.g., [¹⁸F]this compound) is injected intravenously.[6]
-
PET Scan: Dynamic scanning is performed using a microPET scanner to measure the distribution of the radiotracer in the brain over time.[6]
-
Image Analysis: The PET images are reconstructed and can be co-registered with anatomical images (e.g., MRI). Regions of interest (ROIs) are drawn on the images to obtain time-activity curves for different brain regions.
-
Kinetic Modeling: The time-activity curves are analyzed using kinetic models to estimate parameters such as the binding potential (BPND) or the distribution volume ratio (DVR), which reflect the density of available receptors. For studies without arterial blood sampling, a reference region devoid of specific binding (like the cerebellum for 5-HT1A receptors) is used.
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the 5-HT1A receptor signaling pathway and a typical experimental workflow for assessing radioligand specificity.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Workflow for Assessing Radioligand Specificity.
Conclusion
The use of 5-HT1A knockout models has been instrumental in unequivocally demonstrating the high specificity of this compound for its target. While this compound, WAY-100635, and 8-OH-DPAT are all highly selective for the 5-HT1A receptor, they exhibit different pharmacological profiles in terms of affinity and interaction with receptor states. For researchers, the choice of radioligand will depend on the specific research question. The antagonist radioligands this compound and WAY-100635 are excellent tools for quantifying receptor density, with the choice between them potentially influenced by considerations of affinity and sensitivity to endogenous neurotransmitter levels. The agonist 8-OH-DPAT, on the other hand, is valuable for studying the functional, G-protein coupled state of the receptor. The data presented in this guide, derived from rigorous studies in knockout models, should aid in the informed selection of the most appropriate radioligand for future research in the serotonergic system.
References
- 1. Serotonin receptor 1A knockout: An animal model of anxiety-related disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-OH-DPAT acts on both 5-HT1A and 5-HT7 receptors to induce hypothermia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Autoradiography [fz-juelich.de]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Longitudinal mouse-PET imaging: a reliable method for estimating binding parameters without a reference region or blood sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the 5-HT1A Receptor Antagonist p-MPPF and Agonist Radioligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antagonist radioligand p-MPPF (4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-fluorobenzamido]ethyl-piperazine) with commonly used agonist radioligands, primarily focusing on their application in studying the serotonin (B10506) 1A (5-HT1A) receptor. The information presented is supported by experimental data to aid in the selection of appropriate tools for neuroscience research and drug discovery.
Introduction to 5-HT1A Receptor Ligands
The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a key target in the treatment of anxiety, depression, and other neuropsychiatric disorders. Radioligands are indispensable tools for characterizing the distribution, density, and pharmacological properties of these receptors. A critical distinction exists between agonist and antagonist radioligands. Agonists, such as the prototypical [³H]8-OH-DPAT, preferentially bind to the high-affinity, G-protein-coupled state of the receptor, initiating a signaling cascade. In contrast, "silent" antagonists like [³H]this compound and [³H]WAY-100635, bind to the receptor without eliciting a functional response and can label the total receptor population, including both G-protein coupled and uncoupled states.[1][2] This fundamental difference has significant implications for experimental design and data interpretation.
Quantitative Comparison of Binding Characteristics
The binding properties of this compound and agonist radioligands have been extensively characterized. The following tables summarize key quantitative data from radioligand binding assays.
Table 1: Comparison of Binding Affinity (Kd) and Receptor Density (Bmax) for Antagonist and Agonist Radioligands
| Radioligand | Ligand Type | Kd (nM) | Bmax (fmol/mg protein) | Tissue/Cell Line | Reference |
| [³H]this compound | Antagonist | 0.34 ± 0.12 | 145 ± 35 | Rat hippocampal membranes | [3] |
| [³H]WAY-100635 | Antagonist | 1.1 | ~60-70% higher than [³H]8-OH-DPAT | Human hippocampus | [2] |
| [³H]8-OH-DPAT | Agonist | ~1 | Lower than antagonist radioligands | HEK293 cells expressing h5-HT1A | [4][5] |
Note: The Bmax for antagonist radioligands is consistently higher than for agonist radioligands.[2][4] This is because antagonists bind to all receptor states (G-protein coupled and uncoupled), providing a measure of the total receptor density. Agonists, however, primarily bind to the high-affinity, G-protein-coupled state, thus labeling a subpopulation of the total receptor pool.[2]
Understanding the 5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor by an agonist initiates a signaling cascade through its coupling with inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] Antagonists like this compound bind to the receptor but do not trigger this downstream signaling.
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for radioligand binding assays.
Radioligand Binding Assay Protocol
This protocol is a generalized procedure for determining the binding of radioligands to the 5-HT1A receptor in membrane preparations.
1. Membrane Preparation:
-
Tissues (e.g., rat hippocampus) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]
-
The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.[8]
-
The pellet is washed and resuspended in fresh buffer.[8]
-
Protein concentration is determined using a standard assay (e.g., BCA assay).[8]
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.[8]
-
To each well, add the membrane preparation, the radioligand ([³H]this compound or [³H]8-OH-DPAT), and either buffer (for total binding) or a high concentration of a non-labeled competing ligand (for non-specific binding).[8]
-
For competition assays, increasing concentrations of the test compound are added.[8]
-
The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[8]
3. Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[8]
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.[8]
-
The radioactivity trapped on the filters is measured using a scintillation counter.[8]
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
For saturation assays, Kd and Bmax values are determined by non-linear regression analysis of the specific binding data.
-
For competition assays, IC50 values are determined and can be converted to Ki values using the Cheng-Prusoff equation.[8]
Conclusion
The choice between an antagonist like this compound and an agonist radioligand is dictated by the specific research question. This compound and other antagonists are ideal for determining the total receptor density in a given tissue or cell type. In contrast, agonist radioligands are valuable for studying the functional, G-protein-coupled state of the receptor and for assessing the intrinsic activity of novel compounds. Understanding the distinct binding characteristics and signaling consequences of these different classes of radioligands is paramount for advancing our knowledge of the 5-HT1A receptor system and for the development of novel therapeutics.
References
- 1. 5-HT1A receptors are differentially involved in the anxiolytic- and antidepressant-like effects of 8-OH-DPAT and fluoxetine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]WAY-100635 for 5-HT1A receptor autoradiography in human brain: a comparison with [3H]8-OH-DPAT and demonstration of increased binding in the frontal cortex in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New 5-HT1A receptor antagonist: [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT(1A) receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
Meta-analysis of p-MPPF PET Studies in Major Depressive Disorder: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Positron Emission Tomography (PET) studies utilizing the radioligand p-MPPF to investigate the 5-HT1A receptor in individuals with Major Depressive Disorder (MDD). The dysfunction of the serotonin (B10506) 1A receptor (5-HT1A) is believed to play a role in the pathophysiology of MDD.[1][2] PET imaging with tracers like this compound allows for the in vivo quantification of 5-HT1A receptor binding, offering insights into the neurobiology of depression and the mechanisms of antidepressant treatments. This document synthesizes findings on receptor binding potential in key brain regions and details the experimental protocols employed in this critical area of neuroscience research.
Quantitative Data Summary
The following table summarizes the quantitative findings from this compound PET studies comparing 5-HT1A receptor binding potential (BPND) in patients with Major Depressive Disorder (MDD) and healthy controls (HC).
| Brain Region | MDD vs. HC (Change in BPND) | Study Reference(s) |
| Dorsal Raphe Nucleus | Reduced | [1][2] |
| Medial Prefrontal Cortex | Reduced | [1][2] |
| Amygdala | Reduced | [1][2] |
| Hippocampus | Reduced | [1][2] |
| Medial Orbital Cortex | Dynamic changes observed after SSRI treatment | [3] |
Note: Reductions in binding potential suggest a lower number or affinity of 5-HT1A receptors.
Experimental Protocols
Understanding the methodologies behind these findings is crucial for interpretation and future research design. The following table outlines the typical experimental protocols used in this compound PET studies in MDD.
| Parameter | Description | Common Methodologies |
| Participants | Recruitment and characterization of study subjects. | Diagnosis of MDD based on DSM criteria; age- and sex-matched healthy controls; screening for medication history. |
| Radiotracer | Details of the this compound radioligand. | [18F]this compound (4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]piperazine); injection of 153–250 MBq.[4][5] |
| PET Scanner | Imaging equipment used for data acquisition. | High-resolution PET scanners (e.g., CTI EXACT HR+).[5] |
| Image Acquisition | Procedure for obtaining the PET scan data. | Dynamic scan acquisition for 60-90 minutes post-injection of the radiotracer. |
| Data Analysis | Quantification of radiotracer binding. | Kinetic modeling (e.g., simplified reference tissue model) to estimate binding potential (BPND) using the cerebellum as a reference region. |
| Structural Imaging | Anatomical reference for PET data. | Co-registration with Magnetic Resonance Imaging (MRI) for anatomical localization of brain regions of interest. |
Visualizing the Research and a Key Signaling Pathway
To further elucidate the processes involved, the following diagrams illustrate a typical experimental workflow for a this compound PET study and the 5-HT1A receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT(1A) receptor binding changes in patients with major depressive disorder before and after antidepressant treatment: a pilot [¹⁸F]MPPF positron emission tomography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PET imaging of animal models with depressive-like phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A 18F-MPPF PET Normative Database of 5-HT1A Receptor Binding in Men and Women Over Aging | Journal of Nuclear Medicine [jnm.snmjournals.org]
The Correlation Between p-MPPF Binding and Behavioral Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data on the binding of the selective 5-HT1A receptor antagonist, p-MPPF (4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine), and its correlation with behavioral outcomes. The data presented herein is intended to facilitate research and development of therapeutic agents targeting the serotonergic system.
Quantitative Data Summary
The following table summarizes quantitative data from various studies investigating the relationship between 5-HT1A receptor binding, as measured by this compound and other ligands, and behavioral outcomes. Due to the limited availability of studies presenting a direct side-by-side correlation of this compound binding values and behavioral metrics in a single cohort, this table synthesizes findings from multiple sources to provide a comparative overview.
| Ligand/Method | Binding Parameter | Brain Region(s) | Subject Group | Behavioral Outcome/Correlation | Reference(s) |
| [18F]this compound (PET) | Binding Potential (BPND) | Hippocampus, Septum, Medial Prefrontal Cortex | Rats (Stress-induced model) | Increased hippocampal [18F]MPPF binding correlated with distress levels, as indicated by body weight changes. | [1] |
| [18F]this compound (PET) | Binding Potential (BPND) | N/A (Whole brain analysis) | Healthy Human Volunteers | No significant reduction in [18F]MPPF binding potential was observed following administration of the anxiolytic buspirone (B1668070) (5 ± 17%), suggesting clinical efficacy at low receptor occupancy. | [2] |
| [18F]this compound (PET) | Binding Potential (BPND) | Limbic and Paralimbic Regions | Healthy Human Females | A negative linear correlation was observed between age and [18F]MPPF binding (3.6% decrease per decade), which may have implications for age-related changes in mood and cognition. | [3] |
| [3H]8-OH-DPAT (Autoradiography) | Bmax | Rostral Dorsal Raphe Nuclei | Depressed Suicide Patients | Increased 5-HT1A autoreceptor density was observed, potentially leading to decreased serotonin (B10506) release and contributing to depressive symptoms. | [4] |
| Not Specified | 5-HT1A Receptor Levels | Forebrain | Mice (Genetic knockout model) | Re-expression of 5-HT1A heteroreceptors in the forebrain of knockout mice reversed increased anxiety-like behavior, indicating the role of these specific receptors in anxiety. | [4] |
Experimental Protocols
Radioligand Binding Assay (In Vitro)
This protocol outlines a general procedure for determining the binding affinity (Ki) of this compound for the 5-HT1A receptor in brain tissue homogenates.
a. Tissue Preparation:
-
Rodent brain regions of interest (e.g., hippocampus, cortex) are dissected on ice.
-
Tissues are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).
b. Binding Assay:
-
Membrane homogenates are incubated with a specific radioligand for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT) at various concentrations.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand (e.g., serotonin or unlabeled this compound).
-
For competition assays to determine the Ki of this compound, a fixed concentration of the radioligand is incubated with varying concentrations of unlabeled this compound.
-
Incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a set duration to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
c. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Saturation binding data is analyzed using Scatchard analysis to determine the maximum number of binding sites (Bmax) and the dissociation constant (Kd) of the radioligand.
-
Competition binding data is analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value for this compound is then calculated from the IC50 value using the Cheng-Prusoff equation.
[18F]this compound Positron Emission Tomography (PET) Imaging (In Vivo)
This protocol describes a general procedure for in vivo imaging of 5-HT1A receptors using [18F]this compound PET in human or animal subjects.
a. Subject Preparation:
-
Subjects are typically required to fast for a specified period before the scan.
-
For human studies, informed consent is obtained. For animal studies, procedures are approved by an institutional animal care and use committee.
-
A catheter is inserted into a peripheral vein for radiotracer injection. For arterial blood sampling to measure the input function, an arterial line may also be placed.
b. Radiotracer Administration and PET Scan:
-
A bolus of [18F]this compound is injected intravenously.
-
Immediately following injection, dynamic PET scanning is initiated and continues for a duration of 60-90 minutes.
-
During the scan, the subject's head is positioned and immobilized to minimize motion artifacts.
-
If arterial blood sampling is performed, timed blood samples are collected throughout the scan to measure the concentration of the radiotracer and its metabolites in the plasma.
c. Image Reconstruction and Analysis:
-
PET data are corrected for attenuation, scatter, and random coincidences and reconstructed into a series of 3D images over time.
-
Anatomical MRI scans are often acquired for co-registration with the PET images to provide anatomical reference.
-
Regions of interest (ROIs) are delineated on the co-registered MRI images for specific brain areas (e.g., hippocampus, raphe nuclei, cerebellum).
-
Time-activity curves (TACs) are generated for each ROI by plotting the radioactivity concentration over time.
-
Kinetic modeling is applied to the TACs to quantify [18F]this compound binding. A common method is the simplified reference tissue model (SRTM), which uses a reference region with negligible specific binding (e.g., cerebellum) to estimate the binding potential (BPND), a measure proportional to the density of available receptors.
Behavioral Assays
a. Elevated Plus Maze (EPM) - for anxiety-like behavior in rodents:
-
The apparatus consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
-
The rodent is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a set period (typically 5 minutes).
-
Behavior is recorded by an overhead video camera and analyzed using tracking software.
-
Key parameters measured include the time spent in the open arms versus the closed arms and the number of entries into each arm type. Increased time spent in and entries into the open arms are interpreted as reduced anxiety-like behavior.
b. Forced Swim Test (FST) - for depression-like behavior in rodents:
-
The rodent is placed in a cylinder of water from which it cannot escape.
-
The test duration is typically 6 minutes.
-
Behavior is recorded and scored for periods of immobility (floating with minimal movements to keep the head above water) versus active swimming or climbing.
-
Increased immobility time is interpreted as a state of behavioral despair, analogous to depression.
Visualizations
5-HT1A Receptor Signaling Pathway
Caption: Simplified signaling pathway of the 5-HT1A receptor.
Experimental Workflow for Correlating this compound Binding with Behavior
Caption: Experimental workflow for correlation studies.
References
comparison of different kinetic models for p-MPPF PET quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different kinetic models used for the quantification of 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-fluorobenzamido]ethylpiperazine (p-MPPF) Positron Emission Tomography (PET) data. The aim is to assist researchers in selecting the most appropriate model for their specific research questions and available resources.
Introduction to this compound PET and Kinetic Modeling
This compound is a selective antagonist for the serotonin (B10506) 1A (5-HT1A) receptor, which is implicated in various neuropsychiatric disorders. PET imaging with [¹⁸F]this compound allows for the in vivo quantification of these receptors, providing valuable insights into disease mechanisms and the effects of novel therapeutics. Kinetic modeling is essential for translating the dynamic PET signal into meaningful biological parameters, such as receptor density and affinity.
This guide will compare four commonly used kinetic models:
-
One-Tissue Compartment Model (1TCM)
-
Two-Tissue Compartment Model (2TCM)
-
Simplified Reference Tissue Model (SRTM)
-
Logan Graphical Analysis
Comparison of Kinetic Models
| Kinetic Model | Key Outcome Parameter(s) | Arterial Input Function Required? | Test-Retest Reliability (Typical Error %) | Notes |
| 1TCM | Volume of Distribution (V T) | Yes | Data not available in humans | Assumes a single tissue compartment for the tracer. A study in canines suggested that the 2-TC model provides a better fit than the 1-TC model for [¹⁸F]MPPF data. |
| 2TCM | Volume of Distribution (V T), Binding Potential (BP ND) | Yes | Data not available in humans | Considered a more accurate representation of tracer kinetics in tissues with specific receptor binding. A study in canines showed the 2-TC model to be superior to the 1-TC model based on the Akaike information criterion. |
| SRTM | Binding Potential (BP ND), R1 (relative delivery) | No | ~7% | A reliable and widely used method that avoids arterial sampling by using a reference region devoid of specific binding (e.g., cerebellum). A human test-retest study demonstrated good reproducibility.[1][2] |
| Logan Graphical Analysis | Volume of Distribution (V T) | Yes | ~6% | A graphical method that linearizes the kinetic data to estimate V T. A human test-retest study showed good reliability.[1][2] |
Experimental Protocols
Accurate kinetic modeling relies on standardized and rigorous experimental protocols. Below is a generalized protocol for a human this compound PET study, synthesized from various research articles.
Subject Preparation:
-
Subjects should fast for at least 4-6 hours prior to the scan.
-
A venous catheter is inserted for radiotracer injection.
-
For models requiring an arterial input function, an arterial line is placed in the radial artery for blood sampling.
Radiotracer Administration:
-
A bolus injection of [¹⁸F]this compound (typically 150-200 MBq) is administered intravenously.
PET Scan Acquisition:
-
Dynamic PET scanning is initiated simultaneously with the radiotracer injection.
-
Scan duration is typically 60-90 minutes, with a series of time frames of increasing duration (e.g., 6 x 10s, 4 x 30s, 5 x 1min, 10 x 5min).
Arterial Blood Sampling (if required):
-
Arterial blood samples are collected frequently, especially in the first few minutes after injection, to capture the peak of the input function.
-
Plasma is separated from whole blood, and radioactivity is measured.
-
Metabolite analysis is performed to determine the fraction of unchanged radiotracer in plasma over time.
Image Analysis:
-
PET images are reconstructed and co-registered with anatomical MRI scans.
-
Regions of interest (ROIs) are delineated on the MRI and transferred to the PET images.
-
Time-activity curves (TACs) are generated for each ROI.
-
The selected kinetic model is fitted to the TACs to estimate the outcome parameters.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual basis of the kinetic models and the general workflow of a this compound PET study.
Discussion and Recommendations
-
For studies where arterial sampling is feasible, the 2TCM is theoretically the most accurate model as it separately accounts for specific and non-specific binding compartments. A study in canines demonstrated that the 2-TC model provided a better fit for this compound data compared to the 1-TC model.
-
When arterial sampling is not feasible or desirable, the SRTM is a robust and reliable alternative. It has shown good test-retest reproducibility in human studies and is widely used for this compound PET quantification.[1][2]
-
Logan graphical analysis provides a reliable estimation of the total volume of distribution (V T) and has shown good test-retest reliability. [1][2] It requires an arterial input function but is computationally less intensive than compartmental modeling.
-
The 1TCM may be too simplistic for a radiotracer like this compound that exhibits significant specific binding, potentially leading to biased estimates of V T.
References
Safety Operating Guide
Navigating the Disposal of p-MPPF: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe disposal of p-MPPF (p-Methoxyphenyl-N-(2'-pyridinyl)-p-fluorobenzamidoethylpiperazine), a selective 5-HT1A serotonin (B10506) receptor antagonist used in neurological research. Due to the limited availability of specific public data on this compound's environmental impact and official disposal protocols, a conservative approach based on established guidelines for hazardous pharmaceutical waste is mandated.
Key Chemical and Safety Data
| Property | Data | Source |
| Full Name | 2'-methoxyphenyl-(N-2'-pyridinyl)-p-fluoro-benzamidoethyipiperazine | [1] |
| Molecular Formula | C₂₅H₂₇FN₄O₂ | [1][2][3] |
| Molecular Weight | 434.51 g/mol | [1][2][3] |
| CAS Number | 155204-26-5 (Free base) | [1][4][5] |
| Solubility | Slightly soluble in Methanol and Water | [2] |
| Storage Temperature | -20°C | [2][6] |
| Primary Function | Selective 5-HT1A serotonin receptor antagonist | [2][3][5] |
| Intended Use | For research use only. Not for human, therapeutic, or diagnostic applications. | [2][3] |
Procedural Guidance for this compound Disposal
The following step-by-step procedure is based on general best practices for the disposal of research chemicals and pharmaceutical waste. Always prioritize your institution's specific waste management protocols and consult with your Environmental Health and Safety (EHS) department.
Step 1: Personal Protective Equipment (PPE) and Hazard Assessment
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
Conduct a risk assessment for the handling and disposal process, considering the potential for inhalation, skin contact, and ingestion.
Step 2: Waste Identification and Classification
Treat this compound as a hazardous chemical waste. Given its nature as a biologically active pharmaceutical compound, it may fall under specific regulatory categories.[7] In the United States, the Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[8] It is crucial to determine if this compound is classified as a P-listed (acutely hazardous) or U-listed hazardous waste, though this information is not publicly available.[8][9] As a best practice, manage all pharmaceutical waste as hazardous unless confirmed otherwise.[8]
Step 3: Segregation and Containment
-
Do not mix this compound waste with other waste streams.
-
Collect all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and cleaning materials, in a designated, leak-proof, and clearly labeled hazardous waste container.[10]
-
The container label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (p-Methoxyphenyl-N-(2'-pyridinyl)-p-fluorobenzamidoethylpiperazine)"
-
The accumulation start date
-
The primary hazards associated with the chemical (as per the SDS)
-
Step 4: Prohibited Disposal Methods
-
DO NOT dispose of this compound down the drain. The EPA has prohibited the sewering of hazardous waste pharmaceuticals.[8][11]
-
DO NOT dispose of this compound in regular trash.
-
Evaporation is not an acceptable method of disposal. [10]
Step 5: Storage of Waste
Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials.[10] Ensure the storage area is well-ventilated.
Step 6: Arrange for Professional Disposal
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the this compound waste. They will have the expertise to manage the waste in compliance with all federal, state, and local regulations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: A workflow for the safe disposal of this compound.
Environmental Considerations and the Precautionary Principle
Pharmaceuticals, being biologically active substances, can have adverse effects on wildlife and ecosystem health if not managed correctly.[7] Although specific ecotoxicity data for this compound is not available, its chemical structure contains fluorine. Some fluorinated compounds, like Per- and polyfluoroalkyl substances (PFAS), are known for their environmental persistence.[12] Therefore, applying the precautionary principle by treating this compound as a potentially persistent environmental pollutant is a responsible course of action.
By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, thereby upholding their commitment to a safe working environment and the protection of our ecosystems.
References
- 1. MPPF - Wikipedia [en.wikipedia.org]
- 2. usbio.net [usbio.net]
- 3. scbt.com [scbt.com]
- 4. This compound Hydrochloride | TRC-M745833-5MG | LGC Standards [lgcstandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Selective 5-HT antagonists | TargetMol [targetmol.com]
- 7. unep.org [unep.org]
- 8. epa.gov [epa.gov]
- 9. leegov.com [leegov.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. waste360.com [waste360.com]
- 12. mdpi.com [mdpi.com]
Essential Safety and Handling Protocols for p-MPPF
For researchers, scientists, and drug development professionals, the safe handling of investigational compounds like p-MPPF (p-Methyl-N-phenyl-N-(4-pyridinyl)-1-piperidinecarboxamide) is paramount to ensure personnel safety and maintain experimental integrity. As a selective 5-HT1A serotonin (B10506) receptor antagonist, this compound is a potent pharmacological agent.[1] While a comprehensive Safety Data Sheet (SDS) with specific quantitative hazard data for this compound is not publicly available, a conservative approach treating it as a potentially hazardous compound is mandatory. The following guidelines provide essential safety and logistical information for handling this compound in a laboratory setting.
Risk Assessment and Hazard Identification
A thorough risk assessment should be conducted before handling this compound.[2][3] Given its nature as a potent pharmacological compound, the primary hazards are associated with inhalation of the powder, dermal contact, and accidental ingestion, which could lead to unintended physiological effects.
General Chemical Information
| Property | Value |
| Synonyms | This compound hydrochloride |
| Molecular Formula | C₂₅H₂₇FN₄O₂ (as free base) |
| Appearance | Solid (likely a white to off-white powder) |
| Storage | Store at -20°C.[4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure.[5] The selection of PPE should be based on the specific laboratory procedures being performed.[6]
Recommended PPE for Handling this compound
| Task | Hand Protection | Eye Protection | Body Protection | Respiratory Protection |
| Handling Solid Powder (e.g., weighing, aliquoting) | Double-gloving with nitrile gloves.[5] | Chemical splash goggles and a face shield.[7] | Disposable lab coat with knit cuffs.[5] | NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially if not handled in a fume hood.[8] |
| Preparing Solutions | Double-gloving with nitrile gloves. | Chemical splash goggles.[8] | Disposable lab coat with knit cuffs. | Work should be performed in a certified chemical fume hood to avoid inhalation of aerosols. |
| Administering to Animals | Nitrile gloves. | Safety glasses. | Lab coat. | Not generally required if solutions are handled carefully. |
| General Laboratory Operations | Nitrile gloves. | Safety glasses. | Lab coat. | Not required. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan will minimize the risk of exposure and contamination.
Preparation and Weighing of Solid this compound
-
Designated Area : All work with solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.
-
Pre-Handling Checklist :
-
Ensure the work area is clean and uncluttered.
-
Verify that the chemical fume hood or ventilated enclosure is functioning correctly.
-
Have all necessary equipment (spatulas, weigh boats, containers) and waste disposal bags readily available.
-
Confirm access to a safety shower and eyewash station.[5]
-
-
Donning PPE : Put on the appropriate PPE as specified in the table above for handling solid powder.
-
Weighing :
-
Carefully weigh the desired amount of this compound.
-
Use a disposable weigh boat to avoid contamination of the balance.
-
Clean any spills immediately with a damp cloth, which should then be disposed of as hazardous waste.
-
-
Post-Weighing :
-
Securely cap the stock container of this compound.
-
Decontaminate the spatula and any other reusable equipment.
-
Wipe down the work surface of the balance and fume hood.
-
Preparation of this compound Solutions
-
Solvent Selection : this compound hydrochloride is slightly soluble in methanol (B129727) and water.[4]
-
Dissolution :
-
In a chemical fume hood, add the desired solvent to the vessel containing the weighed this compound.
-
Cap the vessel and mix by vortexing or sonicating until the solid is fully dissolved.
-
-
Labeling : Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.[9]
Waste Segregation and Collection
All waste generated from handling this compound must be considered hazardous.
Waste Stream Management
| Waste Type | Description | Disposal Container |
| Solid Waste | Unused or expired solid this compound, contaminated weigh boats, pipette tips, and weighing paper. | Labeled, sealed container for solid chemical waste.[10] |
| Liquid Waste | Unused this compound solutions and solvents used for rinsing contaminated glassware. | Labeled, sealed container for liquid chemical waste. Do not mix with incompatible waste streams.[10] |
| Contaminated PPE | Used gloves, disposable lab coats, and face masks. | Labeled bag for solid hazardous waste. |
| Sharps Waste | Needles and syringes used for administering this compound solutions. | Puncture-resistant sharps container. |
Decontamination Procedures
-
Glassware and Equipment : Reusable glassware and equipment should be rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol) to remove any this compound residue. The rinsate should be collected as hazardous liquid waste. Following the solvent rinse, wash the glassware with soap and water.
-
Work Surfaces : Decontaminate work surfaces in the fume hood and on the benchtop with a suitable cleaning agent after each use.
Final Disposal
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[10] Never dispose of this compound down the drain or in the regular trash.[10]
Emergency Procedures
Spill Response
-
Small Spills : For small powder spills within a fume hood, gently cover the spill with absorbent paper and then wet it with a suitable solvent to prevent the powder from becoming airborne. Wipe the area clean and dispose of all materials as hazardous waste.
-
Large Spills : Evacuate the immediate area and alert your supervisor and EHS office.
Personnel Exposure
-
Skin Contact : Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.
-
Inhalation : Move to fresh air immediately.
-
Ingestion : Do not induce vomiting.
In all cases of personnel exposure, seek immediate medical attention and report the incident to your supervisor.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 2. sbnsoftware.com [sbnsoftware.com]
- 3. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 4. PPE and Safety for Chemical Handling [acsmaterial.com]
- 5. benchchem.com [benchchem.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. ehs.ucsf.edu [ehs.ucsf.edu]
- 8. falseguridad.com [falseguridad.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
